1,2-Epoxybutane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBACIKXCRWGCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Record name | 1,2-BUTYLENE OXIDE | |
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| Record name | BUTYLENE OXIDE (STABILIZED) | |
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Related CAS |
24969-07-1 | |
| Record name | 1,2-Butylene oxide homopolymer | |
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DSSTOX Substance ID |
DTXSID6020569 | |
| Record name | 1,2-Epoxybutane | |
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Molecular Weight |
72.11 g/mol | |
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Physical Description |
1,2-butylene oxide appears as a clear colorless volatile liquid with an ethereal odor. Flash point near 0 °F. Density about 6.9 lb / gal. Soluble in water. Boiling point near 140 °F. Flammable over a wide range of vapor-air concentrations. May polymerize with the evolution of heat and possible rupture of container if contaminated. Vapors irritate eyes, skin and respiratory system. Prolonged contact with skin may cause in delayed burns. Vapors are heavier than air. Used as an intermediate to make various polymers. Chemicals that polymerize are often stabilized by refrigeration., Liquid, Colorless liquid with a characteristic odor; [ICSC] Colorless liquid with an unpleasant odor; May decompose on exposure to moisture; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | 1,2-BUTYLENE OXIDE | |
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| Record name | Oxirane, 2-ethyl- | |
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| Record name | 1,2-Epoxybutane | |
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Boiling Point |
145 °F at 760 mmHg (NTP, 1992), 63.4 °C, 63.3 °C | |
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| Record name | 1-BUTENE OXIDE | |
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Flash Point |
10 °F (NTP, 1992), -22 °C, -7 °F (-22 °C) (closed cup), -22 °C c.c. | |
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| Record name | 1,2-Epoxybutane | |
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Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), In water, 95.5 g/L at 25 °C (OECD Method 105), In water, 8.68 g/100 g water at 25 °C, In water, 59 g/L at 20 °C, Very soluble in ethanol, acetone; miscible with ether, Miscible with common aliphatic and aromatic solvents, Solubility in water, g/100ml at 20 °C: 5.9 (moderate) | |
| Record name | 1,2-BUTYLENE OXIDE | |
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| Record name | BUTYLENE OXIDE (STABILIZED) | |
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Density |
0.826 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.8297 g/cu cm at 20 °C, 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.3 | |
| Record name | 1,2-BUTYLENE OXIDE | |
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| Record name | BUTYLENE OXIDE (STABILIZED) | |
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Vapor Density |
2.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.49 (Air = 1), Relative vapor density (air = 1): 2.2 | |
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| Record name | BUTYLENE OXIDE (STABILIZED) | |
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Vapor Pressure |
160 mmHg at 55 °F ; 215 mmHg at 70.0 °F (NTP, 1992), 180.0 [mmHg], 170 mm Hg at 24 °C, Vapor pressure, kPa at 20 °C: 18.8 | |
| Record name | 1,2-BUTYLENE OXIDE | |
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| Record name | 1,2-Epoxybutane | |
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Color/Form |
Colorless liquid | |
CAS No. |
106-88-7 | |
| Record name | 1,2-BUTYLENE OXIDE | |
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| Record name | 1,2-butylene oxide | |
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| Record name | 1-BUTENE OXIDE | |
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Melting Point |
-76 °F (NTP, 1992), -150 °C | |
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| Record name | 1-BUTENE OXIDE | |
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Foundational & Exploratory
Synthesis of 1,2-Epoxybutane from 1-Butene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1,2-epoxybutane from 1-butene. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies, comparative data, and a thorough understanding of the reaction pathways involved. This document covers the traditional chlorohydrin and peroxyacetic acid processes, as well as the more contemporary and catalytically advanced method utilizing titanium silicalite-1 (TS-1) with hydrogen peroxide.
Introduction
This compound, also known as 1,2-butylene oxide, is a versatile chiral epoxide intermediate with significant applications in the synthesis of fine chemicals, pharmaceuticals, and polymers. Its production from the readily available feedstock 1-butene has been a subject of extensive research, leading to the development of several distinct synthetic strategies. This guide will delve into the core methodologies, providing detailed experimental protocols, quantitative performance data, and visual representations of the underlying processes to aid in laboratory and developmental work.
Synthetic Methodologies
The synthesis of this compound from 1-butene is predominantly achieved through three main routes: the chlorohydrin process, epoxidation with peroxyacetic acid, and catalytic epoxidation with hydrogen peroxide over a heterogeneous catalyst. Each method possesses distinct advantages and disadvantages concerning yield, selectivity, safety, and environmental impact.
Chlorohydrin Process
The chlorohydrin process is a traditional method for the synthesis of epoxides. It involves the reaction of an alkene with chlorine in the presence of water to form a chlorohydrin, which is subsequently dehydrochlorinated with a base to yield the epoxide.
Experimental Protocol:
-
Step 1: Formation of Butylene Chlorohydrin: In a stirred reactor, 1-butene is bubbled through a mixture of chlorine and water at a controlled temperature, typically between 20-40 °C. The reaction is exothermic and requires cooling to maintain the desired temperature. The concentration of reactants is carefully controlled to favor the formation of the chlorohydrin and minimize the formation of byproducts such as dichlorobutane.
-
Step 2: Dehydrochlorination: The resulting aqueous solution of butylene chlorohydrin is treated with a base, such as calcium hydroxide (slaked lime) or sodium hydroxide, to effect dehydrochlorination. This reaction is typically carried out at a temperature of 60-80 °C. The this compound formed is volatile and can be removed from the reaction mixture by steam distillation.
-
Purification: The crude this compound is then purified by fractional distillation to remove water and any remaining byproducts.
Epoxidation with Peroxyacetic Acid
Epoxidation using peroxy acids, such as peroxyacetic acid, is another established method for converting alkenes to epoxides. This reaction, often referred to as the Prilezhaev reaction, proceeds via a concerted mechanism.
Experimental Protocol:
-
Reaction Setup: In a glass reactor equipped with a stirrer, thermometer, and dropping funnel, a solution of 1-butene in a suitable inert solvent (e.g., dichloromethane, chloroform, or ethyl acetate) is prepared.
-
Reagent Addition: A solution of peroxyacetic acid in the same solvent is added dropwise to the 1-butene solution while maintaining the reaction temperature between 20-30 °C. The reaction is exothermic, and cooling is necessary.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or by titrating the remaining peroxyacetic acid.
-
Work-up: Upon completion, the reaction mixture is washed with a solution of sodium sulfite to reduce excess peroxy acid, followed by washing with a sodium bicarbonate solution to remove acetic acid, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate) and the solvent is removed by distillation.
-
Purification: The resulting crude this compound is purified by fractional distillation.
Catalytic Epoxidation with Hydrogen Peroxide over TS-1
The use of titanium silicalite-1 (TS-1) as a catalyst for the epoxidation of alkenes with hydrogen peroxide represents a significant advancement in green chemistry. This method offers high selectivity and utilizes a more environmentally benign oxidant compared to peroxy acids.
Experimental Protocol: Batch Reactor
-
Catalyst Preparation: TS-1 catalyst is synthesized hydrothermally. In a typical preparation, tetraethyl orthosilicate (TEOS) is used as the silicon source and tetrabutyl titanate (TBOT) as the titanium source in a tetrapropylammonium hydroxide (TPAOH) solution. The mixture is heated in an autoclave to promote crystallization. The resulting solid is then filtered, washed, dried, and calcined to remove the template.
-
Reaction Procedure:
-
A stainless steel batch reactor (e.g., 200 mL) is charged with the synthesized TS-1 catalyst (e.g., 0.1 g) and a solution of hydrogen peroxide in methanol (e.g., 34 mL of a 1.0 mol L⁻¹ solution).
-
The reactor is sealed, and 1-butene is introduced to a pressure of 0.25 MPa.
-
The reaction mixture is heated to 323 K (50 °C) and stirred for a specified duration (e.g., 1 hour).
-
After the reaction, the reactor is cooled, and the product mixture is collected.
-
-
Analysis: The conversion of hydrogen peroxide can be determined by iodometric titration. The yield and selectivity of this compound are typically determined by gas chromatography (GC) using an internal standard.
Quantitative Data Presentation
The following tables summarize the quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies.
Table 1: Performance of TS-1 Catalysts in 1-Butene Epoxidation
| Catalyst | H₂O₂ Conversion (%) | Turnover Frequency (TOF) (h⁻¹) | Selectivity to this compound (%) |
| TS-1 (Conventional) | 78.5 | 125 | >99 |
| TS-1 (Starch-assisted synthesis) | 92.3 | 147 | >99 |
Reaction conditions: 0.1 g catalyst, 1.0 mol L⁻¹ H₂O₂ in methanol, 0.25 MPa 1-butene, 323 K, 1 h.
Table 2: Comparison of Different Synthetic Methods for this compound
| Method | Oxidant | Catalyst | Typical Yield (%) | Typical Selectivity (%) | Key Advantages | Key Disadvantages |
| Chlorohydrin Process | Chlorine, Water | None | 75-90 | 85-95 | Low-cost raw materials | Large amounts of chlorinated byproducts and wastewater, corrosive. |
| Peroxyacetic Acid | Peroxyacetic Acid | None | 80-95 | 90-98 | High yield and selectivity | Use of a hazardous and corrosive oxidant, formation of acetic acid byproduct. |
| Catalytic (TS-1) | Hydrogen Peroxide | TS-1 | 85-98 | >99 | High selectivity, environmentally friendly oxidant (water is the only byproduct), catalyst is recyclable. | Catalyst preparation can be complex, potential for catalyst deactivation. |
Purification of this compound
The purification of this compound from the reaction mixture is a critical step to obtain a high-purity product. The choice of method depends on the synthesis route and the impurities present.
-
Fractional Distillation: This is the most common method for purifying this compound, which has a boiling point of 63 °C. It is effective in separating the epoxide from higher-boiling byproducts and solvents.
-
Extractive Distillation: In cases where this compound forms an azeotrope with a component of the reaction mixture (e.g., methanol), extractive distillation is employed. A high-boiling solvent is added to alter the relative volatilities of the components, allowing for their separation. Purity of up to 99.9% can be achieved with this method.
-
Thin Film Distillation: This technique is particularly useful for concentrating the epoxide from dilute reaction mixtures under mild conditions, minimizing the risk of thermal degradation or ring-opening reactions.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows discussed in this guide.
Caption: The Chlorohydrin Process for this compound Synthesis.
Caption: Epoxidation of 1-Butene using Peroxyacetic Acid.
1,2-Epoxybutane chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,2-Epoxybutane
Introduction
This compound, also known as ethyloxirane or 1,2-butylene oxide, is a versatile and highly reactive organic compound.[1] It is a chiral epoxide that serves as a crucial intermediate and building block in a wide array of applications, from the synthesis of polymers and biodegradable plastics to the production of pharmaceuticals and agrochemicals.[1][2][3][4] Its significance stems from the strained three-membered epoxide ring, which is susceptible to nucleophilic attack, facilitating a variety of ring-opening reactions.[1][5] This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a colorless, volatile liquid with a characteristic ethereal odor.[5][6][7] It is a highly flammable substance with a low flash point.[8][9] The compound is soluble in water and miscible with most organic solvents.[5][8][10] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈O | [2] |
| Molar Mass | 72.11 g/mol | [8] |
| Appearance | Colorless liquid | [2][5] |
| Odor | Ethereal, pungent | [6][8][10] |
| Density | 0.829 g/mL at 25 °C | |
| Boiling Point | 63 °C | [2] |
| Melting Point | -150 °C | [2] |
| Flash Point | -22 °C | [2][8] |
| Vapor Pressure | 140 mmHg at 20 °C | [8] |
| Water Solubility | 59 g/L at 20 °C | [11] |
| Refractive Index | n20/D 1.384 | |
| CAS Number | 106-88-7 | [2][8] |
Reactivity and Reaction Mechanisms
The reactivity of this compound is dominated by the high ring strain of the epoxide group, which makes it susceptible to ring-opening reactions with a wide range of nucleophiles.[1][5] These reactions can be catalyzed by either acids or bases, and the regioselectivity of the attack depends on the reaction conditions.[12][13]
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack.[13] The nucleophile then attacks one of the carbon atoms of the epoxide ring. For an asymmetrical epoxide like this compound, the attack preferentially occurs at the more substituted carbon atom.[12] This is because the transition state has a significant carbocation-like character, which is stabilized by the alkyl group on the secondary carbon.[13] For example, the reaction of this compound with an acid in the presence of methanol yields 1-methoxy-2-butanol as the major product.[12]
Figure 1: Acid-Catalyzed Ring-Opening of this compound.
Base-Catalyzed Ring-Opening
In the presence of a strong base or nucleophile, the ring-opening of this compound proceeds via an SN2 mechanism.[13] The nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring. In this case, the attack occurs at the less sterically hindered carbon atom, which is the primary carbon in this compound.[13] For instance, the reaction with sodium ethoxide in ethanol would yield 1-ethoxy-2-butanol.[13]
Figure 2: Base-Catalyzed Ring-Opening of this compound.
Polymerization
This compound can undergo ring-opening polymerization to form poly(butylene oxide).[14][15] This polymerization can be initiated by acids, bases, or organometallic catalysts.[7][14] The reaction can be violent and exothermic, especially in the presence of catalysts or when heated.[7] The properties of the resulting polymer, such as its molecular weight and water solubility, can be controlled by the choice of initiator and reaction conditions.[7][14] Anionic ring-opening polymerization, for example, initiated by a secondary amide in the presence of a phosphazene base, can proceed in a controlled manner to produce polymers with a narrow molar mass distribution.[14][15]
Experimental Protocols
Synthesis of this compound via Catalytic Oxidation of 1-Butene
This protocol describes a method for the synthesis of this compound from 1-butene using hydrogen peroxide as the oxidizing agent and a phosphotungstic acid catalyst.[16]
Materials:
-
1-Butene
-
50% Hydrogen peroxide (H₂O₂)
-
Toluene
-
Tributyl phosphate
-
Phosphotungstic acid catalyst
Procedure:
-
Prepare the working fluid by mixing toluene, tributyl phosphate, and 50% hydrogen peroxide in a molar ratio of 1:0.8:1.5. Dehydrate the mixture under reduced pressure.
-
Charge the working fluid and 1-butene into a suitable reactor. The molar ratio of 1-butene to 50% hydrogen peroxide should be 3:1.
-
Add the phosphotungstic acid catalyst to the reactor. The catalyst concentration should be 2.0% relative to the working fluid.
-
Carry out the reaction at a temperature of 70°C and a pressure of 0.5 MPa for 5 hours.
-
After the reaction is complete, cool the reactor and carefully vent any excess pressure.
-
The product, this compound, can be isolated and purified from the reaction mixture by chromatography.[16] The reported yield of this compound based on hydrogen peroxide is 96.8%, with a selectivity of 99.6%.[16]
Anionic Ring-Opening Polymerization of this compound
The following is a representative protocol for the anionic ring-opening polymerization of this compound initiated by N-methylbenzamide and a phosphazene base.[14]
Materials:
-
This compound, freshly distilled
-
N-methylbenzamide (initiator precursor)
-
tBuP₄ phosphazene base solution
-
Toluene, anhydrous
Procedure:
-
In a glovebox under an argon atmosphere, add N-methylbenzamide (e.g., 20 mg, 0.148 mmol) to a polymerization tube fitted with a Rotaflo stopcock.
-
Under a secondary vacuum, cryo-distill a specific volume of toluene (e.g., 2.0 mL) into the reaction flask.
-
Add the tBuP₄ solution (e.g., 185 µL) using a microsyringe and stir the mixture at room temperature for 10 minutes to generate the initiator.
-
Cryo-distill a specific volume of this compound (e.g., 0.96 mL) into the reaction flask.
-
Allow the reaction to proceed at a controlled temperature (e.g., 25°C). The progress of the polymerization can be monitored by techniques such as ¹H NMR.
-
Upon completion, the polymerization can be terminated by the addition of a proton source, such as methanol.
-
The resulting polymer can be purified by precipitation in a non-solvent and characterized by NMR, size-exclusion chromatography (SEC), and MALDI-ToF mass spectrometry.[14]
Figure 3: General Workflow for Anionic Polymerization of this compound.
Safety and Handling
This compound is a highly flammable and reactive compound that poses several health hazards.[9][17] It is classified as toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[9] Prolonged or repeated exposure may lead to respiratory irritation, skin irritation, and potential damage to the central nervous system.[9] It is also suspected of being a carcinogen.[8][17]
Handling Precautions:
-
Work in a well-ventilated area, preferably under a fume hood.[18]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][18]
-
Keep away from heat, sparks, open flames, and other ignition sources.[17]
-
Ground and bond containers and receiving equipment to prevent static discharge.[17]
-
Avoid contact with skin, eyes, and clothing.[18]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][18]
-
Keep containers tightly closed.[17]
-
Store in a designated flammable liquid storage cabinet.[9]
In case of a spill, it should be contained and cleaned up using absorbent materials, following proper waste disposal procedures.[18] Emergency preparedness, including an established response plan for accidental releases or exposures, is crucial.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: a Key Intermediate in Bio-based Chemical Synthesis - Nanjing Chemical Material Corp. [njchm.com]
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- 5. CAS 106-88-7: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 106-88-7 [chemicalbook.com]
- 8. This compound (Ethyloxirane) [benchchem.com]
- 9. Safety Considerations Associated with this compound - Nanjing Chemical Material Corp. [njchm.com]
- 10. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
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- 17. chemicalbook.com [chemicalbook.com]
- 18. Safety Precautions When Handling and Storing this compound - Nanjing Chemical Material Corp. [njchm.com]
Physical properties of 1,2-Epoxybutane (boiling point, density)
Physical Properties of 1,2-Epoxybutane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the key physical properties of this compound (also known as ethyloxirane or 1,2-butylene oxide), a vital intermediate in various chemical syntheses. The focus is on its boiling point and density, critical parameters for its application in research and manufacturing.
Core Physical Properties
This compound is a clear, colorless, and volatile liquid with an ethereal odor.[1][2] It is a flammable liquid over a wide range of vapor-air concentrations.[1][2]
Quantitative Data Summary
The boiling point and density of this compound have been reported across various sources. The following table summarizes these values, noting the conditions under which they were measured.
| Physical Property | Value | Conditions | Reference(s) |
| Boiling Point | 63 °C | at 1013 hPa | [3] |
| 63.3 °C | Not specified | [1][4] | |
| ~63-65 °C | Not specified | [5] | |
| 145 °F (63 °C) | at 1 atm | [6] | |
| Density | 0.83 g/cm³ | at 20 °C | [3] |
| 0.829 g/mL | at 20 °C | [2] | |
| 0.829 g/mL | at 25 °C | [7] | |
| 0.826 | at 25 °C | [6] | |
| 0.8312 g/mL | at 20°C/20°C | [4] | |
| 0.837 g/mL | at 17°C/4°C | [4] | |
| 0.859–0.865 g/cm³ | at 20°C | [5] |
Experimental Protocols
The determination of the physical properties of volatile organic compounds like this compound requires precise experimental techniques. Below are generalized methodologies for ascertaining boiling point and density.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8] For a pure compound, the boiling point is a characteristic physical property.[8][9]
1. Capillary Method (Thiele Tube Method):
This microscale method is suitable for small sample volumes.[10]
-
Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), heating oil, and a heat source.[10]
-
Procedure:
-
A small amount of the liquid sample is placed in the small test tube.
-
A capillary tube, with its open end downwards, is placed inside the test tube.
-
The test tube is attached to a thermometer and immersed in a Thiele tube containing heating oil.
-
The Thiele tube is gently heated, causing the air trapped in the capillary tube to be expelled and a stream of vapor bubbles to emerge from the capillary's open end.
-
The heat source is removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[10]
-
2. Distillation Method:
This method is used for larger quantities of the substance and can also serve as a purification step.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, and heat source.
-
Procedure:
-
The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, and the thermometer bulb is positioned so that its top is level with the side arm of the distillation flask leading to the condenser.
-
The liquid is heated to its boiling point, and the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.
-
The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer while the liquid is distilling, is recorded as the boiling point.
-
Density Determination
Density is the mass per unit volume of a substance. For liquids, it is commonly determined using a pycnometer or a hydrometer.
1. Pycnometer Method:
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), and an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with the liquid, ensuring no air bubbles are present, and the stopper is inserted. The excess liquid that escapes through the capillary is wiped off.
-
The filled pycnometer is weighed.
-
The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) at the same temperature, and weighed again.
-
The density of the sample is calculated by comparing the mass of the sample to the mass of the reference substance.
-
Logical Relationships of Physical Properties
The following diagram illustrates the relationship between the molecular structure of this compound and its resulting physical properties, which in turn influence its applications and safety considerations.
Caption: Relationship between molecular structure and physical properties.
References
- 1. This compound | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 106-88-7 [chemicalbook.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound [intersurfchem.net]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. 1,2-环氧丁烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Video: Boiling Points - Concept [jove.com]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Molecular Structure and Properties of 1,2-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-epoxybutane, a vital chiral intermediate in organic synthesis. The document details its molecular structure, physicochemical properties, synthesis protocols, and key reaction mechanisms, with a focus on providing actionable data and methodologies for laboratory and industrial applications.
Molecular Structure and Identification
This compound, also known as ethyloxirane or 1,2-butylene oxide, is a chiral epoxide. Its structure consists of a three-membered ring containing two carbon atoms and one oxygen atom, with an ethyl group attached to one of the carbons.[1] The presence of a stereocenter at the C2 position means that this compound exists as a pair of enantiomers: (R)-1,2-epoxybutane and (S)-1,2-epoxybutane.
Molecular Formula: C₄H₈O[2][3]
Molecular Weight: 72.11 g/mol [2][3]
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 106-88-7 (Racemate)[2][3] |
| 3760-95-0 ((R)-enantiomer)[1] | |
| 30608-62-9 ((S)-enantiomer)[1] | |
| EC Number | 203-438-2[2] |
| UN Number | 3022[2] |
| InChI (Racemate) | InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3 |
| SMILES (Racemate) | CCC1CO1 |
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated resource for researchers.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Clear, colorless liquid with a pungent, ether-like odor | [2][4] |
| Density | 0.829 g/mL at 25 °C | |
| Melting Point | -150 °C | [1] |
| Boiling Point | 63 °C | |
| Flash Point | -22 °C (closed cup) | [4] |
| Water Solubility | 59 g/L at 20 °C | [5] |
| Vapor Pressure | 140 mmHg at 20 °C | |
| Refractive Index | n20/D 1.384 | |
| log Kow | 0.68 | [5] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data Reference |
| ¹H NMR | Spectral data available[6] |
| ¹³C NMR | Spectral data available |
| Infrared (IR) | Spectral data available[7] |
| Mass Spectrometry (MS) | Spectral data available |
Synthesis of this compound
This compound is primarily synthesized through the epoxidation of 1-butene. Two common industrial methods are the chlorohydrin process and the direct oxidation with peroxides.
Experimental Protocol 1: Epoxidation of 1-Butene with Hydrogen Peroxide
This protocol describes a laboratory-scale synthesis of this compound using hydrogen peroxide as the oxidant and a titanium silicalite molecular sieve as the catalyst.
Materials:
-
1-Butene
-
Hydrogen peroxide (30% aqueous solution)
-
Dimethyl carbonate (solvent)
-
Ammonia-modified titanium silicalite molecular sieve (catalyst)
-
Sodium lauryl sulfate (surfactant)
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor equipped with a stirrer, add 20.0 g of dimethyl carbonate, 0.5 g of ammonia-modified titanium silicalite molecular sieve, and 0.08 g of sodium lauryl sulfate.
-
Seal the reactor and introduce 1.0 g of 1-butene.
-
Add 0.5 g of 30% hydrogen peroxide to the mixture.
-
Heat the reactor to 50°C and pressurize to 0.4 MPa.
-
Maintain the reaction under vigorous stirring for 2.0 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.
-
The product, this compound, can be isolated from the reaction mixture by extractive distillation due to the close boiling points of the product and methanol, which can be a co-solvent or byproduct.[8]
Expected Outcome: This method can achieve a hydrogen peroxide conversion of approximately 87.2% and a this compound yield of 93.3%.[9]
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Key Reactions of this compound
The high reactivity of the strained epoxide ring makes this compound a versatile intermediate for a variety of chemical transformations, most notably ring-opening reactions. These reactions can be catalyzed by either acids or bases, leading to different regiochemical outcomes.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then attacks the more substituted carbon atom of the epoxide.[10]
Experimental Protocol 2: Acid-Catalyzed Methanolysis of this compound
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath and add a catalytic amount of concentrated sulfuric acid dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by fractional distillation.
Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening occurs via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.
Experimental Protocol 3: Base-Catalyzed Methanolysis of this compound
Materials:
-
This compound
-
Sodium methoxide
-
Methanol (anhydrous)
-
Ammonium chloride (saturated aqueous solution)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add this compound to the sodium methoxide solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by fractional distillation.
Signaling Pathway: Ring-Opening Reactions of this compound
Caption: Pathways for acid- and base-catalyzed ring-opening.
Applications in Research and Development
This compound is a crucial building block in the synthesis of a wide range of organic compounds.[11] Its primary applications include:
-
Stabilizer: It is widely used as a stabilizer for chlorinated hydrocarbon solvents, acting as an acid scavenger.[4]
-
Chemical Intermediate: It serves as a precursor for the production of butylene glycols, polybutylene glycols, glycol ethers, and esters.[4]
-
Pharmaceutical and Agrochemical Synthesis: The ability to introduce specific functionalities through ring-opening reactions makes it a valuable intermediate in the synthesis of complex active ingredients.[11]
-
Polymer Chemistry: It is used as a monomer in polymerization reactions and as a crosslinking agent.[2]
Safety and Handling
This compound is a highly flammable liquid and should be handled with appropriate safety precautions.[2] It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[2] It is also a suspected carcinogen.[2]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from heat, sparks, and open flames.[2]
-
Handling: Use non-sparking tools and explosion-proof equipment. Ensure adequate ventilation and use personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[2]
This guide is intended to provide a detailed technical overview for professionals in research and development. Always consult the relevant Safety Data Sheet (SDS) before handling this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [intersurfchem.net]
- 3. This compound | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. This compound(106-88-7) 1H NMR spectrum [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN103772325A - Novel method for separating and purifying this compound - Google Patents [patents.google.com]
- 9. CN104311512A - Clean method for preparing this compound - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. nbinno.com [nbinno.com]
Spectroscopic Profile of 1,2-Epoxybutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the compound 1,2-Epoxybutane (also known as ethyloxirane). The information presented herein is intended to support research, development, and quality control activities where the identification and characterization of this epoxide are crucial.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following sections detail the ¹H and ¹³C NMR data for this compound.
Experimental Protocol: NMR Spectroscopy
The NMR spectra for this compound are typically acquired on a spectrometer operating at a frequency of 90 MHz or higher. The sample is prepared by dissolving a small amount of this compound in deuterated chloroform (CDCl₃), which serves as the solvent and provides an internal lock signal. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). The data is processed to show chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal integrals.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the five non-equivalent protons in the molecule. The chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of these protons.
| Proton Assignment | Chemical Shift (δ) ppm | Coupling Constants (J) Hz | Integration |
| H on C2 (methine) | ~2.9 | - | 1H |
| H on C1 (methylene) | ~2.7 | - | 1H |
| H on C1 (methylene) | ~2.4 | - | 1H |
| H on C3 (methylene) | ~1.6 | - | 2H |
| H on C4 (methyl) | ~1.0 | - | 3H |
Note: The methylene protons on C1 are diastereotopic and thus have different chemical shifts.
The following diagram illustrates the proton signaling pathways and their relationships within the this compound molecule.
Caption: 1H NMR Signaling Pathways in this compound.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of this compound provides information on the carbon framework of the molecule. Four distinct signals are observed, corresponding to the four carbon atoms.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C1 (CH₂) of oxirane | ~52.2 |
| C2 (CH) of oxirane | ~51.5 |
| C3 (-CH₂-) of ethyl group | ~25.5 |
| C4 (-CH₃) of ethyl group | ~10.0 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands related to the vibrations of its chemical bonds, particularly those of the epoxide ring.
Experimental Protocol: IR Spectroscopy
The IR spectrum of this compound is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, the spectrum can be obtained from a thin film of the neat (undiluted) liquid placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The spectrum is recorded as percent transmittance versus wavenumber (cm⁻¹).
Characteristic IR Absorption Bands
The key to identifying this compound by IR spectroscopy lies in the characteristic vibrations of the three-membered epoxide ring.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 1261 | Symmetric ring breathing | Strong |
| 904 | Asymmetric C-O-C stretch | Strong |
| 831 | Symmetric C-O-C stretch | Strong |
The following diagram visualizes the relationship between the key functional group vibrations and their corresponding IR absorption frequencies.
Caption: Key IR Vibrations of the Epoxide Ring in this compound.
Chirality and Stereochemistry of 1,2-Epoxybutane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Epoxybutane, also known as ethyloxirane, is a chiral epoxide that serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its stereochemistry plays a crucial role in the biological activity of downstream products. This technical guide provides a comprehensive overview of the chirality and stereochemistry of this compound, including its synthesis in both racemic and enantiomerically enriched forms, methods for stereochemical analysis, and key chiroptical properties. Detailed experimental protocols for racemic synthesis via epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) and for kinetic resolution of the racemate using Jacobsen's hydrolytic kinetic resolution (HKR) are presented. Furthermore, a validated chiral gas chromatography (GC) method for the separation and quantification of its enantiomers is detailed. This guide is intended to be a valuable resource for researchers and professionals working with this important chiral intermediate.
Introduction to the Chirality of this compound
This compound is a chiral molecule due to the presence of a stereocenter at the C2 carbon of the oxirane ring. Consequently, it exists as a pair of enantiomers: (R)-1,2-epoxybutane and (S)-1,2-epoxybutane. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties, with the exception of their interaction with plane-polarized light. The synthesis of this compound from the achiral precursor 1-butene typically results in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.[1] The production of enantiomerically pure or enriched this compound is of significant interest as the stereochemistry of chiral building blocks is critical in the synthesis of pharmaceuticals and other biologically active molecules.[2]
Figure 1: Stereoisomers of this compound
A diagram illustrating the (R) and (S) enantiomers of this compound as non-superimposable mirror images.
Cahn-Ingold-Prelog (CIP) Priority Rules for this compound
The absolute configuration of the stereocenter in this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The four groups attached to the chiral carbon (C2) are ranked based on the atomic number of the atoms directly bonded to it.
Figure 2: Cahn-Ingold-Prelog Priority Assignment for (R)-1,2-Epoxybutane
Application of CIP rules to assign priorities to the substituents on the chiral carbon of (R)-1,2-epoxybutane.
With the lowest priority group (H) pointing away from the viewer, the sequence from priority 1 to 2 to 3 is clockwise, thus assigning the (R) configuration. For the (S) enantiomer, this sequence is counter-clockwise.
Synthesis of Racemic and Enantiomerically Enriched this compound
Synthesis of Racemic this compound
A common and straightforward method for the synthesis of racemic this compound is the epoxidation of 1-butene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3]
Experimental Protocol: Epoxidation of 1-Butene with m-CPBA
-
Materials: 1-butene, meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity), dichloromethane (DCM), saturated aqueous sodium bicarbonate solution, saturated aqueous sodium sulfite solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve m-CPBA (1.1 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble 1-butene (1.0 equivalent) through the cooled solution or add a pre-weighed amount of condensed 1-butene.
-
Allow the reaction mixture to stir at 0 °C and then warm to room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude racemic this compound.
-
Purify the product by distillation.
-
Enantioselective Synthesis and Resolution
The preparation of enantiomerically enriched this compound can be achieved through asymmetric epoxidation of 1-butene or by kinetic resolution of the racemic mixture. One of the most effective methods for the latter is the hydrolytic kinetic resolution (HKR) developed by Jacobsen and co-workers.[4] This method utilizes a chiral salen-cobalt complex to selectively hydrolyze one enantiomer of the epoxide, leaving the unreacted epoxide enriched in the other enantiomer.
Experimental Protocol: Hydrolytic Kinetic Resolution of (±)-1,2-Epoxybutane
-
Materials: Racemic this compound, (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Jacobsen's catalyst], glacial acetic acid, water, diethyl ether.
-
Procedure:
-
In a flask, dissolve (R,R)-Jacobsen's catalyst (0.005 equivalents) in a minimal amount of toluene and add glacial acetic acid (0.005 equivalents). Stir the mixture in open air for 30 minutes to form the active Co(III) catalyst. Remove the solvent under reduced pressure.
-
To the activated catalyst, add racemic this compound (1.0 equivalent).
-
Cool the mixture to 0 °C and add water (0.5 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress and enantiomeric excess of the remaining epoxide by chiral GC.
-
Once the desired ee is reached (typically >99% for the unreacted epoxide at ~50% conversion), quench the reaction by adding diethyl ether.
-
Filter the mixture through a short plug of silica gel to remove the catalyst.
-
Carefully remove the solvent and unreacted starting material by distillation to obtain the enantiomerically enriched (S)-1,2-epoxybutane. The corresponding (R)-1,2-butanediol will remain as the higher-boiling residue.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the enantiomers of this compound.
Table 1: Physical and Chiroptical Properties of this compound Enantiomers
| Property | (R)-(+)-1,2-Epoxybutane | (S)-(-)-1,2-Epoxybutane | Racemic this compound |
| CAS Number | 3760-95-0 | 30608-62-9 | 106-88-7 |
| Molecular Formula | C₄H₈O | C₄H₈O | C₄H₈O |
| Molecular Weight | 72.11 g/mol | 72.11 g/mol | 72.11 g/mol |
| Boiling Point | 63 °C | 63 °C | 63.3 °C[1] |
| Density (25 °C) | 0.837 g/mL | 0.837 g/mL | 0.83 g/cm³[1] |
| Specific Rotation ([α]²⁰/D, neat) | +10°[5] | -10°[6] | 0° |
Table 2: Comparison of Synthesis and Resolution Methods for this compound
| Method | Product | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Reference |
| Epoxidation with m-CPBA | (±)-1,2-Epoxybutane | >90 | 0 | |
| Hydrolytic Kinetic Resolution | (S)-1,2-Epoxybutane | ~45 | >99 | [4] |
| Hydrolytic Kinetic Resolution | (R)-1,2-Butanediol | ~45 | High | [4] |
Stereochemical Analysis
The enantiomeric purity of this compound is typically determined by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). Chiral GC with a cyclodextrin-based stationary phase is a particularly effective method.
Experimental Protocol: Chiral GC Analysis of this compound Enantiomers
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: Chiral capillary column, e.g., β-cyclodextrin-based stationary phase (e.g., Rt-βDEXsm).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: Isothermal at a low temperature (e.g., 40-60 °C) to achieve baseline separation.
-
Injector and Detector Temperature: 200-250 °C.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or hexane).
-
Analysis: Inject a small volume of the prepared sample. The two enantiomers will elute at different retention times. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Figure 3: Experimental Workflow for Synthesis and Analysis of Enantiomerically Enriched this compound
A flowchart illustrating the synthetic route to enantiomerically enriched (S)-1,2-epoxybutane and its subsequent analysis.
Conclusion
The chirality and stereochemistry of this compound are fundamental to its application as a chiral building block in modern organic synthesis. The ability to produce this compound in high enantiomeric purity is essential for the development of stereochemically defined pharmaceuticals and other fine chemicals. This guide has provided a detailed overview of the stereochemical aspects of this compound, along with practical experimental protocols for its synthesis, resolution, and analysis. The presented data and methodologies offer a valuable resource for scientists and researchers in the field, facilitating the effective utilization of this important chiral intermediate.
References
- 1. gcms.cz [gcms.cz]
- 2. Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Ring-Opening Reactions of 1,2-Epoxybutane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ring-opening reactions of 1,2-epoxybutane, a versatile building block in organic synthesis. Due to the inherent ring strain of the epoxide, this compound readily reacts with a wide array of nucleophiles, leading to the formation of valuable 1,2-disubstituted butanes. This guide details the reaction mechanisms, regioselectivity, and stereochemistry of these transformations under both acidic and basic conditions. Furthermore, it presents detailed experimental protocols for key reactions and summarizes quantitative data to facilitate practical application in research and development.
Fundamentals of this compound Ring-Opening Reactions
The reactivity of this compound is dominated by the strained three-membered ether ring, which has an estimated ring strain of about 13 kcal/mol.[1] This strain is released upon nucleophilic attack, providing the thermodynamic driving force for the reaction. The reaction can be catalyzed by either acid or base, and the choice of catalyst profoundly influences the reaction mechanism and regioselectivity.
Base-Catalyzed Ring-Opening
Under basic or neutral conditions, the ring-opening of this compound proceeds via a direct SN2 mechanism.[2][3] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, leading to the simultaneous cleavage of the C-O bond. A strong nucleophile is typically required to open the neutral epoxide ring.[3]
Key Characteristics:
-
Mechanism: SN2
-
Regioselectivity: The nucleophile preferentially attacks the less sterically hindered carbon atom (C1).[1][2] This is a classic example of steric control in an SN2 reaction.
-
Stereochemistry: The reaction proceeds with inversion of configuration at the center of attack, resulting in a trans relationship between the nucleophile and the hydroxyl group.[1]
Acid-Catalyzed Ring-Opening
In the presence of an acid catalyst, the epoxide oxygen is first protonated, forming a more reactive intermediate with a better leaving group (a hydroxyl group).[4][5] The mechanism of the subsequent nucleophilic attack is more complex and is often described as a hybrid of SN1 and SN2 characteristics.[2][3]
Key Characteristics:
-
Mechanism: A hybrid of SN1 and SN2. The transition state has significant carbocationic character at the more substituted carbon.[2][3]
-
Regioselectivity: The nucleophile preferentially attacks the more substituted carbon atom (C2).[2][6] This is due to the greater ability of the secondary carbon to stabilize the partial positive charge that develops in the transition state.
-
Stereochemistry: Similar to the base-catalyzed reaction, the acid-catalyzed ring-opening also results in trans stereochemistry due to a backside attack of the nucleophile on the protonated epoxide.[4][5]
Quantitative Data on Ring-Opening Reactions
The following tables summarize the quantitative data for the ring-opening of this compound with various nucleophiles under different reaction conditions.
Table 1: Reaction with Oxygen Nucleophiles (Hydrolysis and Alcoholysis)
| Nucleophile | Conditions | Major Product | Regioselectivity (C2:C1) | Yield (%) | Reference |
| H₂O | H₂SO₄ (catalytic), H₂O | Butane-1,2-diol | Predominantly C2 attack | High | [7] |
| H₂O | NaOH (catalytic), H₂O | Butane-1,2-diol | Predominantly C1 attack | High | [7] |
| CH₃OH | H₂SO₄ (catalytic), CH₃OH | 1-Methoxy-2-butanol | Predominantly C2 attack | Not specified | [8] |
| CH₃OH | NaOCH₃, CH₃OH | 2-Methoxy-1-butanol | Predominantly C1 attack | Not specified | [9] |
Table 2: Reaction with Nitrogen Nucleophiles (Azides and Amines)
| Nucleophile | Conditions | Major Product | Regioselectivity (C2:C1) | Yield (%) | Reference |
| NaN₃ | H₂O, pH 9.5, 30°C, 12h | 1-Azido-2-butanol | >95:5 | 90 | [10] |
| NaN₃ | H₂O, pH 4.2, 30°C, 12h | 2-Azido-1-butanol | Reversed | Not specified | [10] |
| NH₃ (aq) | 25% aq. NH₃, room temp., 3 days | 1-Amino-2-butanol and 2-Amino-1-butanol | Excess of 1-amino-2-butanol | ~85 (mixture) | [6] |
| Aniline | Metal-free, solvent-free | 2-(Phenylamino)-1-butanol | Not specified | Good | [11] |
Table 3: Reaction with Sulfur Nucleophiles (Thiols)
| Nucleophile | Conditions | Major Product | Regioselectivity (C2:C1) | Yield (%) | Reference |
| Thiophenol | InCl₃ (5 mol%), solvent-free, 30°C | 1-(Phenylthio)-2-butanol | Predominantly C1 attack | Excellent | [12] |
| Thiophenol | K₂CO₃ (5 mol%), solvent-free, 30°C | 1-(Phenylthio)-2-butanol | Predominantly C1 attack | Excellent | [12] |
Table 4: Reaction with Carbon Nucleophiles (Grignard Reagents, Organocuprates, and Cyanide)
| Nucleophile | Conditions | Major Product | Regioselectivity (C2:C1) | Yield (%) | Reference |
| CH₃CH₂MgBr | Anhydrous ether, then H₃O⁺ workup | 3-Hexanol | Predominantly C1 attack | Not specified | [13] |
| (CH₃)₂CuLi | Anhydrous ether, then H₃O⁺ workup | 3-Pentanol | Exclusively C1 attack | Not specified | [14] |
| KCN | Not specified | 3-Hydroxypentanenitrile | Not specified | Not specified | General reaction |
Experimental Protocols
This section provides detailed methodologies for key ring-opening reactions of this compound.
Azidolysis of this compound under Basic Conditions
This protocol is adapted from the general procedure for the azidolysis of epoxides in water.[10]
-
Materials: this compound, sodium azide (NaN₃), deionized water.
-
Procedure:
-
In a round-bottom flask, dissolve sodium azide (5 molar equivalents) in deionized water to create a 2.5 M solution. The initial pH of this solution is approximately 9.5.
-
To the stirred aqueous solution of sodium azide, add this compound (1 molar equivalent) at 30°C.
-
Stir the heterogeneous mixture vigorously at 30°C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, extract the reaction mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, 1-azido-2-butanol.
-
Purify the product by column chromatography on silica gel if necessary.
-
Aminolysis of this compound with Aqueous Ammonia
This protocol is based on a patented industrial process.[6]
-
Materials: this compound, 25% aqueous ammonia solution.
-
Procedure:
-
In a sealed pressure vessel, dissolve this compound (e.g., 74 g) in a 25% aqueous solution of ammonia (e.g., 2.0 L).
-
Allow the reaction mixture to stand at room temperature for 3 days.
-
After the reaction period, carefully vent the vessel and transfer the contents to a distillation apparatus.
-
Distill off the excess ammonia at normal pressure using a distillation column. Continue the distillation until the temperature of the pot reaches 100-102°C.
-
The remaining mixture contains the isomeric aminobutanols, with 1-amino-2-butanol as the major product. The products can be separated by fractional distillation under reduced pressure.
-
Thiolysis of this compound with Thiophenol (Solvent-Free)
This protocol is adapted from a general procedure for the solvent-free thiolysis of epoxides.[12]
-
Materials: this compound, thiophenol, indium(III) chloride (InCl₃) or potassium carbonate (K₂CO₃).
-
Procedure:
-
In an oven-dried screw-capped vial, stir thiophenol (1.05 molar equivalents) with the catalyst (5 mol% of InCl₃ or K₂CO₃) for 10 minutes at 30°C.
-
Add this compound (1.0 molar equivalent) to the mixture.
-
Continue stirring at 30°C and monitor the reaction by TLC or GC.
-
Upon completion, dissolve the reaction mixture in diethyl ether.
-
Wash the organic phase with water to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, 1-(phenylthio)-2-butanol.
-
Reaction of this compound with Ethylmagnesium Bromide
This is a general protocol for the Grignard reaction with epoxides.[13]
-
Materials: this compound, ethylmagnesium bromide solution in diethyl ether or THF, anhydrous diethyl ether or THF, saturated aqueous ammonium chloride solution.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a solution of this compound in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Add the ethylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of the epoxide.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 3-hexanol by distillation.
-
Reaction Mechanisms and Pathways
The following diagrams illustrate the signaling pathways and logical relationships in the ring-opening reactions of this compound.
Conclusion
The ring-opening reactions of this compound provide a versatile and powerful tool for the synthesis of a wide range of functionalized molecules. By carefully selecting the reaction conditions—specifically, the choice of acidic or basic catalysis—chemists can control the regioselectivity of the nucleophilic attack, leading to either 1,2- or 2,1-disubstituted butanol derivatives. The stereospecificity of these reactions, consistently yielding trans products, further enhances their synthetic utility. The experimental protocols and quantitative data presented in this guide offer a practical resource for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jsynthchem.com [jsynthchem.com]
- 4. benchchem.com [benchchem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. US3953512A - Process for manufacturing 2-aminobutanol - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. researchgate.net [researchgate.net]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. What is the product of the reaction between a Gilman reagent and an epoxi.. [askfilo.com]
An In-depth Technical Guide to the Acid-Catalyzed Hydrolysis of 1,2-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-catalyzed hydrolysis of 1,2-epoxybutane, a fundamental reaction in organic synthesis with applications in drug development and materials science. This document details the reaction mechanism, kinetics, and experimental protocols, presenting quantitative data in a clear and accessible format.
Reaction Overview
The acid-catalyzed hydrolysis of this compound is a ring-opening reaction that yields 1,2-butanediol as the primary product.[1] The reaction is initiated by the protonation of the epoxide oxygen, which activates the ring for nucleophilic attack by water. This process is crucial for the synthesis of vicinal diols, which are important structural motifs in many biologically active molecules and polymer precursors.
Reaction Scheme:
Reaction Mechanism and Stereochemistry
The mechanism of acid-catalyzed epoxide hydrolysis is a hybrid of SN1 and SN2 pathways.[2] The reaction proceeds through the following key steps:
-
Protonation of the Epoxide: The epoxide oxygen is reversibly protonated by the acid catalyst, forming a protonated epoxide. This step makes the epoxide a better electrophile and facilitates ring-opening.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks one of the electrophilic carbons of the protonated epoxide. In the case of the unsymmetrical this compound, the attack can occur at either the primary (C1) or the secondary (C2) carbon. Under acidic conditions, the nucleophilic attack preferentially occurs at the more substituted carbon (C2) due to the development of a partial positive charge on this carbon in the transition state, which is stabilized by the adjacent ethyl group.[3] This regioselectivity is a hallmark of the SN1-like character of the reaction.
-
Deprotonation: The resulting oxonium ion is deprotonated by a water molecule to yield the final product, 1,2-butanediol, and regenerate the acid catalyst.
The hydrolysis results in a trans-1,2-diol due to the backside attack of the water molecule, which is characteristic of an SN2-like inversion of configuration at the site of attack.
Quantitative Data
The kinetics of the acid-catalyzed hydrolysis of this compound have been investigated, providing valuable quantitative data for researchers.
| Parameter | Value | Conditions | Reference |
| Acid-Catalyzed Rate Constant (k) | 0.074 M⁻¹s⁻¹ | 24 °C | [1] |
| Primary Product | 1,2-Butanediol | Acidic aqueous solution | [1] |
Further research is needed to definitively determine the activation energy and a detailed product distribution under various acidic conditions.
Experimental Protocols
The following is a detailed experimental protocol for the acid-catalyzed hydrolysis of this compound, adapted from established procedures for epoxide hydrolysis.
4.1. Materials and Reagents:
-
This compound (purity >98%)
-
Sulfuric acid (H₂SO₄) or other strong acid catalyst
-
Deuterated water (D₂O) for NMR monitoring
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Internal standard for quantitative analysis (e.g., 1,4-dioxane)
4.2. Reaction Setup and Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetone if needed to ensure homogeneity).
-
Add a known concentration of the acid catalyst (e.g., 0.1 M H₂SO₄).
-
Maintain the reaction mixture at a constant temperature (e.g., 25 °C) using a water bath or a temperature-controlled stirrer.
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them using a suitable analytical technique (see Section 5).
4.3. Work-up and Purification:
-
Once the reaction is complete (as determined by the disappearance of the starting material), neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 1,2-butanediol.
-
If necessary, purify the product by distillation or column chromatography.
Analytical Methods for Reaction Monitoring and Product Characterization
Several analytical techniques can be employed to monitor the progress of the hydrolysis and characterize the resulting 1,2-butanediol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for monitoring the disappearance of the characteristic epoxide signals and the appearance of the diol signals. Deuterated solvents are required for this analysis.
-
Gas Chromatography (GC): GC can be used to separate and quantify the starting material and the product, allowing for the determination of reaction kinetics and product purity.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the disappearance of the epoxide C-O stretching vibration and the appearance of the broad O-H stretching band of the diol.
Visualizations
6.1. Signaling Pathway: Acid-Catalyzed Hydrolysis of this compound
Caption: Mechanism of the acid-catalyzed hydrolysis of this compound.
6.2. Experimental Workflow
Caption: A typical experimental workflow for the hydrolysis of this compound.
References
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,2-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability and decomposition of 1,2-epoxybutane (also known as 1,2-butylene oxide). Understanding the thermal behavior of this compound is critical for its safe handling, storage, and use in various industrial and research applications, including as a stabilizer for chlorinated solvents and as an intermediate in chemical synthesis. This document summarizes key data on its decomposition products, kinetic parameters, and potential thermal hazards, alongside detailed experimental protocols for thermal analysis.
Thermal Stability and Potential Hazards
This compound is a reactive and highly flammable compound.[1][2] Like other epoxides, it can undergo exothermic polymerization, which can be initiated by heat or catalysts such as acids, bases, and certain metal halides.[3] This reactivity presents a significant potential for runaway reactions if not properly managed. A runaway reaction is a thermally uncontrolled event where the rate of heat generation from an exothermic process exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, which can result in an explosion.[3]
Thermal Decomposition of this compound
Gas-Phase Decomposition
A detailed kinetic study of the gas-phase decomposition of this compound has been conducted in the temperature range of 674-730 K.[3] The primary decomposition pathways are isomerization reactions, accounting for approximately 70% of the initial reaction products. Fragmentation reactions make up a smaller portion of the primary decomposition.[3]
Table 1: Primary Isomerization Products from the Gas-Phase Thermal Decomposition of this compound [3]
| Product | Type |
| Butanal | Aldehyde |
| Butan-2-one | Ketone |
| cis- & trans-Methyl propenyl ether | Ether |
| cis- & trans-But-2-en-1-ol | Alcohol |
In addition to these primary isomerization products, a wide range of other decomposition products are formed, including methane, ethane, ethene, propane, propene, butene isomers, buta-1,3-diene, pentene isomers, pentadiene isomers, propanal, and propenal.[3]
Kinetic Data for Gas-Phase Isomerization
The formation of the primary isomerization products follows first-order kinetics. The Arrhenius parameters for the formation of butanal and butan-2-one have been determined.
Table 2: Kinetic Parameters for the Primary Isomerization of this compound in the Gas Phase [3]
| Product | Pre-exponential Factor (A), s⁻¹ | Activation Energy (Ea), kJ/mol |
| Butanal | 8.9 x 10¹³ | Not specified |
| Butan-2-one | 1.3 x 10¹⁴ | Not specified |
Note: The activation energies were not explicitly provided in the cited source.
Experimental Protocols for Thermal Analysis
To assess the thermal stability of this compound and similar reactive chemicals, standard thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For reactive chemicals, it is a critical tool for determining the onset temperature of decomposition and the heat of decomposition (ΔHd).
Experimental Workflow for DSC Analysis:
Caption: Workflow for DSC analysis of this compound.
Methodology:
-
Sample Preparation: A small sample (typically 1-5 mg) of this compound is weighed into a high-pressure crucible, often made of stainless steel or gold-plated stainless steel to withstand potential pressure buildup. The crucible is hermetically sealed to prevent the evaporation of the volatile sample.
-
Instrument Setup: The sealed sample crucible and an empty, sealed reference crucible are placed in the DSC instrument.
-
Thermal Program: The instrument is programmed to heat the sample and reference at a constant rate (e.g., 2-10 °C/min) over a specified temperature range (e.g., ambient to 400 °C).
-
Inert Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, to prevent oxidative decomposition.
-
Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature of any exothermic events (indicating decomposition) and to calculate the total energy released (heat of decomposition) by integrating the area under the exothermic peak.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition.
Experimental Workflow for TGA Analysis:
Caption: Workflow for TGA analysis of this compound.
Methodology:
-
Sample Preparation: A small sample (typically 5-10 mg) of this compound is placed in an open TGA pan, commonly made of alumina or platinum.
-
Instrument Setup: The sample pan is placed on the TGA's microbalance within the furnace.
-
Thermal Program: The furnace is heated at a constant rate (e.g., 10 or 20 °C/min) over a defined temperature range.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically flowing nitrogen, to prevent oxidation.
-
Data Analysis: The TGA curve, a plot of the percentage of initial mass versus temperature, is analyzed to identify the onset temperature of decomposition (where significant mass loss begins) and the temperature at which the maximum rate of mass loss occurs. The final residual mass is also determined.
Decomposition Pathway and Mechanism
The thermal decomposition of this compound in the gas phase is believed to proceed through the formation of a biradical intermediate after the cleavage of a carbon-oxygen bond in the epoxide ring. This biradical can then undergo various rearrangements and hydrogen transfers to form the observed isomerization products.
Simplified Decomposition Pathway:
Caption: Simplified gas-phase decomposition pathway of this compound.
Conclusion
This compound is a thermally sensitive compound with the potential for hazardous exothermic decomposition and runaway polymerization. While detailed liquid-phase thermal stability data is limited, gas-phase studies reveal that its decomposition is complex, involving primary isomerization reactions followed by fragmentation. For safe handling and process design, it is crucial to conduct thorough thermal hazard assessments using techniques like DSC and TGA. The experimental protocols and decomposition pathways outlined in this guide provide a foundational understanding for researchers and professionals working with this versatile yet hazardous chemical. It is strongly recommended that specific thermal stability testing be conducted for any new process or formulation involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Kinetics of the thermal gas-phase decomposition of this compound - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,2-Epoxybutane (CAS: 106-88-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Epoxybutane, also known as ethyloxirane or 1,2-butylene oxide, is a versatile and highly reactive organic compound.[1][2] Its strained three-membered epoxide ring makes it a valuable intermediate in a multitude of chemical syntheses.[1] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis and purification methods, key chemical reactions, and its toxicological profile, with a focus on aspects relevant to research and drug development.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of this compound is presented in the following tables for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 106-88-7 | |
| Molecular Formula | C₄H₈O | |
| Molecular Weight | 72.11 g/mol | |
| Appearance | Clear, colorless liquid | |
| Odor | Pungent, ethereal | [3] |
| Boiling Point | 63.3 °C | |
| Melting Point | < -60 °C | |
| Density | 0.8312 g/cm³ at 20 °C | |
| Vapor Pressure | 140 mmHg at 20 °C | |
| Flash Point | -22 °C (closed-cup) | |
| Solubility in Water | 59 g/L at 20 °C | [4] |
| log Kow | 0.68 | [4] |
| Refractive Index | 1.3851 at 20 °C |
Table 2: Toxicological Data for this compound
| Parameter | Species | Value | Reference(s) |
| LD₅₀ (Oral) | Rat | 900 mg/kg | [4] |
| LC₅₀ (Inhalation, 4h) | Rat | > 6,300 < 20,000 mg/m³ | [4] |
| LD₅₀ (Dermal) | Rabbit | 1,757 mg/kg | [4] |
| Carcinogenicity | Male Rat (inhalation) | Clear evidence (nasal and lung tumors) | [4] |
| Carcinogenicity | Female Rat (inhalation) | Equivocal evidence (nasal tumors) | [4] |
| Carcinogenicity | Mouse (inhalation) | No evidence | [4] |
| Genotoxicity | in vitro | Positive | [4] |
| Genotoxicity | in vivo | Negative for chromosomal aberrations in bone marrow (rats) | [4] |
Table 3: Safety and Handling Information for this compound
| Hazard Statement | Precautionary Statement | Reference(s) |
| Highly flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [5] |
| Harmful if swallowed, in contact with skin, or if inhaled. | Wear protective gloves/protective clothing/eye protection/face protection. | [5] |
| Causes skin and serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. | [5] |
| Suspected of causing cancer. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | [5] |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. | [5] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and key reactions of this compound are provided below. These protocols are intended for use by trained professionals in a well-equipped laboratory setting.
Synthesis of this compound via Epoxidation of 1-Butene
This compound is commonly synthesized by the epoxidation of 1-butene. One established laboratory method utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.
-
Materials: 1-butene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (CH₂Cl₂), saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve m-CPBA (1.2 equivalents) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Bubble 1-butene (1.0 equivalent) through the cooled solution. Alternatively, a condensed solution of 1-butene in dichloromethane can be added dropwise.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure. The crude this compound can be further purified by fractional distillation.
-
Purification by Extractive Distillation
For high-purity this compound, particularly for removing close-boiling impurities like methanol, extractive distillation is an effective method.[6]
-
Principle: An extractive solvent is added to the distillation column to alter the relative volatilities of the components in the mixture.
-
General Procedure:
-
The crude this compound mixture is fed into the middle of an extractive distillation column.
-
A high-boiling solvent (e.g., N-methylpyrrolidone or a mixture of dimethylformamide and water) is introduced at a stage above the feed.[6]
-
The solvent selectively interacts with one of the components, increasing the relative volatility between this compound and the impurity.
-
Highly purified this compound is collected as the overhead product.
-
The solvent and the impurity are recovered from the bottom of the column and can be separated in a subsequent distillation column for solvent recycling.[6]
-
Acid-Catalyzed Ring-Opening: Methanolysis
The strained epoxide ring readily undergoes ring-opening reactions under acidic conditions. The reaction with methanol yields a mixture of regioisomers.
-
Materials: this compound, methanol, catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Procedure:
-
Dissolve this compound in an excess of methanol in a round-bottom flask.
-
Add a catalytic amount of sulfuric acid.
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic.
-
Monitor the reaction by gas chromatography (GC) or TLC.
-
Upon completion, neutralize the acid with a weak base (e.g., sodium bicarbonate).
-
Remove the excess methanol under reduced pressure.
-
The resulting products, 1-methoxy-2-butanol and 2-methoxy-1-butanol, can be isolated and purified by fractional distillation or column chromatography.
-
Base-Catalyzed Ring-Opening: Hydrolysis
Under basic conditions, the ring-opening of this compound proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon.
-
Materials: this compound, aqueous sodium hydroxide (NaOH) solution.
-
Procedure:
-
Add this compound to an aqueous solution of sodium hydroxide.
-
Heat the mixture under reflux.
-
Monitor the disappearance of the starting material by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess sodium hydroxide with a dilute acid (e.g., hydrochloric acid).
-
Extract the product, 1,2-butanediol, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product can be purified by distillation.
-
Signaling Pathways and Mechanisms of Action
The toxicity of this compound, like other epoxides, is largely attributed to its ability to act as an electrophile and form covalent adducts with cellular macromolecules, including DNA. This genotoxic activity can trigger a cascade of cellular signaling events.
Genotoxicity and DNA Adduct Formation
This compound is genotoxic in vitro.[4] Its electrophilic epoxide ring can be attacked by nucleophilic sites on DNA bases, leading to the formation of DNA adducts. This alkylation of DNA can interfere with DNA replication and transcription, leading to mutations. If these mutations occur in critical genes, such as tumor suppressor genes or proto-oncogenes, they can lead to the initiation of cancer.
Cellular Stress Response and Signaling Cascades
The formation of DNA adducts and subsequent DNA damage triggers a cellular stress response. This involves the activation of signaling pathways that can lead to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis (programmed cell death). Key players in this response include the p53 tumor suppressor protein and the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK1/2) pathway.
-
p53 Activation: In response to DNA damage, p53 is stabilized and activated. Activated p53 can halt the cell cycle to allow time for DNA repair. If the damage is irreparable, p53 can induce apoptosis.
-
ERK1/2 Pathway: The ERK1/2 pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. While often associated with cell growth, its activation in response to genotoxic stress can have context-dependent outcomes, including the initiation of apoptosis.
Detoxification via Glutathione Conjugation
Cells possess detoxification mechanisms to neutralize electrophilic compounds like this compound. A primary pathway involves conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This process increases the water solubility of the compound, facilitating its excretion from the body.
Applications in Research and Drug Development
The reactivity of the epoxide ring makes this compound a useful building block in organic synthesis.
-
Chemical Intermediate: It serves as a precursor for the synthesis of various molecules, including 1,2-butanediol, butanolamines, and glycol ethers. These derivatives have applications in the production of polymers, surfactants, and other specialty chemicals.
-
Drug Development: While not typically a final drug product itself, the ethyloxirane moiety can be incorporated into more complex molecules during drug discovery and development to introduce specific structural features or as a reactive handle for further chemical modification.
-
Stabilizer: this compound is widely used as a stabilizer for chlorinated solvents, where it acts as an acid scavenger.[7]
Conclusion
This compound is a reactive and versatile chemical with significant applications in both industrial and research settings. Its utility as a synthetic intermediate is balanced by its hazardous properties, including flammability, toxicity, and carcinogenicity. A thorough understanding of its chemical behavior, handling requirements, and toxicological mechanisms is crucial for its safe and effective use. For professionals in drug development and chemical research, this compound represents a valuable tool, provided that appropriate safety measures and experimental protocols are diligently followed.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. www2.oberlin.edu [www2.oberlin.edu]
- 3. researchgate.net [researchgate.net]
- 4. Western blot analysis of phosphorylated ERK1/2 expression and PAR formation [bio-protocol.org]
- 5. Identification of environmental chemicals that activate p53 signaling after in vitro metabolic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103772325A - Novel method for separating and purifying this compound - Google Patents [patents.google.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Synonyms for 1,2-Epoxybutane (e.g., butylene oxide, ethyloxirane)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-Epoxybutane, a versatile and reactive epoxide. The document details its chemical synonyms, physical and chemical properties, synthesis methodologies, and key reactions. The information is presented to be a valuable resource for professionals in research, chemical synthesis, and drug development.
Nomenclature and Identification
This compound is known by a variety of synonyms in chemical literature and commerce. A comprehensive list of these names is provided below to aid in the identification of this compound.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | 2-Ethyloxirane |
| CAS Number | 106-88-7 |
| Common Synonyms | 1,2-Butylene oxide, Ethyloxirane, 1-Butene oxide, 1,2-Butene oxide, Epoxybutane, Ethyl ethylene oxide |
| Other Names | α-Butylene oxide, 1-Butylene oxide, 1,2-Butylene epoxide, DL-1,2-Epoxybutane, NCI-C55527 |
| EC Number | 203-438-2 |
| UN Number | 3022 |
| Molecular Formula | C₄H₈O |
| SMILES | CCC1CO1 |
| InChI | InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3 |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 2. This data is essential for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 72.11 g/mol | [1] |
| Appearance | Clear, colorless liquid with a pungent, ethereal odor | [2] |
| Boiling Point | 63-65 °C | [3] |
| Melting Point | -150 °C | [3] |
| Density | 0.829 - 0.837 g/mL at 20-25 °C | [1][3] |
| Refractive Index (n20/D) | 1.384 - 1.386 | [1][4] |
| Vapor Pressure | 140 mmHg at 20 °C | [1] |
| Flash Point | -15 to -22 °C (closed cup) | [1] |
| Solubility | Soluble in water (95.5 g/L at 25 °C), miscible with most organic solvents | [2] |
| Autoignition Temperature | 698 °F (370 °C) |
Synthesis of this compound
Several methods are employed for the synthesis of this compound. The most common industrial methods involve the oxidation of 1-butene. Below are detailed protocols for two prominent synthesis routes.
Epoxidation of 1-Butene with Peroxyacetic Acid
This method involves the direct epoxidation of 1-butene using a peroxy acid, such as peroxyacetic acid.[3]
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser. The reaction should be conducted under an inert atmosphere (e.g., nitrogen).
-
Reactant Charging: Dissolve 1-butene in a suitable inert solvent, such as dichloromethane or chloroform, and cool the solution to 0-5 °C in an ice bath.
-
Addition of Peroxyacetic Acid: Slowly add a solution of peroxyacetic acid in a compatible solvent (e.g., ethyl acetate) to the stirred solution of 1-butene via the dropping funnel. Maintain the reaction temperature below 10 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the excess peroxy acid by adding a reducing agent, such as a saturated aqueous solution of sodium sulfite or sodium thiosulfate, until a negative test with starch-iodide paper is obtained.
-
Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate to remove acetic acid, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation to obtain the final product.
Synthesis from 1-Butene and Hydrogen Peroxide
A greener approach to the synthesis of this compound involves the use of hydrogen peroxide as the oxidant in the presence of a catalyst.[5]
Experimental Protocol:
-
Catalyst Preparation: Prepare a working fluid by mixing tributyl phosphate and toluene. Dehydrate this mixture under reduced pressure.
-
Reaction Setup: Charge a high-pressure reactor with the prepared working fluid, 1-butene, and a phosphotungstic acid catalyst.
-
Reactant Addition: Introduce a 50% aqueous solution of hydrogen peroxide into the reactor. The molar ratio of 1-butene to hydrogen peroxide should be approximately 3:1.
-
Reaction Conditions: Heat the reactor to 70 °C and maintain a pressure of 0.5 MPa. Stir the reaction mixture for 5 hours.
-
Workup and Purification: After the reaction is complete, cool the reactor and vent any excess pressure. The product can be isolated and purified by chromatography. This method has been reported to achieve a selectivity of 99.6% and a yield of 96.8% based on hydrogen peroxide.[5]
Key Reactions of this compound
The high reactivity of the strained three-membered epoxide ring makes this compound a valuable intermediate in organic synthesis. It readily undergoes ring-opening reactions with a variety of nucleophiles.
Nucleophilic Ring-Opening
Nucleophilic attack on the epoxide ring is a fundamental reaction of this compound. The regioselectivity of the attack depends on the reaction conditions (acidic or basic).
-
Under Basic or Neutral Conditions: Strong nucleophiles attack the less sterically hindered carbon atom (C1) in an SN2-type mechanism.
-
Under Acidic Conditions: The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon atom (C2), as the transition state has some carbocationic character.
Acid-Catalyzed Ring-Opening with Methanol
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in an excess of methanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the solution.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, neutralize the acid catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting 2-methoxy-1-butanol by distillation or column chromatography.
Reaction with Grignard Reagents
The reaction of this compound with Grignard reagents is a powerful method for carbon-carbon bond formation, leading to the synthesis of primary alcohols. The reaction proceeds via an SN2 mechanism with the nucleophilic carbon of the Grignard reagent attacking the less substituted carbon of the epoxide.[6][7]
Experimental Protocol:
-
Grignard Reagent Preparation: Prepare the desired Grignard reagent (e.g., phenylmagnesium bromide) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.
-
Reaction Setup: In a separate flask, dissolve this compound in anhydrous diethyl ether or THF and cool the solution to 0 °C.
-
Addition of Grignard Reagent: Slowly add the prepared Grignard reagent to the solution of this compound. A mild exothermic reaction is expected. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0 °C.
-
Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting alcohol by distillation or column chromatography.
Applications
This compound serves as a crucial intermediate in the chemical industry. Its primary applications include:
-
Stabilizer: It is widely used as a stabilizer for chlorinated hydrocarbon solvents, acting as an acid scavenger.[8]
-
Chemical Intermediate: It is a precursor for the synthesis of various compounds, including:
-
Butylene glycols and their derivatives.
-
Butanolamines.
-
Surface-active agents.
-
-
Polymer Production: It can be used as a monomer in polymerization reactions to produce polybutylene glycols and other polymers.[9]
Safety Information
This compound is a flammable and reactive compound that should be handled with appropriate safety precautions. It is an irritant to the eyes, skin, and respiratory system.[2] It is also classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[2] Always consult the Safety Data Sheet (SDS) before handling this chemical and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
References
- 1. CN103772325A - Novel method for separating and purifying this compound - Google Patents [patents.google.com]
- 2. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound: a Key Intermediate in Bio-based Chemical Synthesis - Nanjing Chemical Material Corp. [njchm.com]
- 5. researchgate.net [researchgate.net]
- 6. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]
An In-depth Technical Guide to the Health and Safety of 1,2-Epoxybutane in a Laboratory Setting
This guide provides comprehensive health and safety information for the use of 1,2-Epoxybutane in a laboratory environment. It is intended for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this chemical.
Chemical and Physical Properties
This compound is a colorless, volatile liquid with a pungent, ethereal odor.[1][2] It is a highly flammable and reactive compound.[3][4] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Synonyms | 1,2-Butylene oxide, Ethyloxirane | [1][5] |
| CAS Number | 106-88-7 | [3][5] |
| Molecular Formula | C4H8O | [5] |
| Molecular Weight | 72.11 g/mol | [2] |
| Boiling Point | 63 °C (145-149 °F) | [1][2][6][7] |
| Melting Point | < -60 °C to -150 °C (-76 °F to -238 °F) | [1][2][5] |
| Flash Point | -22 °C (-8 °F) | [1][2][5] |
| Density | 0.829 - 0.837 g/mL at 20-25 °C | [1][7] |
| Vapor Pressure | 140 - 187 mmHg at 20 °C | [1][7][8] |
| Vapor Density | 2.2 - 2.49 (vs air) | [7][8] |
| Solubility | Soluble in water, miscible with most organic solvents.[1][2] | [1][2] |
| Autoignition Temperature | 439 °C (698 °F) | [6][7] |
| Explosive Limits | LEL: 1.7%, UEL: 19% | [6][7] |
Toxicological Data
This compound is classified as a toxic substance and is suspected of causing cancer.[3][4] It can be harmful if inhaled, swallowed, or in contact with skin.[3][8] The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[2][9]
| Toxicity Metric | Value | Species | Route | Source(s) |
| LD50 (Oral) | 900 - 1,410 mg/kg | Rat | Oral | [10][11] |
| LD50 (Dermal) | 1,757 mg/kg | Rabbit | Dermal | [10] |
| LC50 (Inhalation, 4h) | ~1000 ppm (2950 mg/m³) | Mouse | Inhalation | [1] |
| LC50 (Inhalation, 4h) | > 6,300 < 20,000 mg/m³ | Rat | Inhalation | [10] |
| NOAEC (90-day inhalation) | 150 mg/m³ | Mouse | Inhalation | [10] |
| NOAEC (90-day inhalation) | 600 mg/m³ | Rat | Inhalation | [10] |
Health Effects:
-
Inhalation: May cause respiratory irritation.[3] Acute exposure can lead to ocular discharge and dyspnea.[1] Chronic exposure in animal studies caused degenerative lesions of the nasal cavity.[9]
-
Skin Contact: Causes skin irritation.[3] Prolonged contact may result in delayed burns.[2]
-
Eye Contact: Causes serious eye irritation.[3] Application to the eye of rabbits resulted in corneal injury.[1]
-
Ingestion: Harmful if swallowed.[3]
-
Carcinogenicity: Suspected of causing cancer.[3] Inhalation studies in rats showed an increased incidence of nasal papillary adenomas and pulmonary alveolar/bronchiolar tumors.[1][9][12]
-
Genotoxicity: this compound is genotoxic in vitro and alkylates deoxyguanosine.[1][10]
Occupational Exposure Limits
Currently, there are no official occupational exposure limits established by ACGIH. However, US manufacturers have recommended a voluntary standard.[1][13]
| Guideline | Value | Source(s) |
| Manufacturer Recommended 8-h TWA | 40 ppm (118 mg/m³) | [1][13] |
Experimental Protocols
Safe Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Personal Protective Equipment (PPE):
- Conduct all work in a certified chemical fume hood to prevent inhalation of vapors.[14][15]
- Ensure that an eyewash station and safety shower are readily accessible.[3]
- Wear appropriate PPE:
- Eye Protection: Tightly fitting safety goggles and a face shield.[2][8]
- Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use.[2][8]
- Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[4][8][15]
- Respiratory Protection: If working outside a fume hood is unavoidable, use a NIOSH/MSHA approved respirator with an appropriate cartridge.[3]
2. Chemical Handling:
- Ground all equipment to prevent static discharge, which can ignite the flammable vapors.[3][8]
- Use only non-sparking tools.[3]
- Avoid direct contact with skin, eyes, and clothing.[14]
- Do not eat, drink, or smoke in the handling area.[8][14]
- Keep containers tightly closed when not in use.[8][14]
3. Storage:
- Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][14]
- Store in a designated flammable liquids cabinet.[4]
- Segregate from incompatible materials such as oxidizing agents, strong acids, and strong bases.[4][14]
- Ensure containers are clearly labeled with the chemical name and all relevant hazard warnings.[4]
Waste Disposal Protocol
All this compound waste is considered hazardous and must be disposed of accordingly.
1. Waste Segregation and Collection:
- Collect all liquid waste containing this compound in a designated, properly labeled hazardous waste container.[15][16]
- Solid waste, such as contaminated gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste container.[15]
- Empty containers must be triple-rinsed, with the rinsate collected as hazardous waste, before being disposed of as non-hazardous waste.[15]
2. Waste Container Management:
- Use compatible containers with secure, tight-fitting lids.[16]
- Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.[15][16]
- Keep waste containers closed at all times, except when adding waste.[16]
- Store waste containers in a designated satellite accumulation area away from general laboratory traffic.[16]
3. Final Disposal:
- Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[15]
Mandatory Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Emergency response procedures for this compound incidents.
Caption: Simplified toxicological mechanism of this compound.
References
- 1. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Safety Considerations Associated with this compound - Nanjing Chemical Material Corp. [njchm.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | 106-88-7 [chemicalbook.com]
- 7. 1,2-环氧丁烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. epa.gov [epa.gov]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. oehha.ca.gov [oehha.ca.gov]
- 13. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Safety Precautions When Handling and Storing this compound - Nanjing Chemical Material Corp. [njchm.com]
- 15. benchchem.com [benchchem.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
An In-depth Technical Guide to the Natural Occurrence and Environmental Fate of 1,2-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the natural occurrence and environmental fate of 1,2-epoxybutane (also known as ethyloxirane). It is designed to be a technical resource, summarizing key quantitative data, detailing experimental methodologies, and illustrating important environmental pathways.
Natural Occurrence
This compound is a synthetic chemical and is not known to occur naturally in the environment[1]. Its presence in the environment is primarily due to industrial activities.
Environmental Fate
This compound released into the environment is distributed between air, water, and soil, and is degraded by several processes, including hydrolysis, biodegradation, and atmospheric oxidation.
Environmental Distribution
Fugacity modeling provides insights into the environmental compartments where this compound is likely to be found. A Mackay Level I model predicts that air is the primary target compartment, accounting for approximately 89% of the substance, with the remaining 11% partitioning to water[2]. However, a Level III model, which considers equal release rates to air, water, and soil, suggests a more significant distribution in water (43.8%) and soil (38.6%).
Due to its high water solubility and low soil-adsorption coefficient, this compound is expected to have high mobility in soil and is unlikely to adsorb to sediment in aquatic environments. Its low octanol-water partition coefficient (log Kow) of 0.68 indicates a low potential for bioaccumulation in organisms[2].
Degradation Pathways
This compound is removed from the environment through three main pathways: hydrolysis, biodegradation, and atmospheric oxidation. The following diagram illustrates these interconnected degradation routes.
References
A Technical Guide to the Historical and Modern Synthesis of 1,2-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Epoxybutane, also known as butylene oxide, is a versatile and industrially significant epoxide. Its high reactivity, stemming from the strained three-membered ether ring, makes it a valuable intermediate in the synthesis of a wide array of chemical products.[1] This technical guide provides an in-depth exploration of the historical evolution and current state of this compound synthesis methodologies. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and other chemical industries who utilize or are exploring the applications of this key chemical building block.
This document details the core synthesis routes, from the early chlorohydrin process to modern catalytic and biocatalytic methods. It presents quantitative data in structured tables for easy comparison, provides detailed experimental protocols for key methods, and uses visualizations to illustrate reaction pathways and logical workflows.
Historical Development of Synthesis Methods
The production of this compound has evolved significantly over the decades, driven by the need for higher efficiency, improved safety, and greater environmental sustainability. The timeline below outlines the major shifts in industrial synthesis approaches.
Caption: Evolution of this compound Synthesis Methods.
I. The Chlorohydrin Process: The Genesis of this compound Synthesis
The chlorohydrin process represents the earliest industrial method for producing this compound.[2][3] This two-step method involves the formation of a butylene chlorohydrin intermediate, followed by dehydrochlorination to yield the epoxide.[4]
Reaction Pathway
The overall process can be summarized as follows:
-
Chlorohydrination: 1-Butene is reacted with chlorine in the presence of water to form a mixture of butylene chlorohydrin isomers.
-
Dehydrochlorination: The chlorohydrin intermediate is then treated with a base, typically calcium hydroxide or sodium hydroxide, to eliminate hydrogen chloride and form this compound.[2]
Caption: The two-step chlorohydrin process for this compound synthesis.
Experimental Protocol: Industrial-Scale Synthesis
Step 1: Chlorohydrination
-
Reactor Setup: A continuous stirred-tank reactor (CSTR) or a series of reactors designed for gas-liquid reactions is typically used. The reactor is equipped with efficient agitation and cooling systems to manage the exothermic reaction.
-
Reactant Feed: Gaseous 1-butene and chlorine are introduced into the reactor concurrently with a continuous stream of water. The molar ratio of reactants is carefully controlled to optimize the formation of the chlorohydrin and minimize the formation of byproducts such as dichlorobutane.
-
Reaction Conditions: The reaction is typically carried out at temperatures between 30-50°C and at or near atmospheric pressure. The residence time in the reactor is optimized to achieve high conversion of 1-butene.
-
Product Separation: The aqueous solution of butylene chlorohydrin is continuously withdrawn from the reactor.
Step 2: Dehydrochlorination (Saponification)
-
Reactor Setup: The butylene chlorohydrin solution is fed into a saponification reactor, which is often a packed column or a stirred tank.
-
Base Addition: An aqueous slurry of calcium hydroxide (milk of lime) or a solution of sodium hydroxide is added to the chlorohydrin solution.
-
Reaction Conditions: The dehydrochlorination is carried out at elevated temperatures, typically in the range of 70-100°C.[5] The reaction is driven by the removal of the volatile this compound from the reaction mixture by steam stripping.
-
Product Recovery and Purification: The crude this compound vapor is condensed and then purified by fractional distillation to remove water and other impurities.
Quantitative Data
| Parameter | Value | Reference |
| Overall Yield | 75-85% | [General industry knowledge] |
| Key Byproducts | Dichlorobutane, bis(chlorobutyl) ether | [General industry knowledge] |
| Advantages | Robust and well-established technology | [6] |
| Disadvantages | High water consumption, corrosive environment, generation of chlorinated byproducts and large amounts of wastewater containing calcium chloride. | [6] |
II. Epoxidation with Peroxyacetic Acid
The peroxyacetic acid process emerged as a significant alternative to the chlorohydrin method, offering a route that avoids the use of chlorine.[2][3] This method involves the direct epoxidation of 1-butene using peroxyacetic acid (PAA).
Reaction Pathway
The reaction is a direct transfer of an oxygen atom from the peroxy acid to the double bond of 1-butene, yielding this compound and acetic acid as a byproduct.[7]
Caption: Epoxidation of 1-butene using peroxyacetic acid.
Experimental Protocol: Laboratory-Scale Synthesis using m-CPBA (a common peroxy acid)
-
Reactor Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is placed in an ice-water bath.
-
Reactant Preparation: A solution of 1-butene in a suitable solvent (e.g., dichloromethane) is prepared in the flask. A solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is placed in the dropping funnel.
-
Reaction Execution: The m-CPBA solution is added dropwise to the stirred solution of 1-butene while maintaining the temperature at 0-5°C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is washed with a solution of sodium sulfite to quench the excess peroxy acid, followed by washing with a sodium bicarbonate solution to remove the carboxylic acid byproduct.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude this compound can be further purified by distillation.[8]
Quantitative Data
| Parameter | Value | Reference |
| Yield | Typically high, >90% on a lab scale | [General organic chemistry knowledge] |
| Selectivity | High | [General organic chemistry knowledge] |
| Advantages | Avoids the use of chlorine, higher atom economy than the chlorohydrin process. | [6] |
| Disadvantages | Peroxy acids can be explosive and require careful handling. The process can be corrosive due to the presence of acids. | [6] |
III. Modern Catalytic Epoxidation with Hydroperoxides
The late 20th century saw the development of more advanced catalytic systems for epoxidation, primarily using hydroperoxides like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂) as the oxidant.[2] These methods offer improved safety and environmental profiles compared to older processes.
Reaction Pathway
In these processes, a metal catalyst activates the hydroperoxide, which then transfers an oxygen atom to the 1-butene double bond.
Caption: General scheme for catalytic epoxidation of 1-butene.
Key Catalytic Systems and Experimental Protocols
A. Titanium Silicalite-1 (TS-1) with Hydrogen Peroxide
The use of titanium silicalite-1 (TS-1) as a heterogeneous catalyst for epoxidation with hydrogen peroxide has been a significant advancement.
Experimental Protocol: Laboratory-Scale Continuous Flow Reactor
-
Reactor Setup: A fixed-bed reactor is packed with the TS-1 catalyst. The reactor is equipped with systems for precise temperature and pressure control.
-
Reactant Feed: A liquid feed containing 1-butene, hydrogen peroxide, and a solvent (often methanol) is continuously pumped through the reactor.
-
Reaction Conditions: The reaction is typically carried out at temperatures between 40-60°C and pressures ranging from atmospheric to slightly elevated.
-
Product Analysis: The reactor effluent is collected and analyzed by gas chromatography to determine the conversion of 1-butene and the selectivity to this compound.
B. Other Catalytic Systems
Various other transition metal catalysts, including those based on molybdenum, tungsten, and vanadium, have also been developed for the epoxidation of olefins with hydroperoxides.
Quantitative Data for Catalytic Epoxidation with H₂O₂
| Parameter | Catalyst System | Value | Reference |
| Yield of this compound | Phosphotungstic acid/Tributyl phosphate | 96.8% | [9] |
| Selectivity to this compound | Phosphotungstic acid/Tributyl phosphate | 99.6% | [9] |
| Reaction Conditions | Phosphotungstic acid/Tributyl phosphate | 70°C, 0.5 MPa, 5 h | [9] |
| Selectivity to this compound | Titanium Silicalite-1 (TS-1) | >99% | [10] |
IV. Synthesis from 1,2-Butanediol
A more recent and greener approach involves the synthesis of this compound from 1,2-butanediol, which can be derived from renewable resources. This two-step process proceeds through a butylene carbonate intermediate.
Reaction Pathway
-
Carbonylation: 1,2-Butanediol is reacted with a carbonate source, such as dimethyl carbonate (DMC), in the presence of a catalyst to form butylene carbonate.
-
Decarboxylation: The butylene carbonate is then heated, often with a catalyst, to eliminate carbon dioxide and form this compound.[11]
Caption: Two-step synthesis of this compound from 1,2-butanediol.
Experimental Protocol
Step 1: Synthesis of Butylene Carbonate
-
Catalyst: Sodium aluminate (NaAlO₂) has been shown to be an effective catalyst for this step.
-
Reaction Conditions: The reaction is typically carried out at around 120°C for approximately 60 minutes with a molar ratio of DMC to butanediol of about 4:1.[12]
-
Yield: Yields of butylene carbonate as high as 96.2% have been reported.[12]
Step 2: Decarboxylation of Butylene Carbonate
-
Catalyst: Ionic liquids, such as 1-butyl-3-methylimidazolium bromide, have been found to be effective catalysts for the decarboxylation step.[11]
-
Reaction Conditions: The decarboxylation is performed at elevated temperatures.
Quantitative Data
| Parameter | Value | Reference |
| Yield of Butylene Carbonate | Up to 96.2% | [12] |
| Catalyst for Carbonylation | NaAlO₂ | [12] |
| Catalyst for Decarboxylation | 1-butyl-3-methylimidazolium bromide | [11] |
| Advantages | Potential to use bio-based 1,2-butanediol, green reaction pathway. | [13] |
V. Bio-based and Biocatalytic Synthesis Routes
The drive towards sustainable chemical production has spurred research into bio-based and biocatalytic methods for this compound synthesis. These approaches aim to utilize renewable feedstocks and environmentally benign catalysts.
Chemoenzymatic Epoxidation
One promising avenue is the chemoenzymatic epoxidation of butene. This process often involves the use of a lipase to generate a peracid in situ from a carboxylic acid and hydrogen peroxide. The peracid then acts as the oxidizing agent to epoxidize the butene.[14][15]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. epoxy-europe.eu [epoxy-europe.eu]
- 4. Epoxide | Synthesis, Reactions, Ring-Opening | Britannica [britannica.com]
- 5. US3000909A - Process of preparing butylene oxide from butylene chlorohydrin - Google Patents [patents.google.com]
- 6. CN104311512A - Clean method for preparing this compound - Google Patents [patents.google.com]
- 7. Peracetic acid - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient synthesis of epoxybutane from butanediol via a two-step process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound: a Key Intermediate in Bio-based Chemical Synthesis - Nanjing Chemical Material Corp. [njchm.com]
- 14. The use of lipases as biocatalysts for the epoxidation of fatty acids and phenolic compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 1,2-Epoxybutane in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of polymers using 1,2-epoxybutane. It covers the primary methods of polymerization, including anionic and cationic ring-opening polymerization (ROP), offering insights into reaction mechanisms, key experimental parameters, and expected outcomes. The information is intended to guide researchers in the controlled synthesis of poly(1,2-butylene oxide) and its copolymers for various applications, including the development of novel drug delivery systems.
Introduction
This compound, also known as 1,2-butylene oxide, is a versatile cyclic ether monomer used in the synthesis of polyethers.[1] Its polymerization yields poly(1,2-butylene oxide) (PBO), a polymer with a flexible backbone and hydrophobic properties. The ability to control the molecular weight and architecture of PBO and its copolymers makes it an attractive material for a range of applications, from specialty elastomers to advanced biomaterials. In the context of drug development, PBO-based polymers can be designed as amphiphilic block copolymers for the encapsulation and controlled release of therapeutic agents.[2]
This document outlines the two primary mechanisms for the ring-opening polymerization of this compound: anionic and cationic polymerization. Each section provides a general overview, a detailed experimental protocol, and a summary of relevant quantitative data.
Anionic Ring-Opening Polymerization (AROP) of this compound
Anionic ring-opening polymerization of this compound is a well-established method for synthesizing poly(1,2-butylene oxide) with a high degree of control over molecular weight and a narrow molecular weight distribution (low dispersity, Đ).[2] The polymerization is typically initiated by a strong nucleophile, such as an alkoxide, which attacks one of the carbon atoms of the epoxide ring, leading to ring opening and the formation of a propagating alkoxide species.[3]
General Mechanism and Workflow
The anionic polymerization of this compound proceeds via a nucleophilic attack on the less sterically hindered carbon of the epoxide ring. The reaction is typically carried out under inert conditions to prevent termination by atmospheric moisture or carbon dioxide.
Experimental Protocol: Anionic Polymerization of this compound
This protocol describes the synthesis of poly(1,2-butylene oxide) using potassium naphthalenide as the initiator.
Materials:
-
This compound (monomer)
-
Tetrahydrofuran (THF, solvent)
-
Naphthalene
-
Potassium metal
-
Methanol (terminating agent)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Purification of Reagents:
-
Dry this compound over calcium hydride (CaH₂) and distill under reduced pressure.
-
Dry THF by refluxing over sodium/benzophenone ketyl until a persistent blue or purple color is obtained, then distill under an inert atmosphere.
-
-
Initiator Preparation (Potassium Naphthalenide):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve a known amount of naphthalene in anhydrous THF.
-
Add a stoichiometric amount of freshly cut potassium metal to the naphthalene solution.
-
Stir the mixture at room temperature until the potassium is completely consumed and a dark green solution of potassium naphthalenide is formed.
-
-
Polymerization:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Introduce the desired amount of anhydrous THF into the flask via a cannula.
-
Cool the flask to the desired reaction temperature (e.g., 25 °C).
-
Add the purified this compound to the THF.
-
Slowly add the prepared potassium naphthalenide initiator solution to the monomer solution via a cannula until a persistent faint green color is observed, indicating the titration of impurities. Then, add the calculated amount of initiator to achieve the target molecular weight.
-
Allow the reaction to proceed for the desired time (e.g., 24 hours). The progress can be monitored by taking aliquots and analyzing them by ¹H NMR or GPC.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding an excess of degassed methanol to the reaction mixture.
-
Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent, such as cold methanol or water.
-
Collect the polymer by filtration and wash with the non-solvent.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Quantitative Data for Anionic Polymerization
The following table summarizes representative data for the anionic polymerization of this compound under various conditions.
| Initiator System | Monomer/Initiator Ratio | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| N-methylbenzamide/tBuP₄ | 74 | Toluene | 25 | - | >95 | 5,400 | 1.10 |
| N-methylbenzamide/tBuP₄ | 20 | Toluene | 25 | - | >95 | 1,600 | 1.12 |
| Secondary carbamate/tBuP₂/iBu₃Al | - | - | - | - | quantitative | expected | narrow |
Data is compiled from various sources and should be considered representative. Actual results may vary based on specific experimental conditions.
Cationic Ring-Opening Polymerization (CROP) of this compound
Cationic ring-opening polymerization of this compound is an alternative method for synthesizing poly(1,2-butylene oxide). This process is typically initiated by Lewis acids or protonic acids.[4] While CROP can be faster than AROP, it is often more challenging to control, with a higher likelihood of side reactions such as chain transfer, which can lead to broader molecular weight distributions.[2]
General Mechanism and Workflow
The cationic polymerization of this compound is initiated by the formation of a tertiary oxonium ion, which then propagates by attacking another monomer molecule.
Experimental Protocol: Cationic Polymerization of this compound
This protocol outlines the synthesis of poly(1,2-butylene oxide) using boron trifluoride diethyl etherate (BF₃·OEt₂) as the initiator.
Materials:
-
This compound (monomer)
-
Dichloromethane (DCM, solvent)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂, initiator)
-
Methanol (terminating agent)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Purification of Reagents:
-
Dry this compound over CaH₂ and distill under reduced pressure.
-
Dry DCM by refluxing over CaH₂ and distilling under an inert atmosphere.
-
Distill BF₃·OEt₂ under reduced pressure before use.
-
-
Polymerization:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Introduce the desired amount of anhydrous DCM into the flask via a cannula.
-
Add the purified this compound to the DCM.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C) using an ice bath.
-
Slowly add the desired amount of BF₃·OEt₂ initiator to the stirred monomer solution via syringe.
-
Maintain the reaction at the chosen temperature for the desired duration (e.g., 1-2 hours).
-
-
Termination and Polymer Isolation:
-
Quench the polymerization by adding an excess of methanol to the reaction mixture.
-
Allow the solution to warm to room temperature.
-
Concentrate the solution under reduced pressure to remove the majority of the solvent.
-
Precipitate the polymer by adding the concentrated solution to a large volume of a non-solvent, such as cold methanol.
-
Collect the polymer by filtration and wash with the non-solvent.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Quantitative Data for Cationic Polymerization
Detailed quantitative data for the cationic polymerization of this compound is less commonly reported in a systematic manner due to the challenges in controlling the reaction. However, the following provides a general expectation of outcomes.
| Initiator | Solvent | Temp. (°C) | Conversion | Mn ( g/mol ) | Đ (Mw/Mn) |
| BF₃·OEt₂ | DCM | 0 | Variable | Often lower than theoretical | > 1.5 |
| Maghnite-H⁺ | Bulk or DCM | 20 | Up to 77% | - | - |
Note: The data in this table are representative examples, and actual results can vary significantly depending on the specific reaction conditions.[5]
Copolymerization of this compound
This compound can be copolymerized with other monomers to tailor the properties of the resulting polymer. A notable example is the copolymerization with carbon dioxide (CO₂) to produce poly(butylene carbonate). This process is often catalyzed by binary Schiff base cobalt systems.[1][6]
Quantitative Data for Copolymerization of this compound and CO₂
The following table presents data from the copolymerization of this compound and CO₂.
| Catalyst System | Monomer/Catalyst Ratio | CO₂ Pressure (MPa) | Temp. (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | Đ (Mw/Mn) |
| Binary Schiff base cobalt | 1000:1 | 3 | 25 | 1 | 66.2 | 10.4 | 1.12 |
| Binary Schiff base cobalt | 1000:1 | 3 | 25 | 6 | 95.2 | 41.7 | 1.15 |
Data is compiled from studies on the copolymerization of 1,2-butylene oxide and CO₂.[6]
Characterization of Poly(1,2-butylene oxide)
The synthesized polymers should be characterized to determine their molecular weight, dispersity, and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and determine the number-average molecular weight (Mn) by end-group analysis.[7]
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymer.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer, such as the C-O-C ether linkages.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer.[1]
Safety Precautions
This compound is a flammable and volatile liquid. It is also an irritant to the eyes, skin, and respiratory system. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. The polymerization of epoxides can be exothermic, and appropriate measures should be taken to control the reaction temperature.
References
- 1. Copolymerization of Carbon Dioxide with 1,2-Butylene Oxide and Terpolymerization with Various Epoxides for Tailorable Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2-Epoxybutane as a Monomer for Polybutylene Glycols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Epoxybutane, a reactive cyclic ether, serves as a key monomer in the synthesis of poly(1,2-butylene glycol)s, a class of polyethers with significant potential in biomedical and pharmaceutical applications. The structure of poly(1,2-butylene glycol), with its flexible ether backbone and pendant ethyl groups, imparts a unique balance of hydrophobicity and hydrophilicity. This characteristic makes it an attractive alternative to more common poly(alkylene glycol)s, such as poly(ethylene glycol) (PEG), for applications in drug delivery, bioconjugation, and materials science. The ability to control the molecular weight and architecture of poly(1,2-butylene glycol) through controlled polymerization techniques allows for the fine-tuning of its properties to suit specific applications.
This document provides detailed application notes and experimental protocols for the synthesis of poly(1,2-butylene glycol)s from this compound via both anionic and cationic ring-opening polymerization (ROP).
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP of this compound offers a robust and controlled method for the synthesis of poly(1,2-butylene glycol)s with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). This control is crucial for applications in drug delivery, where polymer characteristics directly impact drug loading, release kinetics, and in vivo performance. The polymerization is typically initiated by strong nucleophiles, such as alkoxides or amides, and can proceed in a living manner, allowing for the synthesis of block copolymers.
Quantitative Data for Anionic ROP of this compound
The following table summarizes representative data from the anionic polymerization of this compound under various conditions.
| Initiator/Catalyst System | Monomer:Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| N-methylbenzamide / tBuP₄ | 74:1 | 25 | 24 | 98 | 5,400 | 1.05 |
| N-methyltrimethylacetamide / tBuP₄ | 77:1 | 25 | 48 | 95 | 5,800 | 1.10 |
| N-benzyl-N-methylcarbamate / tBuP₂ / Al(iBu)₃ | 50:1:1:1 | 25 | 2 | >99 | 3,800 | 1.04 |
| Potassium tert-butoxide | 50:1 | 25 | 24 | >95 | 3,600 | 1.08 |
Note: Mn (Number-average molecular weight) and PDI (Polydispersity Index) are typically determined by Size Exclusion Chromatography (SEC) calibrated with polystyrene or poly(methyl methacrylate) standards.
Experimental Protocol: Anionic Polymerization of this compound using a Secondary Amide/Phosphazene Base System
This protocol describes the synthesis of poly(1,2-butylene glycol) using N-methylbenzamide as an initiator precursor and a phosphazene base (tBuP₄) as a catalyst. This metal-free system provides excellent control over the polymerization.
Materials:
-
This compound (monomer, dried over CaH₂ and distilled)
-
N-methylbenzamide (initiator precursor)
-
tBuP₄ phosphazene base solution (e.g., in hexane)
-
Anhydrous toluene (solvent)
-
Methanol (terminating agent)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
Initiator Preparation: In a glovebox, introduce the initiator precursor, N-methylbenzamide, into the polymerization tube.
-
Solvent Addition: Under a secondary vacuum, cryo-distill anhydrous toluene into the reaction flask.
-
Catalyst Addition: Add the tBuP₄ solution using a microsyringe and stir the mixture at room temperature for 10 minutes to allow for the deprotonation of the amide.
-
Monomer Addition: Cryo-distill the purified this compound into the reaction flask.
-
Polymerization: Close the flask and stir the reaction mixture at the desired temperature (e.g., 25 °C). The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR and SEC.
-
Termination: After the desired time or monomer conversion is reached, quench the polymerization by adding an excess of methanol.
-
Polymer Isolation and Purification: Dissolve the polymer in a suitable solvent like THF and purify by passing it through a short column of neutral aluminum oxide to remove catalyst residues. Filter the solution and remove the solvent under vacuum at an elevated temperature (e.g., 50 °C) to obtain the purified poly(1,2-butylene glycol) as a viscous liquid.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP of this compound provides an alternative and often faster route to poly(1,2-butylene glycol)s. This method typically employs Lewis acids or strong protic acids as initiators. However, control over the polymerization can be more challenging compared to anionic methods due to the potential for side reactions such as chain transfer, which can lead to broader molecular weight distributions.
Quantitative Data for Cationic ROP of this compound (Representative)
| Initiator | Monomer:Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Boron trifluoride etherate (BF₃·OEt₂) | 100:1 | 0 | 2 | >90 | 4,500 | 1.4 |
| Tin(IV) chloride (SnCl₄) | 100:1 | 25 | 1 | >95 | 5,200 | 1.5 |
Note: Data are representative and actual results can vary significantly with reaction conditions.
Experimental Protocol: Cationic Polymerization of this compound using a Lewis Acid Initiator
This protocol outlines the synthesis of poly(1,2-butylene glycol) using boron trifluoride etherate (BF₃·OEt₂) as a cationic initiator.
Materials:
-
This compound (monomer, dried over CaH₂ and distilled)
-
Boron trifluoride etherate (BF₃·OEt₂, initiator)
-
Anhydrous dichloromethane (DCM, solvent)
-
Methanol (quenching agent)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Solvent and Monomer Addition: Introduce anhydrous DCM into the flask via a cannula, followed by the purified this compound via syringe.
-
Initiation: Cool the solution to 0 °C using an ice bath. Slowly add the desired amount of BF₃·OEt₂ initiator to the stirred monomer solution via syringe.
-
Polymerization: Maintain the reaction at 0 °C for the desired duration (e.g., 1-4 hours).
-
Quenching and Polymer Isolation: Quench the polymerization by adding an excess of methanol to the reaction mixture. Allow the solution to warm to room temperature.
-
Purification: Concentrate the solution under reduced pressure. Precipitate the polymer by adding the concentrated solution to a large volume of a non-solvent, such as cold methanol. Collect the polymer by filtration or decantation and dry it under vacuum.
Applications in Drug Development
The unique properties of poly(1,2-butylene glycol) make it a promising material for various applications in drug development, drawing analogies from the well-established use of PEG.
-
Drug Delivery Vehicles: Amphiphilic block copolymers of poly(1,2-butylene glycol) with a hydrophilic block (e.g., PEG) can self-assemble in aqueous solutions to form micelles. The hydrophobic poly(1,2-butylene glycol) core can encapsulate poorly water-soluble drugs, enhancing their solubility and bioavailability.
-
Bioconjugation ("PBuGylation"): Covalent attachment of poly(1,2-butylene glycol) chains to therapeutic proteins, peptides, or small molecules can improve their pharmacokinetic profiles. This "PBuGylation" can increase circulation half-life, reduce immunogenicity, and enhance stability, similar to PEGylation.
-
Surface Modification: Coating nanoparticles or other drug delivery systems with poly(1,2-butylene glycol) can reduce non-specific protein adsorption and uptake by the reticuloendothelial system, leading to prolonged circulation times and improved targeting.
Visualizations
Polymerization Workflow
Caption: General workflow for the synthesis of poly(1,2-butylene glycol).
Block Copolymer Synthesis for Drug Delivery Micelles
Caption: Synthesis of block copolymers for drug delivery applications.
Functionalization for Targeted Drug Delivery
Caption: Functionalization of poly(1,2-butylene glycol) for targeted drug delivery.
Application Notes and Protocols: 1,2-Epoxybutane as a Stabilizer for Chlorinated Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-epoxybutane as a stabilizer for chlorinated solvents. Detailed protocols for evaluating its effectiveness are also included to assist researchers in maintaining the integrity of their solvents and experimental results.
Introduction
Chlorinated solvents, such as trichloroethylene (TCE) and perchloroethylene (PCE), are widely used in various industrial and laboratory applications, including drug development, for their excellent solvency power. However, these solvents are susceptible to degradation over time, particularly when exposed to heat, light, and air. This degradation process can generate acidic byproducts, primarily hydrogen chloride (HCl), which can corrode equipment, catalyze further solvent decomposition, and interfere with chemical reactions.[1][2] To counteract this, stabilizers are added to chlorinated solvents. This compound is a highly effective acid scavenger commonly used for this purpose.[3] Its epoxide ring readily reacts with and neutralizes the acidic byproducts, thus preventing solvent degradation and extending its shelf life.[3][4]
Mechanism of Stabilization
The primary degradation pathway for many chlorinated solvents involves the elimination of HCl. This process can be initiated by various factors, including thermal stress and photo-oxidation. The generated HCl can then act as a catalyst, accelerating further degradation in an autocatalytic cycle.
This compound functions as an acid scavenger. The strained three-membered epoxide ring is susceptible to nucleophilic attack by the chloride ion of the generated HCl. This reaction opens the epoxide ring and forms a stable chlorohydrin adduct, effectively neutralizing the acid and breaking the degradation cycle.
Quantitative Data on Stabilizer Performance
While specific quantitative data on the performance of this compound across a wide range of conditions is not extensively published in readily available literature, the following table summarizes the expected performance based on the established mechanism and data for similar epoxide stabilizers. The data is presented to illustrate the expected trend and relative performance.
| Chlorinated Solvent | Stabilizer Concentration (% w/w) | Test Condition | Parameter Measured | Unstabilized Solvent | Stabilized Solvent |
| Trichloroethylene (TCE) | 0.5% this compound | Thermal Stress (100°C) | Induction Time to Acidity (hours) | < 24 | > 168 |
| Perchloroethylene (PCE) | 0.5% this compound | Accelerated Aging (60°C) | Time to Significant Degradation (days) | ~10 | > 60 |
| Trichloroethylene (TCE) | 0.5% this compound | UV Exposure (365 nm) | % Degradation after 48h | > 15% | < 2% |
Note: These values are representative and can vary depending on the specific grade of the solvent, presence of other impurities, and the exact experimental conditions.
Experimental Protocols
To evaluate the effectiveness of this compound as a stabilizer, the following experimental protocols can be employed.
Protocol for Thermal Stability Testing (Congo Red Test)
This method is a qualitative to semi-quantitative assessment of the thermal stability of a chlorinated solvent, based on the detection of evolved HCl.
Objective: To determine the induction time for the thermal degradation of a chlorinated solvent with and without a stabilizer.
Materials:
-
Chlorinated solvent (e.g., trichloroethylene)
-
This compound
-
Congo Red indicator paper
-
Test tubes
-
Heating block or oil bath with temperature control
-
Stopper with a slit to hold the indicator paper
Procedure:
-
Prepare samples of the chlorinated solvent: one unstabilized (control) and others with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0% w/w).
-
Add 5 mL of each sample to separate, clean, and dry test tubes.
-
Cut a strip of Congo Red paper and insert it into the slit of the stopper, ensuring it will be positioned in the vapor phase above the solvent when the stopper is placed on the test tube. The paper should not touch the solvent.
-
Place the test tubes in the heating block or oil bath preheated to the desired temperature (e.g., 100°C for TCE).
-
Start a timer and periodically observe the Congo Red paper.
-
Record the time it takes for the Congo Red paper to turn from red to blue. This color change indicates the presence of acidic vapors (HCl) and marks the end of the induction period.
-
A longer induction time for the stabilized samples compared to the control indicates effective stabilization.
Protocol for Accelerated Aging Study
This protocol uses elevated temperatures to accelerate the aging process and predict the long-term stability of the stabilized solvent. The Arrhenius equation is used to relate the accelerated aging time to the real-time shelf life.[1][5]
Objective: To estimate the shelf life of a chlorinated solvent stabilized with this compound.
Materials:
-
Chlorinated solvent
-
This compound
-
Sealed, airtight containers (e.g., amber glass vials with PTFE-lined septa)
-
Oven with precise temperature control
-
Analytical instrumentation for solvent analysis (e.g., Gas Chromatography-Mass Spectrometry)
Procedure:
-
Prepare stabilized solvent samples as described in the thermal stability test protocol.
-
Fill the airtight containers with the samples, minimizing headspace.
-
Place the containers in an oven set to a constant elevated temperature (e.g., 50°C or 60°C). The temperature should be chosen to accelerate degradation without causing unrealistic degradation pathways.
-
At predetermined time intervals (e.g., 0, 7, 14, 30, 60 days), remove a set of samples from the oven.
-
Allow the samples to cool to room temperature.
-
Analyze the samples for signs of degradation. This can include:
-
Visual inspection: for color change or precipitate formation.
-
Acidity measurement: by titration with a standard base.
-
Chromatographic analysis (GC-MS): to quantify the concentration of the parent solvent, the stabilizer (this compound), and any degradation products.
-
-
The shelf life is estimated as the time at which a significant level of degradation is observed. The equivalent real-time shelf life can be calculated using the Arrhenius equation: Accelerated Aging Time = Real Time / (Q10 ^ ((TAA - TRT) / 10)) Where:
-
TAA is the accelerated aging temperature (°C).
-
TRT is the ambient storage temperature (°C).
-
Q10 is the aging factor for a 10°C temperature increase (typically assumed to be 2).
-
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This method allows for the quantitative analysis of this compound and the degradation products in the chlorinated solvent matrix.
Objective: To monitor the concentration of this compound and identify and quantify degradation products in a chlorinated solvent over time.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary column suitable for volatile organic compounds (e.g., DB-5ms, HP-5ms)
-
Autosampler
Materials:
-
Stabilized and unstabilized solvent samples from the aging studies
-
High-purity helium as carrier gas
-
Standards of this compound and potential degradation products (if available)
-
Internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample)
Procedure:
-
Sample Preparation:
-
Prepare a calibration curve by diluting a stock solution of this compound in the pure chlorinated solvent to create a series of standards with known concentrations.
-
Add a fixed concentration of the internal standard to all calibration standards and samples.
-
-
GC-MS Conditions (Example for Trichloroethylene Matrix):
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C, hold for 2 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-300
-
-
Analysis:
-
Inject the calibration standards to establish the calibration curve.
-
Inject the aged samples.
-
Identify this compound and any degradation products by their retention times and mass spectra.
-
Quantify the concentration of this compound in the samples using the calibration curve and the internal standard. A decrease in the concentration of this compound over time indicates its consumption in the stabilization process.
-
Visualizations
Caption: Degradation pathway of chlorinated solvents and the stabilizing role of this compound.
Caption: Experimental workflow for evaluating the efficacy of this compound as a stabilizer.
Caption: Logical relationship between solvent degradation and the stabilizing function of this compound.
References
- 1. qes.com [qes.com]
- 2. pkgcompliance.com [pkgcompliance.com]
- 3. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. keystonepackage.com [keystonepackage.com]
Synthesis of Butanolamines from 1,2-Epoxybutane: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of butanolamines from 1,2-epoxybutane. The synthesis involves the nucleophilic ring-opening of the epoxide by primary and secondary amines. This method is a fundamental reaction in organic chemistry and is utilized in the generation of diverse molecular scaffolds for drug discovery and development. These application notes include reaction mechanisms, detailed experimental procedures for the synthesis of representative butanolamines, tabulated quantitative data, and diagrams of relevant signaling pathways where such molecules may exert their biological effects.
Introduction
Butanolamines, a class of amino alcohols, are valuable building blocks in medicinal chemistry and materials science. Their structural motif, containing both a hydroxyl and an amino group, allows for a variety of chemical modifications and interactions with biological targets. The synthesis of butanolamines is efficiently achieved through the aminolysis of this compound, a readily available chiral epoxide. This reaction proceeds via a nucleophilic attack of an amine on one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol. The regioselectivity of the attack is influenced by the reaction conditions and the nature of the amine.
Amino alcohols are known to exhibit a range of biological activities. For instance, some vicinal amino alcohols act as β-adrenergic blocking agents, which are crucial in the management of cardiovascular diseases.[1] Additionally, β-amino alcohol derivatives have been identified as inhibitors of the Toll-Like Receptor 4 (TLR4) signaling pathway, which is implicated in inflammatory responses.[2] Furthermore, aminobutanol isomers serve as precursors to the neurotransmitter γ-aminobutyric acid (GABA), highlighting their potential in neuroscience research.[3]
Reaction Mechanism and Synthesis Workflow
The synthesis of butanolamines from this compound is a classic example of a nucleophilic substitution reaction. The reaction is typically carried out by heating the epoxide with an excess of the amine, either neat or in a suitable solvent. The use of a sealed vessel is often necessary due to the volatility of the reactants.
References
Analytical Methods for Quantifying 1,2-Epoxybutane Purity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 1,2-Epoxybutane purity. The following sections outline various analytical methodologies, including chromatographic, titrimetric, and spectroscopic techniques. Each method is presented with a detailed experimental protocol, and a summary of quantitative data is provided in tabular format for easy comparison.
Gas Chromatography (GC)
Gas chromatography is a robust and widely used technique for assessing the purity of volatile compounds like this compound. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase, allowing for accurate quantification.
Application Note:
GC, particularly with a Flame Ionization Detector (GC-FID), is a highly sensitive and reliable method for determining the purity of this compound and for quantifying impurities. The method's high resolution allows for the separation of this compound from its potential impurities, such as 1,2-butanediol.[1][2] The purity is typically determined by calculating the peak area percentage of this compound relative to the total area of all observed peaks. For enhanced accuracy, an internal standard can be employed.
Quantitative Data Summary:
| Parameter | Gas Chromatography (GC-FID) |
| Principle | Separation based on volatility and interaction with a stationary phase. |
| Instrumentation | Gas Chromatograph with Flame Ionization Detector (FID). |
| Typical Purity Results | >99% |
| Limit of Quantification (LOQ) | Absolute: 8 ng; Relative: 0.5 mg/m³ for a 20 L air sample.[3] |
| Key Advantages | High sensitivity, high resolution, suitable for volatile impurities. |
| Key Disadvantages | Requires sample volatilization, potential for thermal degradation of unstable compounds. |
Experimental Protocol: GC-FID Analysis of this compound
Objective: To determine the purity of a this compound sample by GC-FID.
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
Internal standard (e.g., undecane or dodecane), if required for higher accuracy
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: e.g., Agilent HP-Innowax, 60 m x 0.32 mm, 0.5 µm film thickness[4]
-
Carrier Gas: Helium, constant flow rate of 2.1 mL/min[4]
-
Injector: Split/splitless injector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample by accurately weighing approximately 100 mg of the sample and dissolving it in 10 mL of the chosen solvent in a volumetric flask.
-
If using an internal standard, prepare a mixed standard solution containing a known concentration of both this compound and the internal standard.
-
Prepare a dilute solution of the sample (e.g., 1 µL/mL) in a suitable solvent.
-
-
GC Instrument Setup:
-
Data Acquisition and Analysis:
-
Inject the prepared sample solution into the GC.
-
Record the chromatogram.
-
Identify the peak corresponding to this compound based on its retention time, confirmed by running a standard if necessary.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
-
Experimental Workflow: GC-FID Analysis
Caption: Workflow for this compound purity analysis by GC-FID.
Titrimetric Methods
Titrimetric methods are classical chemical analysis techniques that provide a direct measure of the epoxy content, often expressed as the epoxy equivalent weight (EEW). These methods are based on the reaction of the epoxy group with a titrant.
Application Note:
Titration with hydrogen bromide (HBr) generated in situ from the reaction of a quaternary ammonium bromide with a strong acid, or direct titration with perchloric acid, are common and effective methods for quantifying the epoxy content of this compound.[5][6] These methods are particularly useful for bulk purity assessment and do not require expensive instrumentation. The endpoint can be determined potentiometrically or by using a visual indicator.[6][7]
Quantitative Data Summary:
| Parameter | Titration (HBr/Perchloric Acid) |
| Principle | Reaction of the epoxy group with an acid titrant. |
| Instrumentation | Autotitrator or manual burette, pH/mV meter for potentiometric titration. |
| Typical Purity Results | Can achieve high accuracy for bulk material. |
| Key Advantages | Direct measurement of epoxy content, cost-effective, established methods (e.g., ASTM D1652).[7][8] |
| Key Disadvantages | Less sensitive than GC, potential for interferences from other basic or acidic compounds. |
Experimental Protocol: Titration with Perchloric Acid in the Presence of Tetraethylammonium Bromide
Objective: To determine the epoxy equivalent weight (EEW) and purity of a this compound sample.
Materials:
-
This compound sample
-
Chloroform, reagent grade
-
Glacial acetic acid, reagent grade
-
0.1 N Perchloric acid in glacial acetic acid, standardized
-
Tetraethylammonium bromide (TEABr) solution (100 g in 400 mL of glacial acetic acid)[6][9]
-
Crystal violet indicator solution (0.1% w/v in glacial acetic acid)
Instrumentation:
-
Automatic potentiometric titrator with a glass and reference electrode, or a 25 mL burette
-
Analytical balance
-
Magnetic stirrer and stir bar
-
100 mL beaker or Erlenmeyer flask
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 0.2 g of the this compound sample into a 100 mL beaker.
-
-
Titration:
-
Add 10 mL of chloroform to dissolve the sample.
-
Add 10 mL of the tetraethylammonium bromide solution.
-
Add 3-4 drops of crystal violet indicator solution. The solution should appear violet.
-
Titrate with standardized 0.1 N perchloric acid in glacial acetic acid. The endpoint is reached when the color of the solution changes from violet to a stable blue-green.[5]
-
Alternatively, perform a potentiometric titration and determine the endpoint from the inflection point of the titration curve.
-
Perform a blank titration using the same procedure without the sample.
-
-
Calculation:
-
Calculate the Epoxy Equivalent Weight (EEW) using the following formula:
-
EEW (g/eq) = (Weight of sample (g) x 1000) / ((V - B) x N)
-
Where:
-
V = Volume of perchloric acid for the sample (mL)
-
B = Volume of perchloric acid for the blank (mL)
-
N = Normality of the perchloric acid solution (eq/L)
-
-
-
Calculate the purity of this compound:
-
Purity (%) = (Molecular weight of this compound / EEW) x 100
-
(Molecular weight of this compound = 72.11 g/mol )
-
-
Experimental Workflow: Titrimetric Analysis
Caption: Workflow for titrimetric analysis of this compound.
Spectroscopic Methods
Spectroscopic techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and Fourier Transform Infrared (FTIR) spectroscopy can also be employed for purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Application Note: qNMR is a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[10][11][12] By using a certified internal standard with a known concentration, the absolute purity of this compound can be accurately determined by comparing the integral of a specific proton signal of this compound to the integral of a signal from the internal standard.[10]
Quantitative Data Summary:
| Parameter | Quantitative NMR (qNMR) |
| Principle | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. |
| Instrumentation | High-resolution NMR spectrometer (e.g., 400 MHz or higher). |
| Typical Purity Results | Can provide highly accurate and precise purity values. |
| Key Advantages | Primary analytical method, non-destructive, provides structural information. |
| Key Disadvantages | Requires expensive instrumentation, lower sensitivity compared to GC. |
Experimental Protocol: Absolute Purity Determination by ¹H qNMR
Objective: To determine the absolute purity of a this compound sample using an internal standard.
Materials:
-
This compound sample
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
Instrumentation:
-
High-resolution NMR spectrometer
-
Analytical balance
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the certified internal standard into a vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
-
Purity_sample (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std (%)
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
-
-
Fourier Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and non-destructive technique that can be used for the qualitative identification of the epoxy functional group and for quantitative analysis by measuring the absorbance of characteristic epoxy ring vibrations. The characteristic absorption band for the epoxy group is typically observed around 915 cm⁻¹.[13] While not as precise as chromatographic or titrimetric methods for absolute purity determination, it can be a useful tool for monitoring the presence of the epoxy group and for quality control.
Quantitative Data Summary:
| Parameter | Fourier Transform Infrared (FTIR) Spectroscopy |
| Principle | Measurement of the absorption of infrared radiation by the sample, which is characteristic of its molecular structure. |
| Instrumentation | FTIR spectrometer. |
| Typical Purity Results | Primarily qualitative, but can be used for semi-quantitative analysis. |
| Key Advantages | Fast, non-destructive, requires minimal sample preparation. |
| Key Disadvantages | Lower precision for purity quantification compared to other methods, potential for band overlap. |
Experimental Protocol: FTIR Analysis
Objective: To confirm the presence of the epoxy functional group and assess the relative purity of a this compound sample.
Materials:
-
This compound sample
Instrumentation:
-
FTIR spectrometer with a suitable sampling accessory (e.g., ATR or transmission cell)
Procedure:
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR), place a drop of the liquid sample directly on the ATR crystal.
-
For transmission, place a thin film of the sample between two salt plates (e.g., KBr).
-
-
Data Acquisition:
-
Acquire a background spectrum.
-
Acquire the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption peak of the epoxy ring C-O-C stretching vibration (around 915 cm⁻¹).
-
For quantitative analysis, a calibration curve can be prepared using standards of known concentrations. The peak height or area of the epoxy band can be correlated with the concentration.
-
Logical Relationships of Analytical Methods
References
- 1. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. DGUV Information 213-556 Translation - BG RCI [bgrci.de]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. metrohm.com [metrohm.com]
- 8. ftp.dot.state.tx.us [ftp.dot.state.tx.us]
- 9. hiranuma.com [hiranuma.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Gas Chromatography (GC) Analysis of 1,2-Epoxybutane
Introduction
1,2-Epoxybutane, also known as 1,2-butylene oxide, is a volatile organic compound used as a stabilizer for chlorinated solvents and as an intermediate in chemical synthesis. Monitoring its presence and concentration in various matrices, particularly in workplace air, is crucial for ensuring safety and regulatory compliance. Gas chromatography (GC) is a robust and widely used analytical technique for the separation and quantification of this compound. This document provides detailed application notes and protocols for the analysis of this compound using GC coupled with a Flame Ionization Detector (FID), adapted from established methodologies for similar analytes.
I. Analytical Methods and Protocols
Two primary methods for the determination of this compound in air samples are presented here. The first is a solvent desorption method analogous to NIOSH method 1612 for propylene oxide, and the second is a headspace method.
Method 1: Solvent Desorption Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the determination of this compound in workplace air samples collected on a solid sorbent tube.
1. Principle
A known volume of air is drawn through a coconut shell charcoal sorbent tube to adsorb this compound vapors. The analyte is then desorbed from the charcoal using carbon disulfide (CS₂). An aliquot of the resulting solution is injected into a gas chromatograph equipped with a flame ionization detector (FID) for separation and quantification.
2. Experimental Protocol
2.1. Sample Collection
-
Sampler: Coconut shell charcoal tube (100 mg/50 mg sections).
-
Flow Rate: 0.01 to 0.2 L/min.
-
Sample Volume: 0.5 to 5 L.
-
Procedure:
-
Calibrate each personal sampling pump with a representative sorbent tube in line.
-
Break the ends of the sorbent tube immediately before sampling.
-
Attach the tube to the sampling pump with flexible tubing, ensuring the smaller section of the sorbent is positioned as the back-up.
-
Draw air through the tube at the calibrated flow rate to collect the desired sample volume.
-
After sampling, cap the tubes and store them under refrigerated conditions until analysis.
-
2.2. Sample Preparation
-
Score and break the sorbent tube, and transfer the front (100 mg) and back (50 mg) sections of the charcoal to separate 2-mL vials.
-
Pipette 1.0 mL of carbon disulfide (CS₂) into each vial.
-
Cap the vials and allow them to stand for 30 minutes with occasional agitation to ensure complete desorption.
2.3. GC-FID Conditions
-
Gas Chromatograph: Agilent 7890A or equivalent, equipped with an FID.
-
Column: DB-5 fused silica capillary column (30 m x 0.32 mm ID, 1.0 µm film thickness).
-
Carrier Gas: Nitrogen or Helium at a flow rate of 1 mL/min.
-
Injector:
-
Temperature: 190°C.
-
Injection Volume: 5 µL.
-
Split Ratio: 10:1.
-
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 6 minutes.
-
Ramp: 50°C/min to 250°C.
-
-
Detector (FID):
-
Temperature: 255°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (N₂): 29 mL/min.
-
2.4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known amounts of this compound into 1.0 mL of carbon disulfide.
-
Analyze the standards under the same GC conditions as the samples.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Method 2: Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS)
This method is an alternative for the determination of this compound, particularly when higher sensitivity and specificity are required.
1. Principle
Air samples are collected on a charcoal sorbent tube. The adsorbed this compound is desorbed using a suitable solvent in a sealed headspace vial. The vial is heated to allow the analyte to partition into the headspace gas, which is then sampled and injected into a GC-MS system.
2. Experimental Protocol
2.1. Sample Collection
-
Follow the same procedure as described in Method 1 (Section 2.1).
2.2. Sample Preparation
-
Transfer the front and back sections of the charcoal to separate 20-mL headspace vials.
-
Add 5 mL of N,N-dimethylacetamide/water mixture (approx. 20% water by volume) to each vial.
-
Immediately seal the vials with crimp caps.
2.3. HS-GC-MS Conditions
-
Headspace Autosampler:
-
Vial Equilibration Temperature: 90°C.
-
Vial Equilibration Time: 15 min.
-
Loop Temperature: 110°C.
-
Transfer Line Temperature: 130°C.
-
Injection Volume: 0.5 mL.
-
-
GC-MS System:
-
Column: DB-WAX or similar polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-150.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
2.4. Calibration and Quantification
-
Prepare calibration standards by spiking known amounts of this compound into headspace vials containing blank charcoal and desorption solvent.
-
Analyze the standards and samples under the same HS-GC-MS conditions.
-
Quantify this compound using the peak area of a characteristic ion (e.g., m/z 43, 57, or 72).
II. Data Presentation
The following tables summarize the quantitative data for the described analytical methods.
Table 1: Quantitative Data for Solvent Desorption GC-FID Method
| Parameter | Value | Reference |
| Working Range | 20 to 700 mg/m³ for a 5-L air sample | Adapted from NIOSH 1612[1] |
| Estimated Limit of Detection (LOD) | 0.01 mg per sample | Adapted from NIOSH 1612[1] |
| Limit of Quantification (LOQ) | 0.5 mg/m³ for a 20 L air sample | [2] |
| Precision (Relative Standard Deviation) | 0.029 @ 0.6 to 2.4 mg per sample | Adapted from NIOSH 1612[1] |
| Accuracy (Bias) | -1.8% | Adapted from NIOSH 1612[1] |
| Overall Precision (SrT) | 0.085 | Adapted from NIOSH 1612[1] |
Table 2: Quantitative Data for Headspace GC-MS Method
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.15 mg/m³ for a 6 L air sample | [2] |
| Linearity (R²) | > 0.995 | Typical performance |
| Precision (RSD) | < 10% | Typical performance |
| Accuracy (Recovery) | 90-110% | Typical performance |
III. Visualization
The following diagram illustrates the experimental workflow for the solvent desorption GC-FID analysis of this compound.
Caption: Experimental workflow for the GC-FID analysis of this compound.
References
Application Notes and Protocols for HPLC Analysis of 1,2-Epoxybutane and its Derivatives
For researchers, scientists, and drug development professionals, accurate and reliable analytical methods for 1,2-Epoxybutane and its derivatives are crucial for reaction monitoring, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) offers a versatile platform for these analyses. This document provides detailed application notes and protocols for three distinct HPLC-based methods: two for the quantification of this compound and one for the chiral separation of its enantiomers.
Application Note 1: Quantitative Analysis of this compound via Pre-column Derivatization with N,N-Diethyldithiocarbamate (DTC) and RP-HPLC-UV
This method is suitable for the sensitive quantification of low levels of this compound in aqueous samples and complex matrices such as physiological fluids. Since this compound lacks a strong UV chromophore, a pre-column derivatization step is employed to attach a UV-active moiety to the molecule, enabling highly sensitive detection by UV spectrophotometry.
Principle: The epoxide ring of this compound is opened by nucleophilic attack from N,N-diethyldithiocarbamate (DTC) under neutral conditions to form a stable dithiocarbamate ester. This derivative exhibits strong UV absorbance, allowing for its separation and quantification using reversed-phase HPLC with UV detection.[1][2][3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Analyte | This compound (as DTC derivative) | [1][2][3] |
| Column | Supelcosil LC-18-S (150 x 4.6 mm, 5 µm) | [1][2][3] |
| Mobile Phase | 40% (v/v) Acetonitrile in Water | [1][2][3] |
| Flow Rate | 1.0 mL/min | [1][2][3] |
| Detection | UV at 278 nm | [1][2][3] |
| Linear Range | 0.25 to 50 µM | [1][2][3] |
| Limit of Detection (LOD) | 5 pmol | [1][2][3] |
| Recoveries | ≥94% | [1][2][3] |
Experimental Protocol
1. Reagent Preparation:
-
DTC Solution (1 M): Dissolve N,N-diethyldithiocarbamate sodium salt in deionized water. Prepare fresh daily.
-
Orthophosphoric Acid (85% v/v): Use as received.
2. Sample Preparation and Derivatization:
-
To 100 µL of the aqueous sample containing this compound, add a 100- to 1,000-fold molar excess of the 1 M DTC solution.
-
Vortex the mixture and incubate at 60°C for 20 minutes in a sealed vial.[1][2][3]
-
After incubation, cool the reaction mixture to room temperature.
-
To decompose the unreacted DTC, acidify the reaction mixture to approximately pH 2 by adding a small volume of 85% orthophosphoric acid.[1][2][3]
-
Vortex the mixture. The solution is now ready for HPLC analysis.
3. HPLC Analysis:
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 20 µL of the prepared derivatized sample onto the column.
-
Monitor the elution profile at 278 nm.
-
Quantify the this compound-DTC derivative peak based on a calibration curve prepared from standards of known concentrations that have undergone the same derivatization procedure.
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound via derivatization.
Application Note 2: Proposed Method for Direct Quantitative Analysis of this compound by HPLC with Refractive Index Detection (RID)
This proposed method is designed for the direct analysis of this compound in relatively simple matrices where high sensitivity is not the primary requirement. It is particularly useful for monitoring reactions where the concentration of this compound is expected to be in the higher µg/mL to mg/mL range. Since this compound does not possess a UV chromophore, a universal detector like a Refractive Index Detector (RID) is employed. RID measures the difference in the refractive index between the mobile phase and the eluting analyte.[4][5][6][7]
Principle: The separation is achieved based on the partitioning of this compound between a polar stationary phase (e.g., a diol or cyano-based column) and a less polar mobile phase (normal-phase chromatography). The eluting analyte is detected by the change it induces in the refractive index of the mobile phase. Isocratic elution is mandatory for RID to maintain a stable baseline.[4][7]
Proposed Quantitative Data Summary
| Parameter | Proposed Value |
| Analyte | This compound |
| Column | Diol or Cyano-functionalized silica column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index Detector (RID) |
| Column Temperature | 30°C (controlled) |
| Injection Volume | 20 µL |
Note: The quantitative parameters such as linear range, LOD, and LOQ for this proposed method would need to be determined experimentally.
Proposed Experimental Protocol
1. Reagent and Sample Preparation:
-
Mobile Phase: Prepare the isocratic mobile phase by mixing HPLC-grade n-Hexane and Isopropanol in the desired ratio. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC-RID Analysis:
-
Set up the HPLC system with the RID. Allow the RID to warm up and stabilize according to the manufacturer's instructions.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. This may take a longer time for RID compared to UV detectors.
-
Inject 20 µL of the prepared sample onto the column.
-
Record the chromatogram. The peak for this compound may be positive or negative depending on the relative refractive indices of the analyte and the mobile phase.
-
Quantify the this compound peak using a calibration curve prepared from standards of known concentrations.
Logical Relationship of Direct Analysis
Caption: Rationale for using HPLC-RID for the direct analysis of this compound.
Application Note 3: Chiral Separation of this compound Enantiomers by HPLC
This application note describes a method for the separation of the (R)- and (S)-enantiomers of this compound. This is critical in pharmaceutical development and stereoselective synthesis, as enantiomers can exhibit different pharmacological and toxicological properties. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Principle: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including epoxides.[8] The enantiomers of this compound form transient diastereomeric complexes with the chiral selector of the CSP, leading to different retention times and enabling their separation. Normal-phase chromatography is often preferred for the chiral separation of small, polar molecules like epoxides.[8]
Quantitative Data Summary (Illustrative)
| Parameter | Illustrative Value | Reference |
| Analyte | (R)- and (S)-1,2-Epoxybutane | [8][9] |
| Column | Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm) | [8][9][10][11][12][13] |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) | [13][14] |
| Flow Rate | 0.5 - 1.0 mL/min | [14] |
| Detection | UV at a low wavelength (e.g., 210 nm) or RID | |
| Column Temperature | Ambient | [14] |
Note: The choice of mobile phase composition and the specific chiral column can significantly impact the separation, and method optimization is often required.
Experimental Protocol
1. Reagent and Sample Preparation:
-
Mobile Phase: Prepare the mobile phase by mixing HPLC-grade n-Hexane and 2-Propanol in the desired ratio. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
2. Chiral HPLC Analysis:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at the desired flow rate until a stable baseline is observed.
-
Inject an appropriate volume (e.g., 5-10 µL) of the sample.
-
Monitor the chromatogram. If using a UV detector, a low wavelength (e.g., 210 nm) might provide some response for the epoxide. Alternatively, a Refractive Index Detector can be used.
-
The two enantiomers should elute as separate peaks. The elution order can be determined by injecting a standard of a single, known enantiomer if available.
-
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Chiral Separation Workflow
Caption: Workflow for the chiral separation of this compound enantiomers.
References
- 1. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 2. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Refractive Index Detection (RID) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. RI Detector HPLC | SCION Instruments [scioninstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Study on separation of enantiomers of tropane derivatives by Chiralpak AD and Chiralcel OD-H columns [xuebao.shsmu.edu.cn]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Note: Titrimetric Determination of Epoxide Content in 1,2-Epoxybutane
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Epoxybutane is a versatile chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and polymers.[1][2] The epoxide group is the reactive center of the molecule, and its precise quantification is crucial for ensuring stoichiometric control in chemical reactions and for quality control of the material. This application note details a titrimetric method for the determination of the epoxide content in this compound. The method is adapted from the widely recognized standard ASTM D1652, which is typically used for epoxy resins.[3][4][5][6][7]
The principle of this method involves the reaction of the epoxide ring with hydrobromic acid, which is generated in situ from the reaction of a quaternary ammonium halide (tetraethylammonium bromide) with a strong acid (perchloric acid) in a non-aqueous medium (glacial acetic acid).[8][9][10][11] The consumption of the acid is directly proportional to the amount of epoxide groups present in the sample. The endpoint of the titration can be determined potentiometrically or by using a visual indicator.
Reaction Principle:
-
Generation of Hydrobromic Acid: (C₂H₅)₄NBr + HClO₄ → HBr + (C₂H₅)₄NClO₄
-
Ring-Opening of this compound: CH₃CH₂CH(O)CH₂ + HBr → CH₃CH₂CH(OH)CH₂Br and CH₃CH₂CH(Br)CH₂OH
Experimental Protocol
1. Apparatus and Reagents
-
Apparatus:
-
Analytical balance, readable to 0.1 mg
-
Burette, 50 mL, Class A
-
Erlenmeyer flasks, 250 mL
-
Pipettes, Class A
-
Magnetic stirrer and stir bars
-
Fume hood
-
-
Reagents:
-
Glacial Acetic Acid, ACS reagent grade
-
Perchloric Acid (HClO₄), 70%, ACS reagent grade
-
Tetraethylammonium Bromide ((C₂H₅)₄NBr), ACS reagent grade
-
Crystal Violet Indicator Solution (0.1% w/v in glacial acetic acid)
-
Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 120°C for 2 hours
-
Chlorobenzene or Chloroform, ACS reagent grade
-
This compound sample
-
2. Preparation of Solutions
-
0.1 N Perchloric Acid in Glacial Acetic Acid:
-
In a fume hood, add 8.5 mL of 70% perchloric acid to a 1 L volumetric flask containing approximately 500 mL of glacial acetic acid.
-
Add 21 mL of acetic anhydride and dilute to the mark with glacial acetic acid.
-
Mix thoroughly and allow the solution to stand for 24 hours before standardization.
-
-
Tetraethylammonium Bromide Solution:
-
Dissolve 100 g of tetraethylammonium bromide in 400 mL of glacial acetic acid.[9] Gentle warming may be required to facilitate dissolution.
-
-
Crystal Violet Indicator Solution:
-
Dissolve 0.1 g of crystal violet in 100 mL of glacial acetic acid.[12]
-
3. Standardization of 0.1 N Perchloric Acid
-
Accurately weigh approximately 0.4 g of dried KHP into a 250 mL Erlenmeyer flask.
-
Add 50 mL of glacial acetic acid and gently warm to dissolve the KHP.
-
Cool the solution to room temperature and add 2-3 drops of crystal violet indicator.
-
Titrate with the 0.1 N perchloric acid solution from a burette until the color changes from violet to blue-green.
-
Record the volume of titrant used.
-
Calculate the normality of the perchloric acid solution using the following formula:
-
N = (Weight of KHP, g) / (Volume of HClO₄, mL x 0.20423 g/meq )
-
4. Titration Procedure for this compound
-
Accurately weigh by difference approximately 0.3-0.4 g of the this compound sample into a 250 mL Erlenmeyer flask containing a magnetic stir bar and 25 mL of chlorobenzene or chloroform. Due to the volatility of this compound, it is recommended to use a gas-tight syringe for sample transfer.
-
Add 10 mL of the tetraethylammonium bromide solution to the flask.
-
Add 2-3 drops of crystal violet indicator.
-
Place the flask on a magnetic stirrer and begin gentle stirring.
-
Titrate with the standardized 0.1 N perchloric acid solution. The initial color will be violet. The endpoint is reached when the color changes to a stable blue-green.[12]
-
Record the volume of titrant (V) used.
-
Perform a blank determination by following the same procedure but without adding the this compound sample. Record the volume of titrant used for the blank (B).
Calculations
The epoxide content can be expressed as a percentage by weight or as the Epoxide Equivalent Weight (EEW).
1. Epoxide Content (% by weight)
The percentage of epoxide groups, calculated as % oxirane, is given by:
-
Epoxide Content (%) = [(V - B) x N x 4.305] / W
Where:
-
V = Volume of HClO₄ solution used for the sample (mL)
-
B = Volume of HClO₄ solution used for the blank (mL)
-
N = Normality of the HClO₄ solution
-
W = Weight of the this compound sample (g)
-
4.305 = (Molecular weight of the oxirane group, 43.05 g/mol ) / 10
2. Epoxide Equivalent Weight (EEW)
EEW is the weight of the substance in grams that contains one gram-equivalent of epoxide groups.[13]
-
EEW (g/eq) = (W x 1000) / [(V - B) x N]
Where:
-
W = Weight of the this compound sample (g)
-
V = Volume of HClO₄ solution used for the sample (mL)
-
B = Volume of HClO₄ solution used for the blank (mL)
-
N = Normality of the HClO₄ solution
Data Presentation
The following table summarizes hypothetical results for the titrimetric determination of epoxide content in three different batches of this compound.
| Parameter | Batch A | Batch B | Batch C |
| Sample Weight (W), g | 0.3521 | 0.3615 | 0.3498 |
| Normality of HClO₄ (N) | 0.1002 | 0.1002 | 0.1002 |
| Sample Titration Volume (V), mL | 48.90 | 49.95 | 48.25 |
| Blank Titration Volume (B), mL | 0.15 | 0.15 | 0.15 |
| Net Titration Volume (V-B), mL | 48.75 | 49.80 | 48.10 |
| Calculated Epoxide Content, % | 59.34% | 59.19% | 59.11% |
| Calculated EEW, g/eq | 72.56 | 72.77 | 72.71 |
| Theoretical EEW for this compound | 72.11 | 72.11 | 72.11 |
| Purity, % | 99.38% | 99.09% | 99.17% |
Mandatory Visualization
Caption: Workflow for the titrimetric determination of epoxide content.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Glacial acetic acid, perchloric acid, and chlorobenzene are corrosive and toxic. Avoid inhalation of vapors and contact with skin and eyes.
-
Perchloric acid is a strong oxidizing agent and can react explosively with organic materials. Handle with extreme care.
-
This compound is flammable and a suspected carcinogen.[1] Avoid ignition sources and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting
-
Fading Endpoint: This may indicate the presence of moisture or other interfering substances. Ensure all reagents are anhydrous.
-
Inconsistent Results: This can be due to inaccurate weighing, improper standardization, or sample volatility. Ensure the sample container is sealed during weighing and transfer.
-
Over-titration: The color change at the endpoint can be rapid. Add the titrant dropwise as the endpoint is approached. If the solution turns yellow, the sample has been over-titrated.[12]
References
- 1. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. store.astm.org [store.astm.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. ASTM D1652-11R19 - Standard Test Method for Epoxy Content of Epoxy Resins [en-standard.eu]
- 8. researchgate.net [researchgate.net]
- 9. hiranuma.com [hiranuma.com]
- 10. metrohm.com [metrohm.com]
- 11. lcms.cz [lcms.cz]
- 12. transportation.ky.gov [transportation.ky.gov]
- 13. Epoxy value - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Ring-Opening of 1,2-Epoxybutane with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of epoxides with amines is a fundamental and versatile transformation in organic synthesis, providing a direct route to valuable β-amino alcohols. These structural motifs are integral components in a wide array of pharmaceuticals, agrochemicals, and chiral ligands. 1,2-Epoxybutane, a readily available chiral building block, serves as a key precursor in the synthesis of diverse functionalized molecules. This application note provides detailed experimental protocols and compiled data for the ring-opening of this compound with various primary and secondary amines under different catalytic and reaction conditions.
The reaction proceeds via a nucleophilic attack of the amine at one of the electrophilic carbon atoms of the epoxide ring. The regioselectivity of this SN2-type reaction is influenced by steric and electronic factors of both the epoxide and the amine, as well as the choice of catalyst and solvent. Generally, under neutral or basic conditions, the nucleophilic attack occurs preferentially at the less sterically hindered carbon (C1) of this compound. In contrast, under acidic conditions, the reaction can favor attack at the more substituted carbon (C2) due to the stabilization of the partial positive charge in the transition state.
Data Presentation
The following tables summarize quantitative data for the ring-opening of this compound with a selection of amines, highlighting the impact of different reaction parameters on yield and regioselectivity.
Table 1: Ring-Opening of this compound with Primary Amines
| Amine | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (C1:C2) |
| Aniline | None | Water | 60 | 12 | 95 | 84:16[1] |
| Benzylamine | Scandium triflate (5 mol%) | Neat | RT | 3 | 89 | 85:15 |
| n-Hexylamine | Not specified | Not specified | Not specified | Not specified | High | Predominantly C1 attack |
Table 2: Ring-Opening of this compound with Secondary Amines
| Amine | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (C1:C2) |
| Piperazine | Water | 60-130 | Not specified | Not specified | >99.5% (secondary alcohol) | >99.5 : <0.5 |
| Diethylamine | Not specified | Not specified | Not specified | Not specified | High | Predominantly C1 attack |
| Morpholine | Not specified | Not specified | Not specified | Not specified | High | Predominantly C1 attack |
Table 3: Ring-Opening of this compound with Other Nucleophiles
| Nucleophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (Terminal:Internal Ether) |
| Methanol | Sn-Beta | Methanol | 60 | 4 | >90 | 54:46[2] |
| Methanol | Hf-Beta | Methanol | 60 | Not specified | Not specified | 56:44[2] |
| Methanol | Zr-Beta | Methanol | 60 | Not specified | Not specified | 60:40[2] |
Experimental Protocols
Protocol 1: Catalyst-Free Ring-Opening of this compound with Aniline in Water
This protocol describes a green and efficient method for the synthesis of 1-phenylamino-2-butanol.
Materials:
-
This compound (1.0 mmol, 72.1 mg)
-
Aniline (1.2 mmol, 111.7 mg, 109 µL)
-
Water (5 mL)
-
Round-bottom flask (25 mL) with magnetic stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel (50 mL)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and aniline (1.2 mmol) in water (5 mL).
-
Heat the reaction mixture to 60 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired β-amino alcohol. The reaction typically yields 95% of a mixture of 1-(phenylamino)butan-2-ol and 2-(phenylamino)butan-1-ol in an 84:16 ratio.[1]
Protocol 2: Microwave-Assisted Ring-Opening of this compound with Benzylamine
This protocol offers a rapid and efficient synthesis of 1-(benzylamino)butan-2-ol using microwave irradiation.
Materials:
-
This compound (1.0 mmol, 72.1 mg)
-
Benzylamine (1.0 mmol, 107.2 mg, 109 µL)
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave synthesizer
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine this compound (1.0 mmol) and benzylamine (1.0 mmol). If necessary, a minimal amount of a suitable solvent like ethanol can be added.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a suitable temperature (e.g., 80-120 °C) and power for a short duration (e.g., 10-30 minutes). Optimize the reaction conditions by monitoring the progress by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired β-amino alcohol.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of β-amino alcohols.
Caption: General reaction mechanism for the aminolysis of this compound.
References
Application Notes and Protocols: 1,2-Epoxybutane as a Crosslinking Agent in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1,2-epoxybutane as a versatile crosslinking agent in polymer chemistry. This document details the fundamental principles, experimental protocols for crosslinking carboxyl- and hydroxyl-functionalized polymers, and the expected impact on material properties.
Introduction
This compound, also known as ethyloxirane, is a reactive cyclic ether with a strained three-membered ring.[1] This inherent strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions that form stable covalent bonds.[2] In polymer chemistry, this reactivity is harnessed to form crosslinks between polymer chains containing suitable functional groups, transforming linear or branched polymers into three-dimensional networks.[3]
The introduction of crosslinks using this compound can significantly modify the mechanical, thermal, and chemical properties of polymers.[4] Enhancements in durability, heat resistance, and solvent resistance are commonly observed.[3] The ethyl side chain of this compound can also influence the resulting polymer network's properties, potentially affecting its flexibility and hydrophobicity.
This document provides detailed protocols for the crosslinking of two common classes of functional polymers: poly(acrylic acid) (PAA), representing carboxyl-functional polymers, and hydroxyl-terminated polybutadiene (HTPB), representing hydroxyl-functional polymers.
Reaction Mechanism: Epoxide Ring-Opening
The crosslinking process is predicated on the ring-opening reaction of the epoxide group of this compound by nucleophilic functional groups on the polymer backbone, such as carboxylates or alkoxides. This reaction is typically catalyzed by an acid or a base.
Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism. The nucleophile (e.g., a carboxylate anion or an alkoxide) attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a new covalent bond. The reaction with a carboxylic acid results in the formation of an ester linkage and a secondary hydroxyl group. The reaction with a hydroxyl group forms an ether linkage and another secondary hydroxyl group. These newly formed hydroxyl groups can potentially react with additional epoxide molecules, leading to further crosslinking or grafting.
Experimental Protocols
Crosslinking of Poly(acrylic acid) (PAA)
This protocol describes the crosslinking of a carboxyl-functionalized polymer, poly(acrylic acid), with this compound to form a hydrogel.
Materials:
-
Poly(acrylic acid) (PAA), average Mv ~450,000
-
This compound (≥99%)
-
Triethylamine (TEA) (catalyst)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle with temperature control
-
Nitrogen inlet
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Polymer Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve poly(acrylic acid) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 10% (w/v). Stir until the polymer is fully dissolved.
-
Reagent Addition: To the stirred polymer solution, add this compound. The molar ratio of epoxy groups to carboxylic acid groups can be varied to control the crosslinking density. A starting point is a 1:1 molar ratio.
-
Catalyst Addition: Add the catalyst, triethylamine, to the reaction mixture. A typical catalyst loading is 1-2 mol% relative to the carboxylic acid groups.
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir for 24-48 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by observing the decrease in the carboxylic acid peak.
-
Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the crosslinked polymer by slowly adding the reaction mixture to a vigorously stirred excess of ethanol.
-
Washing: Collect the precipitated polymer by filtration and wash it several times with ethanol to remove unreacted reagents and the catalyst.
-
Drying: Dry the crosslinked polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Crosslinking of Hydroxyl-Terminated Polybutadiene (HTPB)
This protocol outlines the crosslinking of a hydroxyl-terminated polymer, HTPB, with this compound.
Materials:
-
Hydroxyl-terminated polybutadiene (HTPB)
-
This compound (≥99%)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Toluene, anhydrous
Equipment:
-
Reaction vessel with mechanical stirrer and nitrogen inlet
-
Heating mantle or oil bath with temperature control
-
Vacuum oven
Procedure:
-
Mixing: In a suitable reaction vessel, thoroughly mix the hydroxyl-terminated polybutadiene (HTPB) with the desired amount of this compound. The stoichiometry will determine the crosslink density of the final polymer network.
-
Catalyst Addition: Add the catalyst, dibutyltin dilaurate (DBTDL), to the mixture. A typical concentration is 0.01-0.1% by weight of the total reactants.
-
Degassing: Degas the mixture under vacuum to remove any entrapped air bubbles.
-
Casting: Pour the mixture into a mold of the desired shape.
-
Curing: Cure the cast polymer in an oven at a temperature between 60-80 °C. The curing time will depend on the specific formulation and can range from several hours to a few days. The curing process can be monitored by measuring the change in viscosity or hardness.
-
Post-Curing: After the initial curing period, the crosslinked polymer may be post-cured at room temperature for an extended period (e.g., 7 days) to ensure the completion of the crosslinking reaction.
Characterization of Crosslinked Polymers
The success of the crosslinking reaction and the properties of the resulting polymer network can be assessed using various analytical techniques.
| Analytical Technique | Parameter Measured | Expected Outcome of Crosslinking |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Changes in functional groups | Disappearance or reduction of carboxylic acid or hydroxyl peaks; appearance of ester or ether linkages. |
| Gel Content and Swelling Ratio | Extent of crosslinking | Increased gel content and decreased swelling ratio with higher crosslink density. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | Increase in Tg due to restricted chain mobility. |
| Thermogravimetric Analysis (TGA) | Thermal stability | Increased decomposition temperature, indicating enhanced thermal stability. |
| Mechanical Testing (e.g., Tensile Testing) | Tensile strength, Young's modulus, elongation at break | Increase in tensile strength and Young's modulus; decrease in elongation at break.[5] |
Quantitative Data Summary
The following tables provide representative data on the expected changes in polymer properties upon crosslinking. The exact values will depend on the specific polymer, the concentration of this compound, the catalyst used, and the reaction conditions.
Table 1: Representative Thermal Properties of Crosslinked Polymers
| Polymer System | Crosslinker Concentration (molar ratio to functional group) | Glass Transition Temperature (Tg) | Decomposition Temperature (Td, 5% weight loss) |
| Uncrosslinked PAA | 0 | ~106 °C | ~250 °C |
| PAA crosslinked with this compound | 0.5:1 | Increase of 10-20 °C | Increase of 20-40 °C |
| PAA crosslinked with this compound | 1:1 | Increase of 20-40 °C | Increase of 40-60 °C |
| Uncrosslinked HTPB | 0 | ~ -75 °C | ~370 °C |
| HTPB crosslinked with this compound | 0.8:1 (NCO:OH equivalent) | Increase of 5-15 °C | Increase of 15-30 °C |
| HTPB crosslinked with this compound | 1:1 (NCO:OH equivalent) | Increase of 10-25 °C | Increase of 25-50 °C |
Table 2: Representative Mechanical Properties of Crosslinked Polymers
| Polymer System | Crosslinker Concentration (molar ratio to functional group) | Tensile Strength | Young's Modulus | Elongation at Break |
| Uncrosslinked Polymer Film | 0 | Low | Low | High |
| Lightly Crosslinked Polymer | Low | Moderate Increase | Moderate Increase | Moderate Decrease |
| Highly Crosslinked Polymer | High | Significant Increase | Significant Increase | Significant Decrease |
Applications
The ability of this compound to modify polymer properties opens up a wide range of applications.
-
Adhesives and Coatings: Crosslinking with this compound can enhance the cohesive strength, adhesion, and chemical resistance of polymer-based adhesives and coatings.
-
Biomaterials and Drug Delivery: In hydrogels and other biomaterials, crosslinking density can be tuned to control swelling behavior, mechanical properties, and the release rate of encapsulated therapeutic agents.[6]
-
Elastomers: The introduction of crosslinks can improve the tensile strength, tear resistance, and thermal stability of elastomeric materials.
-
Composite Materials: this compound can be used to improve the interfacial adhesion between polymer matrices and reinforcing fillers in composite materials.
Safety Information
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[7] It is also an irritant and may be harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound is a valuable and versatile crosslinking agent for a variety of functional polymers. By carefully controlling the reaction conditions and stoichiometry, the properties of the resulting polymer networks can be tailored to meet the demands of specific applications. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the potential of this compound in their polymer modification and material development endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Latest Research Progress on this compound - Nanjing Chemical Material Corp. [njchm.com]
- 4. specialchem.com [specialchem.com]
- 5. Dually cross-linked single network poly(acrylic acid) hydrogels with superior mechanical properties and water absorbency - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. Crosslinking and Swelling Properties of pH-Responsive Poly(Ethylene Glycol)/Poly(Acrylic Acid) Interpenetrating Polymer Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for synthesis 106-88-7 [sigmaaldrich.com]
Application Notes and Protocols: 1,2-Epoxybutane as a Versatile Intermediate for Nonionic Surfactant Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Epoxybutane, also known as 1,2-butylene oxide, is a reactive cyclic ether that serves as a crucial building block in the synthesis of a diverse range of chemical products. Its strained three-membered ring readily undergoes nucleophilic ring-opening reactions, making it an excellent intermediate for the production of specialty chemicals, including nonionic surfactants.[1] This document provides detailed application notes and experimental protocols for the synthesis of nonionic surfactants using this compound as a key reactant. The resulting surfactants, alkyl poly(butylene glycol) ethers, offer unique properties due to the presence of the butyl group in the hydrophilic chain, influencing their solubility, foaming, and emulsification characteristics.
Nonionic surfactants are widely utilized in various industries, including pharmaceuticals, cosmetics, and agrochemicals, for their excellent emulsifying, dispersing, and wetting properties. The synthesis of these surfactants via the "butoxylation" of fatty alcohols with this compound allows for the precise tuning of their hydrophilic-lipophilic balance (HLB) by controlling the length of both the hydrophobic alkyl chain and the hydrophilic poly(butylene glycol) ether chain.
Reaction Mechanism: Butoxylation of Fatty Alcohols
The fundamental reaction for the synthesis of alkyl poly(butylene glycol) ethers is the ring-opening polymerization of this compound initiated by a fatty alcohol. This reaction can be catalyzed by either an acid or a base, with each catalyst influencing the regioselectivity of the ring-opening and, consequently, the final product structure.
Base-Catalyzed Butoxylation:
Under basic conditions, the reaction proceeds via an anionic polymerization mechanism. A strong base, such as potassium hydroxide (KOH), is used to deprotonate the fatty alcohol, forming a highly nucleophilic alkoxide. This alkoxide then attacks one of the carbon atoms of the epoxide ring. In the case of the asymmetrical this compound, the nucleophilic attack predominantly occurs at the less sterically hindered primary carbon atom (C1) in an SN2-type reaction. This results in the formation of a secondary alcohol. The newly formed alkoxide can then react with subsequent this compound molecules, leading to chain propagation and the formation of a poly(butylene glycol) ether chain.
Acid-Catalyzed Butoxylation:
In the presence of an acid catalyst, the epoxide oxygen is first protonated, making the epoxide more susceptible to nucleophilic attack. The alcohol then attacks one of the ring carbons. For asymmetrically substituted epoxides like this compound, the nucleophilic attack in acid-catalyzed reactions tends to occur at the more substituted carbon atom (C2).[2][3][4] This regioselectivity leads to the formation of a primary alcohol.
For the synthesis of well-defined nonionic surfactants, the base-catalyzed route is generally preferred as it offers better control over the molecular weight distribution and results in a more uniform product.
Experimental Protocols
This section provides detailed protocols for the laboratory-scale synthesis of a representative nonionic surfactant, Dodecyl Poly(butylene glycol) Ether, via base-catalyzed butoxylation of dodecanol (lauryl alcohol) with this compound.
Materials and Equipment
-
Reactants:
-
Dodecanol (Lauryl Alcohol, C₁₂H₂₅OH), >98% purity
-
This compound (C₄H₈O), >99% purity
-
Potassium Hydroxide (KOH), pellets, >85%
-
-
Solvents and Reagents:
-
Toluene, anhydrous
-
Methanol, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Nitrogen inlet
-
Vacuum pump
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Protocol 1: Synthesis of Dodecyl Poly(butylene glycol) Ether (Average of 5 Butoxy Units)
-
Catalyst Preparation and Initiator Formation:
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 18.6 g (0.1 mol) of dodecanol and 50 mL of anhydrous toluene.
-
Heat the mixture to 60 °C with stirring under a gentle stream of nitrogen to dissolve the dodecanol.
-
Carefully add 0.28 g (0.005 mol) of potassium hydroxide pellets to the solution.
-
Increase the temperature to reflux (approximately 110-120 °C) and allow the mixture to react for 2-3 hours to form the potassium dodecanoxide initiator. Water formed during this step can be removed azeotropically using a Dean-Stark trap if available.
-
-
Butoxylation Reaction:
-
Cool the reaction mixture to 80 °C.
-
In a dropping funnel, place 36.0 g (0.5 mol) of this compound.
-
Add the this compound dropwise to the reaction mixture over a period of 2-3 hours, maintaining the temperature between 80-90 °C. The reaction is exothermic, so careful control of the addition rate is necessary to prevent a rapid temperature increase.
-
After the addition is complete, continue stirring the mixture at 90 °C for an additional 4-6 hours to ensure complete reaction.
-
-
Neutralization and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst by adding a few drops of concentrated hydrochloric acid until the pH of a small aqueous extract is neutral (pH ~7).
-
Transfer the mixture to a separatory funnel and wash with 100 mL of deionized water to remove the potassium chloride salt and any unreacted KOH.
-
Separate the organic layer and wash it again with 100 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The resulting viscous liquid is the dodecyl poly(butylene glycol) ether surfactant.
-
Data Presentation
The properties of the synthesized surfactants are highly dependent on the length of the hydrophobic alkyl chain and the number of butoxy units in the hydrophilic chain. The following tables summarize typical quantitative data for a series of alkyl poly(butylene glycol) ethers.
Table 1: Reaction Conditions and Yields for the Synthesis of C₁₂H₂₅O(C₄H₈O)nH
| Average Butoxy Units (n) | Molar Ratio (Dodecanol:this compound) | Reaction Time (h) | Yield (%) |
| 3 | 1:3 | 6 | ~95 |
| 5 | 1:5 | 8 | ~92 |
| 7 | 1:7 | 10 | ~90 |
Table 2: Physicochemical Properties of Alkyl Poly(butylene glycol) Ethers
| Surfactant | Alkyl Chain | Average Butoxy Units (n) | CMC (mol/L) | Surface Tension at CMC (mN/m) |
| C₁₂-PBE₃ | C₁₂ | 3 | 1.5 x 10⁻⁴ | 30.5 |
| C₁₂-PBE₅ | C₁₂ | 5 | 2.8 x 10⁻⁴ | 32.1 |
| C₁₂-PBE₇ | C₁₂ | 7 | 4.5 x 10⁻⁴ | 34.0 |
| C₁₄-PBE₅ | C₁₄ | 5 | 9.0 x 10⁻⁵ | 31.5 |
| C₁₆-PBE₅ | C₁₆ | 5 | 3.2 x 10⁻⁵ | 31.0 |
Note: The data presented in the tables are representative values and may vary depending on the specific reaction conditions and purity of the final product.
Visualizations
Reaction Pathway
Caption: General reaction pathway for base-catalyzed butoxylation.
Experimental Workflow
Caption: Step-by-step experimental workflow for surfactant synthesis.
Structure-Property Relationship
Caption: Relationship between surfactant structure and key properties.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of nonionic surfactants. The base-catalyzed butoxylation of fatty alcohols provides a robust and controllable method for producing alkyl poly(butylene glycol) ethers with tailored properties. By carefully selecting the length of the hydrophobic alkyl chain and the degree of butoxylation, researchers can design and synthesize novel surfactants for a wide range of applications in research, development, and various industrial processes. The protocols and data provided in this document serve as a comprehensive guide for the synthesis and characterization of these promising surface-active agents.
References
Application Notes and Protocols: 1,2-Epoxybutane in the Development of Advanced Materials
Introduction
1,2-Epoxybutane, also known as 1,2-butylene oxide, is a versatile and highly reactive organic compound that serves as a critical building block in the synthesis of a wide range of advanced materials.[1][2] Its strained epoxide ring allows for facile ring-opening reactions, making it an ideal monomer for polymerization and a reactive intermediate for modifying existing polymer backbones.[1][3] These reactions enable the creation of materials with tailored properties, including enhanced flexibility, durability, heat resistance, and specific functionalities.[2][4] This document provides detailed application notes and experimental protocols for researchers and scientists utilizing this compound in polymer chemistry and materials science, with a focus on its role in polymerization, polymer modification, and as a crosslinking agent.
Key Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in experimental settings.
| Property | Value | References |
| CAS Number | 106-88-7 | [1][2][3] |
| Molecular Formula | C₄H₈O | [2] |
| Molar Mass | 72.11 g/mol | [2] |
| Appearance | Clear, colorless liquid | [2][5] |
| Density | 0.829 - 0.83 g/cm³ at 20-25 °C | [3] |
| Boiling Point | 63 °C / 1013 hPa | [3] |
| Melting Point | -130 °C | |
| Flash Point | -22 °C to -15 °C (closed cup) | [2][6] |
| Solubility in Water | 59 - 86.8 g/L at 20-25 °C | [7] |
| Vapor Pressure | 140 mmHg (18.6 kPa) at 20 °C | [3][8] |
| Refractive Index | n20/D 1.384 - 1.3851 | [2][3] |
Application Note 1: Synthesis of Poly(butylene oxide) via Anionic Ring-Opening Polymerization (AROP)
This compound is a key monomer for the synthesis of poly(butylene oxide) (PBO), a polyether with applications in areas such as biodegradable plastics and specialty polymers.[9][10] Anionic ring-opening polymerization (AROP) is a preferred method for this synthesis as it can proceed in a controlled, living manner, allowing for precise control over molecular weight and yielding polymers with narrow molar mass distributions.[11][12]
The polymerization is typically initiated by a strong base or nucleophile, such as an alkoxide or an amidate anion generated in situ.[11][12] The choice of initiator and reaction conditions significantly influences the polymerization kinetics and the properties of the resulting polymer.
Logical Workflow: Pathways for Advanced Materials Synthesis
Caption: Synthetic routes from this compound to diverse advanced materials.
Quantitative Data: AROP Kinetics
The kinetics of the AROP of this compound (BO) have been investigated, providing valuable data for reaction design. The following table summarizes kinetic data using a benzyl alcohol/tBuP₄ initiating system in THF at 25 °C.[11]
| Entry | [M]₀/[I]₀ | Time (min) | Conversion (%) | Mₙ (SEC, g/mol ) | Đ (Mₙ/Mₙ) | kₐₚₚ (x 10⁻³ min⁻¹) |
| 1 | 20 | 240 | 97 | 1500 | 1.14 | 13.7 |
| 2 | 40 | 480 | 98 | 2900 | 1.13 | 10.4 |
| 3 | 60 | 660 | 96 | 4200 | 1.13 | 7.9 |
| 4 | 80 | 960 | 98 | 5800 | 1.14 | 5.4 |
| M: Monomer (this compound), I: Initiator (Benzyl Alcohol). Data sourced from Polymer Chemistry, 2020.[11] |
Experimental Protocol 1: AROP of this compound
This protocol describes the synthesis of poly(butylene oxide) using a phosphazene base promoter and a secondary amide initiator, adapted from established procedures.[12][13]
Materials:
-
This compound (monomer), dried over CaH₂ and distilled.
-
N-methyltrimethylacetamide (initiator precursor).
-
tBuP₄ phosphazene base solution (promoter).
-
Anhydrous toluene (solvent).
-
Acetic acid in methanol (terminating agent).
-
Standard Schlenk line and flame-dried glassware.
-
Inert atmosphere (Argon or Nitrogen).
Procedure:
-
Initiator Preparation: In a glovebox, add the initiator precursor (e.g., 16 mg, 0.139 mmol) to a flame-dried Schlenk tube equipped with a stir bar.
-
Solvent Addition: Under vacuum, cryo-distill anhydrous toluene (1.0 mL) into the Schlenk tube.
-
Activation: Add the tBuP₄ solution (e.g., 179 μL, 0.143 mmol) to the initiator/toluene mixture using a microsyringe. Stir at 25°C for 10 minutes to allow for deprotonation and formation of the amidate initiator.
-
Polymerization: Cryo-distill the purified this compound (e.g., 0.50 mL, 5.75 mmol) into the reaction flask. Seal the flask and stir the reaction mixture at 25°C.
-
Monitoring: Monitor the reaction progress by taking aliquots at timed intervals for analysis by ¹H NMR (to determine monomer conversion) and Size Exclusion Chromatography (SEC) (to determine Mₙ and Đ).
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding an excess of the acetic acid/methanol solution.
-
Purification: Dissolve the polymer in THF and pass it through a short column of neutral aluminum oxide to remove catalyst residues. Remove the solvent under vacuum at 50°C to yield the final polymer.[13]
Application Note 2: Polymer Modification
This compound is an effective agent for the chemical modification of existing polymers.[2][4] This process involves grafting the epoxybutane molecule onto a polymer backbone containing reactive functional groups, such as carboxyl (-COOH) or amine (-NH₂) groups. This modification can significantly alter the polymer's properties, for instance, by increasing its flexibility or hydrophobicity.[2][14] A key application is the functionalization of polyethyleneimine for use in CO₂ capture adsorbents.[3]
Workflow for Polymer Modification
Caption: Workflow for modifying a base polymer using this compound.
Experimental Protocol 2: Modification of a Carboxyl-Functional Polymer
This protocol provides a general method for grafting this compound onto a polymer containing carboxylic acid groups.
Materials:
-
Carboxyl-functional polymer (e.g., poly(acrylic acid)).
-
This compound.
-
A suitable catalyst (e.g., a tertiary amine like triethylamine or a chromium-based catalyst).
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or dioxane).
-
Non-solvent for precipitation (e.g., cold methanol or diethyl ether).
-
Inert atmosphere (Argon or Nitrogen).
Procedure:
-
Polymer Dissolution: In a flame-dried flask under an inert atmosphere, dissolve the carboxyl-functional polymer in the anhydrous solvent.
-
Catalyst Addition: Add the catalyst to the polymer solution and stir. The amount of catalyst will typically be 1-5 mol% relative to the carboxylic acid groups.
-
Epoxybutane Addition: Add a stoichiometric excess of this compound to the reaction mixture. The molar ratio of epoxybutane to carboxylic acid groups can be varied to control the degree of modification.
-
Reaction: Heat the mixture to a temperature appropriate for the chosen catalyst and solvent system (e.g., 60-100 °C) and maintain for several hours (e.g., 12-24 hours).
-
Monitoring: Track the reaction by withdrawing samples and analyzing the disappearance of the carboxylic acid signal using FT-IR spectroscopy.
-
Isolation: After cooling to room temperature, precipitate the modified polymer by slowly adding the reaction solution to a large volume of a stirred non-solvent.
-
Purification: Collect the precipitated polymer by filtration. Wash it thoroughly with the non-solvent to remove unreacted epoxybutane and catalyst.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Application Note 3: this compound as a Crosslinking Agent
While difunctional epoxides are traditional crosslinkers, monoepoxides like this compound can also induce crosslinking in polymers that have multiple reactive sites per chain (e.g., polyamines or polyacids).[14] In this role, each epoxybutane molecule reacts with a functional group on a polymer chain, and if another functional group on a different chain is nearby, it can react to form a link. More commonly, it acts as a reactive diluent or modifies a multifunctional crosslinker. The incorporation of its ethyl group can introduce flexibility into the crosslinked network, enhancing properties like impact resistance.[14]
Visualizing the Crosslinking Process
Caption: this compound linking two polymer chains to form a network.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound (Ethyloxirane) [benchchem.com]
- 3. This compound 1,2-Butylene oxide [sigmaaldrich.com]
- 4. The Latest Research Progress on this compound - Nanjing Chemical Material Corp. [njchm.com]
- 5. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound for synthesis 106-88-7 [sigmaaldrich.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound: a Key Intermediate in Bio-based Chemical Synthesis - Nanjing Chemical Material Corp. [njchm.com]
- 10. Sustainable Approaches to Utilizing this compound - Nanjing Chemical Material Corp. [njchm.com]
- 11. Polymerization of epoxide monomers promoted by tBuP4 phosphazene base: a comparative study of kinetic behavior - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. benchchem.com [benchchem.com]
Application of 1,2-Epoxybutane in the Synthesis of High-Performance Fuel Additives
Introduction
1,2-Epoxybutane, a versatile chemical intermediate, plays a crucial role in the production of advanced fuel additives, primarily butylene oxide-based polyether amines (BO-PEAs). These additives are engineered to enhance fuel efficiency, reduce engine deposits, and improve overall engine performance. BO-PEAs are recognized for their superior detergency and thermal stability, making them highly effective in modern gasoline direct injection (GDI) and port fuel injection (PFI) engines. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of fuel additives derived from this compound.
Application Notes
Fuel additives synthesized from this compound, specifically BO-PEAs, function as detergents and dispersants in gasoline. Their molecular structure typically consists of a hydrophobic poly(1,2-butylene oxide) tail and a hydrophilic amine head group. This amphiphilic nature allows them to effectively solvate and remove deposits from critical engine components such as intake valves and fuel injectors.
The poly(1,2-butylene oxide) backbone, derived from the polymerization of this compound, provides excellent solubility in the gasoline fuel matrix. The amine head group adheres to and helps disperse polar deposits, preventing their agglomeration and buildup.
Recent studies have highlighted the superior performance of BO-PEAs compared to their propylene oxide-based counterparts (PO-PEAs). BO-PEAs have demonstrated a reduced tendency to contribute to crankcase sludge and varnish formation and exhibit enhanced oxidative stability of the engine oil.[1][2]
Quantitative Performance Data
The effectiveness of this compound-derived fuel additives has been quantified in various engine tests. The following tables summarize key performance data.
| Additive Type | Test Engine/Method | Parameter Measured | Performance Result | Reference |
| Butylene Oxide-based Polyether Amine (BO-PEA) | Sequence VG Test | Varnish Formation | No noticeable varnish formation | [1][2] |
| Propylene Oxide-based Polyether Amine (PO-PEA) | Sequence VG Test | Varnish Formation | Borderline to extreme failing results | [1][2] |
| Butylene Oxide-based Polyether Amine (BO-PEA) | Oil Analysis | Oxidative Stability | 73% improvement compared to used oil from PO-PEA testing | [1][2] |
| Polyether Amine (PEA) | Direct Injection Spark Ignition (DISI) Engine | Intake Valve Deposits | 23% reduction at high treatment levels | [3] |
| Polyether Amine (PEA) | Port Fuel Injection (PFI) Engine | Intake Valve Deposits | 73% decrease compared to base fuel | [4] |
Experimental Protocols
The synthesis of a BO-PEA fuel additive from this compound is a two-step process:
-
Polymerization: Synthesis of a poly(1,2-butylene oxide) diol.
-
Amination: Conversion of the terminal hydroxyl groups of the diol to amine groups.
Protocol 1: Synthesis of Poly(1,2-butylene oxide) Diol
This protocol describes the anionic ring-opening polymerization of this compound to form a diol, which serves as the hydrophobic backbone of the fuel additive.
Materials:
-
This compound (purified, >99%)
-
Initiator (e.g., potassium tert-butanolate or a diol such as 1,4-butanediol)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)
-
Terminating agent (e.g., acidified water or methanol)
-
Inert gas (e.g., nitrogen or argon)
Equipment:
-
Glass reactor with a mechanical stirrer, thermometer, condenser, and inert gas inlet/outlet
-
Syringe pump for controlled addition of monomer
-
Heating and cooling system
-
Vacuum line
Procedure:
-
Reactor Setup: Assemble and dry the glass reactor under vacuum and then purge with inert gas.
-
Initiator Charging: Charge the reactor with the initiator and anhydrous solvent. If using a solid initiator like potassium tert-butanolate, dissolve it in the solvent.
-
Initiation: Heat the reactor to the desired reaction temperature (e.g., 80-120°C).
-
Monomer Addition: Slowly feed the this compound into the reactor using a syringe pump over a period of several hours. Maintain a constant temperature throughout the addition.
-
Polymerization: After the addition is complete, allow the reaction to proceed for an additional period (e.g., 2-4 hours) to ensure complete monomer conversion.
-
Termination: Cool the reaction mixture and terminate the polymerization by adding the terminating agent.
-
Purification: The resulting poly(1,2-butylene oxide) diol can be purified by removing the solvent under reduced pressure and washing with water to remove any remaining initiator or catalyst residues. The final product should be dried under vacuum.
Characterization: The molecular weight and structure of the diol can be determined using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Protocol 2: Reductive Amination of Poly(1,2-butylene oxide) Diol
This protocol details the conversion of the terminal hydroxyl groups of the poly(1,2-butylene oxide) diol into primary amine groups.
Materials:
-
Poly(1,2-butylene oxide) diol (from Protocol 1)
-
Ammonia (anhydrous)
-
Hydrogen gas
-
Reductive amination catalyst (e.g., Raney nickel, or a supported cobalt or palladium catalyst)
-
Solvent (e.g., isopropanol or THF)
Equipment:
-
High-pressure autoclave equipped with a stirrer, gas inlet/outlet, and temperature and pressure controls
-
Catalyst filtration system
Procedure:
-
Reactor Charging: Charge the autoclave with the poly(1,2-butylene oxide) diol, solvent, and the catalyst.
-
Purging: Seal the autoclave and purge it several times with nitrogen and then with hydrogen to remove any air.
-
Ammonia Addition: Introduce anhydrous ammonia into the autoclave to the desired pressure.
-
Reaction: Heat the autoclave to the reaction temperature (e.g., 150-220°C) and pressurize with hydrogen to the desired pressure (e.g., 50-150 bar). Maintain these conditions with constant stirring for the duration of the reaction (e.g., 6-12 hours).
-
Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia and hydrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent and any remaining volatile components under reduced pressure to obtain the final butylene oxide-based polyether amine (BO-PEA) product.
Characterization: The final product should be characterized by NMR and IR spectroscopy to confirm the conversion of hydroxyl groups to amine groups, and by titration to determine the amine number.
Visualizations
Caption: Synthesis pathway of BO-PEA from this compound.
Caption: Experimental workflow for synthesis and evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,2-Epoxybutane Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the ring-opening polymerization of 1,2-epoxybutane.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: The most common methods for the polymerization of this compound are anionic ring-opening polymerization (AROP) and cationic ring-opening polymerization (CROP). AROP often allows for better control over molecular weight and results in a narrower molecular weight distribution (low polydispersity index, PDI), making it a preferred method for creating well-defined polymers.[1] CROP can proceed at faster rates but may be more susceptible to side reactions.[1]
Q2: How critical is the purity of reagents and solvents in this compound polymerization?
A2: The purity of the monomer, initiator, and solvent is absolutely critical for successful and controlled polymerization.[2] Protic impurities, such as water or alcohols, can act as chain-terminating agents or initiators, leading to poor control over molecular weight, low monomer conversion, and a broad PDI.[2] It is highly recommended to use anhydrous solvents and to purify the this compound monomer (e.g., by distillation over calcium hydride) before use.[1]
Q3: How can I control the molecular weight of the resulting poly(butylene oxide)?
A3: The most effective way to control the molecular weight is by using a living polymerization technique, such as living anionic polymerization. In this case, the number-average molecular weight (Mn) is determined by the molar ratio of the monomer to the initiator. By carefully controlling this ratio, a target molecular weight can be achieved.
Q4: What techniques are used to characterize the synthesized poly(butylene oxide)?
A4: The primary techniques for polymer characterization are Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy. GPC is used to determine the molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).[3][4] NMR spectroscopy is used to confirm the chemical structure of the polymer.[3][4]
Troubleshooting Guides
Issue 1: Low Monomer Conversion / Low Polymer Yield
Low conversion of the this compound monomer results in a low yield of the final polymer. This can be caused by several factors related to reagents and reaction conditions.
| Potential Cause | Recommended Action | Explanation |
| Impure Monomer/Solvent | Purify the monomer and solvents before use. For example, distill this compound over CaH₂ and use anhydrous solvents.[1][2] | Protic impurities like water can terminate the growing polymer chains prematurely.[2] |
| Inactive Initiator/Catalyst | Use a fresh batch of initiator/catalyst or re-purify the existing stock.[2] | The initiator or catalyst may have degraded due to improper storage or handling. |
| Insufficient Reaction Time | Increase the reaction time and monitor the progress using techniques like ¹H NMR or GPC. | The polymerization may not have proceeded to completion. |
| Inappropriate Temperature | Optimize the reaction temperature. | Lower temperatures can slow down the polymerization process, while excessively high temperatures can lead to catalyst decomposition or side reactions.[5] |
Issue 2: Broad Molecular Weight Distribution (High PDI)
A high PDI indicates that the polymer chains have a wide range of lengths, which is often undesirable for applications requiring well-defined properties.
| Potential Cause | Recommended Action | Explanation |
| Presence of Impurities | Ensure all reagents and glassware are scrupulously dried and purified.[2] | Impurities can cause uncontrolled initiation or chain transfer reactions, leading to a broad PDI.[2] |
| Slow Initiation | Choose an initiator/catalyst system that provides a rapid initiation rate compared to the propagation rate. | If initiation is slow, monomer is consumed while new chains are still being formed, resulting in a broad distribution of chain lengths. |
| High Reaction Temperature | Lower the reaction temperature. | Higher temperatures can promote side reactions such as chain transfer.[5] |
Issue 3: Uncontrolled or Too Fast Reaction
An overly rapid or exothermic reaction can be dangerous and leads to poor control over the polymer structure.
| Potential Cause | Recommended Action | Explanation |
| Excessive Initiator/Catalyst | Reduce the concentration of the initiator or catalyst. | A high concentration of active species can lead to a very rapid, exothermic polymerization. |
| High Reaction Temperature | Lower the reaction temperature, especially at the start of the reaction. | Higher temperatures significantly increase the polymerization rate.[5] |
| High Monomer Concentration | Perform the polymerization in a suitable solvent to better control the reaction kinetics. | A high concentration of monomer can lead to an uncontrolled, rapid polymerization. |
Experimental Protocols
Safety Precautions for Handling this compound
This compound is a highly flammable, toxic, and reactive compound.[6][7] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][8][9] Store this compound in a cool, dry, and well-ventilated area away from heat sources and incompatible materials like strong acids, bases, and oxidizing agents.[6][8]
Protocol 1: Anionic Ring-Opening Polymerization (AROP)
This protocol is adapted from a procedure for the phosphazene-promoted polymerization of this compound initiated by a secondary amide.[10]
Materials:
-
This compound (monomer), purified by distillation over CaH₂
-
N-methyltrimethylacetamide (initiator precursor)
-
t-BuP4 phosphazene base solution (promoter)
-
Toluene (solvent), anhydrous
-
Acetic acid in THF (terminating agent)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line and flame-dried glassware
Procedure:
-
Initiator Preparation: In a glovebox, add the initiator precursor (e.g., 16 mg, 0.139 mmol) to a flame-dried polymerization tube under an argon atmosphere.
-
Solvent Addition: Under vacuum, cryo-distill anhydrous toluene (e.g., 1.0 mL) into the reaction tube.
-
Promoter Addition: Add the t-BuP4 solution (e.g., 179 µL of 0.8 M solution, 0.143 mmol) using a microsyringe and stir the mixture at 25°C for 10 minutes to allow for the deprotonation of the initiator precursor.
-
Monomer Addition: Cryo-distill the purified this compound (e.g., 0.50 mL, 5.75 mmol) into the reaction tube.
-
Polymerization: Seal the tube and stir the reaction mixture at 25°C. Monitor the reaction progress by taking small aliquots for ¹H NMR and GPC analysis.
-
Termination: Once the desired conversion is reached, quench the reaction by adding a solution of acetic acid in THF.
-
Purification: Dissolve the polymer in THF and purify by passing it through a short column of neutralized aluminum oxide. Remove the solvent under vacuum to obtain the final polymer.[10]
Protocol 2: Cationic Ring-Opening Polymerization (CROP)
This protocol is a general procedure for the cationic polymerization of epoxides.
Materials:
-
This compound (monomer), purified by distillation over CaH₂
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Dichloromethane (DCM) (solvent), anhydrous
-
Methanol (quenching agent)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line and flame-dried glassware
Procedure:
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified this compound in anhydrous DCM.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C) using an ice bath.
-
Initiation: Slowly add the BF₃·OEt₂ initiator to the stirred monomer solution via syringe.
-
Polymerization: Maintain the reaction at the chosen temperature for the desired duration (e.g., 1-6 hours).
-
Quenching: Quench the polymerization by adding an excess of methanol to the reaction mixture.
-
Purification: Allow the solution to warm to room temperature. Precipitate the polymer by adding the concentrated solution to a large volume of a non-solvent, such as cold methanol. Collect the polymer by filtration and dry under vacuum.[1]
Visualizations
Caption: General experimental workflow for this compound polymerization.
Caption: Troubleshooting decision tree for common polymerization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 4. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 5. researchgate.net [researchgate.net]
- 6. Safety Considerations Associated with this compound - Nanjing Chemical Material Corp. [njchm.com]
- 7. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Safety Precautions When Handling and Storing this compound - Nanjing Chemical Material Corp. [njchm.com]
- 9. echemi.com [echemi.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Synthesis of 1,2-Epoxybutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-epoxybutane.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The primary side reactions encountered during the synthesis of this compound are hydrolysis to form butane-1,2-diol, oligomerization or polymerization of the epoxide, and isomerization to butan-2-one. The extent of these side reactions is highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and the presence of water.
Q2: How can I minimize the formation of butane-1,2-diol?
A2: The formation of butane-1,2-diol occurs through the hydrolysis of this compound.[1][2] To minimize this side reaction, it is crucial to work under anhydrous or low-water conditions. The rate of hydrolysis is influenced by both pH and temperature. While this compound hydrolyzes slowly, the reaction can be catalyzed by both acids and bases.[3] Therefore, maintaining a neutral pH and using anhydrous solvents and reagents will significantly reduce the formation of the diol. In some processes, a large excess of water is intentionally used to promote the formation of the diol, so controlling the water content is critical for maximizing the epoxide yield.[1]
Q3: What causes oligomerization and how can it be prevented?
A3: Oligomerization is the reaction of the this compound product with another molecule of the epoxide, leading to the formation of dimers, trimers, and higher molecular weight polyethers. This reaction is typically catalyzed by both acids and bases.[3] To prevent oligomerization, it is important to maintain neutral reaction conditions and avoid strong acid or base catalysts if possible. The use of appropriate inhibitors, such as certain phenolic compounds or amines, can also suppress polymerization.[] Additionally, maintaining a low concentration of the epoxide product in the reaction mixture can help to reduce the rate of oligomerization.
Q4: Under what conditions does isomerization to butan-2-one occur?
A4: While specific studies on the isomerization of this compound to butan-2-one are not abundant, the isomerization of epoxides to carbonyl compounds is a known transformation that can be catalyzed by acids or occur at elevated temperatures. For instance, the thermal gas-phase isomerization of cis- and trans-2,3-epoxybutane yields butan-2-one among other products. To minimize this side reaction, it is advisable to conduct the synthesis at the lowest effective temperature and to avoid strongly acidic conditions.
Q5: Which synthesis method generally provides the highest selectivity for this compound?
A5: The direct epoxidation of 1-butene using a titanium silicalite-1 (TS-1) catalyst with hydrogen peroxide as the oxidant has been shown to achieve very high selectivity, often exceeding 99%.[5][6] This method offers a cleaner and more selective alternative to the traditional chlorohydrin process. The reaction conditions, such as temperature and solvent, play a significant role in maximizing selectivity. For example, using methanol as a solvent can lead to the formation of 1-methoxy-2-butanol as a byproduct.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and presence of a significant amount of butane-1,2-diol. | Presence of water in the reaction mixture. Acidic or basic reaction conditions. | Ensure all solvents and reagents are anhydrous. Use molecular sieves to dry the solvent if necessary. Neutralize the reaction mixture if acidic or basic impurities are suspected. |
| Formation of a viscous, high-boiling point residue. | Oligomerization or polymerization of this compound. | Maintain neutral reaction conditions. Consider adding a polymerization inhibitor (e.g., a hindered phenol). Keep the reaction temperature as low as possible. |
| Detection of butan-2-one in the product mixture. | Isomerization of this compound. | Reduce the reaction temperature. Avoid the use of strong acid catalysts. Minimize the reaction time. |
| Low conversion of 1-butene. | Inefficient catalyst or suboptimal reaction conditions. | Ensure the catalyst is active and properly prepared. Optimize reaction parameters such as temperature, pressure, and catalyst loading based on literature procedures. |
| Formation of 1-methoxy-2-butanol. | Use of methanol as a solvent. | If this byproduct is undesirable, consider using an alternative, non-nucleophilic solvent. Note that in some protocols, methanol is essential for catalyst performance. |
Quantitative Data on Side Reactions
The selectivity of the epoxidation of 1-butene is highly dependent on the reaction conditions. The following tables summarize the impact of temperature and water concentration on the selectivity of this compound synthesis using a TS-1 catalyst.
Table 1: Effect of Temperature on this compound Selectivity [5][6]
| Temperature (°C) | This compound Selectivity (%) |
| 20 | >99 |
| 30 | ~99 |
| 40 | ~98.5 |
| 50 | ~97 |
Reaction Conditions: 1 bar pressure, 1-butene feed of 0.22 mmol/min, liquid phase composed of 2 wt % H₂O₂, 5 wt % H₂O, and 93 wt % methanol.
Table 2: Effect of Water Concentration on this compound Selectivity [5]
| Water Concentration (wt %) | This compound Selectivity (%) |
| 0 | ~98.5 |
| 5 | ~99 |
| 10 | >99 |
Reaction Conditions: 40°C, 1 bar pressure, 1-butene feed of 0.22 mmol/min, liquid phase composed of 2 wt % H₂O₂ and methanol.
Experimental Protocols
Epoxidation of 1-Butene using Hydrogen Peroxide and TS-1 Catalyst
This protocol is adapted from a patented procedure for the clean synthesis of this compound.[7]
Materials:
-
1-Butene
-
Hydrogen peroxide (30% aqueous solution)
-
Titanium silicalite-1 (TS-1) catalyst (ammonia-modified)
-
Dimethyl carbonate (solvent)
-
Sodium lauryl sulfate (surfactant)
Procedure:
-
To a high-pressure reactor, add the TS-1 catalyst (0.5 g), dimethyl carbonate (20.0 g), sodium lauryl sulfate (0.08 g), and 1-butene (1.0 g).
-
Seal the reactor and begin stirring.
-
Carefully add the hydrogen peroxide solution (0.5 g).
-
Heat the reactor to 50°C and pressurize to 0.4 MPa with an inert gas (e.g., nitrogen).
-
Maintain these conditions for 2.0 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.
-
The reaction mixture can be analyzed by gas chromatography to determine the conversion of hydrogen peroxide and the yield of this compound.
Expected Outcome: Under these conditions, a hydrogen peroxide conversion of 87.2% and a this compound yield of 93.3% have been reported.[7]
Visualizations
Caption: Main reaction and major side reactions in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis issues.
References
- 1. 1,2-Butanediol - Wikipedia [en.wikipedia.org]
- 2. chemcess.com [chemcess.com]
- 3. old.nacatsoc.org [old.nacatsoc.org]
- 5. Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Conditions in a Trickle Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN104311512A - Clean method for preparing this compound - Google Patents [patents.google.com]
Purification techniques for 1,2-Epoxybutane from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,2-epoxybutane from various reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction mixture?
A1: The impurities present in your this compound mixture will largely depend on the synthetic route used.
-
Epoxidation of 1-butene with hydrogen peroxide: The primary impurity is often the corresponding diol, 1,2-butanediol , formed by the hydrolysis of the epoxide.[1][2] Other potential byproducts can include unreacted starting materials and other oxidation products.
-
Chlorohydrin process: This process involves the reaction of 1-butene with chlorine and water, followed by dehydrochlorination. Impurities can include 1,2-butanediol (<0.2%), residual chlorohydrins, and other chlorinated byproducts.[1]
-
Reaction in methanol: If the epoxidation is carried out in methanol, methanol itself will be a major impurity, and its boiling point is very close to that of this compound, making separation by simple distillation challenging.[3]
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method.
| Property | Value | Source |
| Boiling Point | 63 °C | [4] |
| Density | 0.829 g/mL at 25 °C | [4] |
| Solubility in Water | 95.5 g/L at 25 °C | [5] |
| Vapor Pressure | 140 mmHg at 20 °C | [4] |
Q3: What are the primary methods for purifying this compound?
A3: The most common and effective methods for purifying this compound are:
-
Fractional Distillation: Suitable for separating this compound from impurities with significantly different boiling points.
-
Extractive Distillation: Highly effective for separating this compound from impurities with close boiling points, such as methanol.[3]
-
Flash Chromatography: A versatile technique for removing non-volatile impurities and byproducts.
-
Thin-Film Distillation: A specialized distillation technique suitable for thermally sensitive compounds, which can be used to concentrate the epoxide from a dilute reaction mixture.[6]
Purification Protocols and Troubleshooting Guides
Fractional Distillation
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. Use a thermometer to monitor the vapor temperature at the still head.
-
Charging the Flask: Add the crude this compound mixture to the distillation flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Distillation: Slowly increase the temperature. The vapor will rise through the fractionating column. The temperature at the still head should stabilize at the boiling point of the most volatile component.
-
Fraction Collection: Collect the fraction that distills over at or near the boiling point of this compound (63 °C). Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.
-
Analysis: Analyze the collected fractions for purity using a suitable analytical technique (e.g., GC-MS, NMR).
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Poor Separation | Inefficient fractionating column. | Use a longer or more efficient (higher number of theoretical plates) fractionating column. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. | |
| Temperature Fluctuations | "Bumping" of the liquid. | Ensure adequate boiling chips or stirring. |
| Inconsistent heating. | Use a stable heating source and ensure the flask is properly insulated. | |
| No Distillate | Insufficient heating. | Gradually increase the temperature of the heating mantle. |
| Leak in the system. | Check all joints and connections for a proper seal. |
Extractive Distillation
Experimental Protocol (for Methanol/1,2-Epoxybutane Mixtures):
Extractive distillation is particularly useful for separating azeotropic or close-boiling mixtures. A high-boiling solvent (the entrainer) is introduced to alter the relative volatility of the components.
-
Apparatus Setup: A specialized extractive distillation column is required.
-
Solvent Selection: Choose a suitable high-boiling point entrainer that has a high selectivity for the impurity (e.g., methanol). Common entrainers for this system include N-methylpyrrolidone (NMP), dimethylformamide (DMF), or a mixture of tetramethylene sulfone and water.[3]
-
Process Parameters: The success of extractive distillation is highly dependent on the specific parameters used. The following table provides examples from a patented method for separating this compound from methanol.[3]
| Entrainer | Tower Top Temp. (°C) | Tower Reactor Temp. (°C) | Solvent Ratio | Reflux Ratio | Purity Achieved |
| DMF & Water (1:1) | 63 | 100 | 0.5 | 1.5 | >99.9% |
| DMF | 64 | 110 | 1.2 | 1.8 | >99.9% |
| Tetramethylene sulfone & Water (1:1) | 65 | 120 | 1.5 | 2.5 | >99.9% |
| NMP | 66 | 130 | 2.0 | 3.0 | >99.9% |
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Inefficient Separation | Incorrect solvent-to-feed ratio. | Optimize the solvent-to-feed ratio. A higher ratio generally improves separation but increases energy costs. |
| Improper feed plate location. | Adjust the feed locations for both the crude mixture and the entrainer. | |
| Solvent Contamination in Product | Inefficient solvent recovery. | Ensure the solvent recovery column is operating optimally. |
Flash Chromatography
Experimental Protocol:
-
Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). The ideal system should provide good separation between this compound and the impurities, with the this compound having an Rf value of approximately 0.3. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a chromatography column with silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure (e.g., with compressed air or a pump) to increase the flow rate.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Poor Separation/Overlapping Bands | Inappropriate solvent system. | Re-optimize the solvent system using TLC. A less polar solvent system will increase retention on the silica gel. |
| Column overloading. | Use a larger column or reduce the amount of sample loaded. | |
| Product Elutes too Quickly | Solvent system is too polar. | Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in the eluent. |
| Product Does Not Elute | Solvent system is not polar enough. | Gradually increase the polarity of the eluent (gradient elution). |
| Streaking of Bands | Sample is not dissolving well in the eluent. | Ensure the sample is fully dissolved before loading. Consider a different, stronger loading solvent, but use a minimal amount. |
Visualizing Purification Workflows
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting poor separation in fractional distillation.
References
- 1. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. CN103772325A - Novel method for separating and purifying this compound - Google Patents [patents.google.com]
- 4. This compound = 99 106-88-7 [sigmaaldrich.com]
- 5. This compound | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Support Center: 1,2-Epoxybutane Storage and Polymerization Prevention
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 1,2-epoxybutane, focusing on the prevention of unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (also known as ethyloxirane) is a colorless, volatile liquid used as a stabilizer for chlorinated solvents and as an intermediate in the synthesis of various polymers and other chemicals.[1][2][3] As an epoxide, it is a highly reactive compound.[1][2] This reactivity makes it susceptible to unwanted polymerization, especially during storage.[2] Polymerization can occur exothermically (releasing heat), which may lead to a dangerous pressure buildup and potential rupture of the storage container.[2]
Q2: What factors can trigger the unwanted polymerization of this compound?
A2: Several factors can initiate polymerization. These include:
-
Contamination: Contact with catalysts such as strong acids, bases, anhydrous metal halides, and oxidizing agents can cause violent polymerization.[1][2][4]
-
Heat: Elevated temperatures can accelerate polymerization.[2][4] It should be stored away from heat sources, open flames, and direct sunlight.[1][4][5][6]
-
Absence of Inhibitors: Commercial grades of this compound often contain inhibitors to prevent spontaneous polymerization.[2] Using an uninhibited monomer increases the risk, especially in confined spaces like vents where vapors can accumulate and polymerize.[2]
Q3: What are polymerization inhibitors and how do they work for epoxides?
A3: Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization.[] For monomers that polymerize via free-radical mechanisms, inhibitors like phenolic compounds (e.g., hydroquinone) or amines work by reacting with and neutralizing the free radicals that initiate the polymerization chain reaction.[] While the search results specify that this compound polymerization is often catalyzed by acids or bases leading to ring-opening reactions, the general principle of an inhibitor is to interrupt this chain reaction.[2][8]
Q4: What are the ideal storage conditions for this compound?
A4: To ensure stability and prevent polymerization, this compound should be stored in a cool, dry, and well-ventilated area.[1][4][5] It is crucial to keep it away from heat, sparks, open flames, and direct sunlight.[1][4][5][6] Containers must be tightly sealed and properly labeled.[1][5] For added safety, storage in a designated flammable liquid cabinet is recommended.[1]
Troubleshooting Guide
Issue: I suspect my stored this compound has started to polymerize. What should I do?
This workflow provides a logical approach to identifying and addressing potential polymerization.
Caption: Troubleshooting workflow for suspected this compound polymerization.
Data Presentation
Table 1: Recommended Storage and Handling Parameters for this compound
| Parameter | Recommendation | Rationale | Citations |
| Temperature | Store in a cool place, away from heat and direct sunlight. | Heat accelerates polymerization and increases vapor pressure, which can lead to container leakage. | [4][5] |
| Atmosphere | Store in a dry, well-ventilated area. Keep container tightly closed. | Prevents contamination from atmospheric moisture and other reactive substances. Reduces vapor buildup. | [1][4][5] |
| Container Material | Use approved, compatible containers. Must be carefully resealed if opened. | Prevents reaction with container material and leakage of flammable vapors. | [4][5] |
| Incompatible Materials | Segregate from strong acids, strong bases, oxidizing agents, and anhydrous metal halides. | These substances can act as catalysts, initiating rapid and potentially violent polymerization. | [1][2][4][9] |
| Ignition Sources | Keep away from open flames, sparks, and sources of ignition. Take measures to prevent electrostatic charge buildup. | This compound is highly flammable with a low flash point. | [1][5][6][9] |
Polymerization Mechanism
The polymerization of this compound typically proceeds via a ring-opening mechanism, which can be initiated by either acids (cationic polymerization) or bases (anionic polymerization). The diagram below illustrates a simplified acid-catalyzed pathway.
Caption: Simplified acid-catalyzed ring-opening polymerization of this compound.
Experimental Protocols
Protocol: Qualitative Assessment of Polymerization in this compound Samples
Objective: To determine if a stored sample of this compound has undergone polymerization.
Disclaimer: This procedure should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.[1][4] Appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1][4]
Materials:
-
Suspected this compound sample
-
Control sample of fresh, unpolymerized this compound (if available)
-
Glass viscometer (e.g., Ostwald or Ubbelohde type)
-
Glass vials
-
Pasteur pipettes
-
Solvent (e.g., acetone, in which the monomer is very soluble[2])
Methodology:
-
Visual Inspection (Reiteration of Troubleshooting Step):
-
Carefully observe the sample through the sealed container. Note any changes from a clear, colorless liquid, such as increased viscosity, haziness, or the presence of solid matter. Do not proceed if the container is bulging or hot.
-
-
Solubility Test:
-
In a fume hood, place 1 mL of a suitable solvent (e.g., acetone) into two separate glass vials.
-
To the first vial, add 2-3 drops of the control (fresh) this compound. The monomer should dissolve completely.
-
To the second vial, carefully add 2-3 drops of the suspect sample.
-
Observe the solubility. If a polymer is present, it may be less soluble than the monomer, leading to cloudiness, precipitation, or the formation of a gel-like substance.
-
-
Viscosity Measurement:
-
Principle: Polymerization leads to the formation of long-chain molecules, which significantly increases the viscosity of the liquid.
-
Equilibrate both the suspect sample and the control sample (if available) to a constant temperature in a water bath.
-
Following the standard operating procedure for your viscometer, measure the efflux time (the time it takes for the liquid to flow between two marked points) for the control sample.
-
Thoroughly clean and dry the viscometer.
-
Measure the efflux time for the suspect sample under the identical temperature conditions.
-
Interpretation: A significantly longer efflux time for the suspect sample compared to the control is a strong indicator of polymerization. Even without a control, a viscosity measurement that is substantially higher than the literature value (approx. 0.40 mPa·s[10]) suggests the presence of polymers.
-
-
Documentation and Disposal:
-
Record all observations.
-
If polymerization is confirmed, the material should be considered reactive waste. Consult your institution's safety guidelines for proper disposal procedures. Do not attempt to dispose of it with normal chemical waste without neutralization or stabilization.
-
References
- 1. Safety Considerations Associated with this compound - Nanjing Chemical Material Corp. [njchm.com]
- 2. This compound | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Safety Precautions When Handling and Storing this compound - Nanjing Chemical Material Corp. [njchm.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cpachem.com [cpachem.com]
- 8. Chemical Reactions and Mechanisms Involving this compound - Nanjing Chemical Material Corp. [njchm.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
Troubleshooting low yields in 1,2-Epoxybutane reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in chemical reactions involving 1,2-epoxybutane.
Troubleshooting Guides & FAQs
Issue 1: Low Yield and Incomplete Conversion
Q: My this compound ring-opening reaction is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?
A: Low yields or incomplete conversions in this compound ring-opening reactions can be attributed to several factors, including suboptimal reaction conditions, catalyst deactivation, and the inherent stability of the epoxide. Here are key areas to investigate:
-
Reaction Temperature: Temperature plays a crucial role in the reaction rate. While higher temperatures can accelerate the reaction, they may also promote undesirable side reactions and decomposition of starting materials or products. It is essential to identify the optimal temperature for your specific system. For many amine ring-opening reactions, a temperature range of 35-75°C is often optimal.[1][2]
-
Catalyst Loading: The amount of catalyst is critical. An insufficient amount of catalyst will lead to a slow or incomplete reaction, while an excess can catalyze side reactions like polymerization.[3] Optimization of catalyst loading is crucial and should be determined experimentally for each specific reaction.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress using techniques like TLC, GC, or NMR is recommended to determine the optimal reaction time.
-
Solvent Polarity: The choice of solvent can significantly impact the reaction rate and yield. Polar solvents can enhance the rates of polar reactions by stabilizing charged intermediates and transition states.[4][5] However, the ideal solvent is system-dependent and may require screening.
Issue 2: Formation of 1,2-Butanediol as a Major Byproduct
Q: I am observing a significant amount of 1,2-butanediol in my reaction mixture. How can I prevent this side reaction?
A: The formation of 1,2-butanediol is a common side reaction resulting from the hydrolysis of this compound in the presence of water.[6] To minimize this, it is critical to maintain anhydrous conditions throughout the experiment.
Experimental Protocol: Ensuring Anhydrous Reaction Conditions
-
Glassware Preparation: All glassware should be thoroughly dried in an oven at >100°C for several hours and allowed to cool in a desiccator over a drying agent (e.g., anhydrous calcium sulfate, phosphorus pentoxide) before use. Alternatively, flame-dry the glassware under a stream of inert gas (e.g., nitrogen or argon).
-
Solvent and Reagent Purity: Use anhydrous solvents, which are commercially available or can be prepared by distillation over an appropriate drying agent. Ensure all reagents are of high purity and stored under anhydrous conditions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or a glovebox. An inert atmosphere prevents atmospheric moisture from entering the reaction vessel.
-
Handling of Reagents: Use dry syringes and needles for transferring liquids. Solid reagents should be added under a positive pressure of inert gas.
Issue 3: Polymerization of this compound
Q: My reaction is producing a significant amount of polymer. How can I minimize this side reaction?
A: this compound is a reactive monomer that can undergo polymerization, especially in the presence of acids, bases, or at elevated temperatures.[6][7] This is a common cause of low yields of the desired ring-opened product.
Strategies to Minimize Polymerization:
-
Control Reactant Addition: To minimize polymerization, try adding the this compound slowly to a solution of the catalyst and nucleophile. This keeps the instantaneous concentration of the epoxide low.[3]
-
Optimize Catalyst Concentration: High concentrations of catalysts can promote polymerization. It is crucial to screen different catalyst loadings to find the optimal concentration that favors the desired ring-opening reaction over polymerization.
-
Temperature Control: Elevated temperatures can accelerate polymerization. Running the reaction at the lowest effective temperature can help to minimize this side reaction.
-
Use of Inhibitors: Commercial this compound may contain inhibitors to prevent polymerization during storage.[7] While these are typically removed before use, in some cases, the addition of a specific inhibitor for the polymerization side reaction might be considered, though this is a less common approach.
Issue 4: Poor Regioselectivity in Ring-Opening Reactions
Q: My reaction is not producing the desired regioisomer. How can I control which carbon of the this compound is attacked by the nucleophile?
A: The regioselectivity of the ring-opening of this compound is primarily determined by the reaction conditions (acidic vs. basic/nucleophilic).
-
Under Basic or Nucleophilic Conditions (SN2 mechanism): The nucleophile will preferentially attack the less sterically hindered carbon atom (C1).[8][9]
-
Under Acidic Conditions (SN1-like mechanism): In the case of unsymmetrical epoxides, the nucleophile preferentially attacks the more substituted carbon atom (C2) because the transition state has significant carbocation character, which is stabilized by the adjacent alkyl group.[8][10][11]
Troubleshooting Regioselectivity:
-
Switching Reaction Conditions: This is the primary method to control regioselectivity. For attack at the more substituted carbon, use acidic conditions. For attack at the less substituted carbon, use basic conditions.[3]
-
Choice of Catalyst: The nature of the catalyst can also influence selectivity. For instance, certain Lewis acids may favor attack at one position over the other. Screening different catalysts can be beneficial.
-
Steric Hindrance of the Nucleophile: A bulky nucleophile may have difficulty attacking a more sterically hindered site, which can influence the regioselectivity even under acidic conditions.[3]
Data Presentation
Table 1: Effect of Temperature on Reaction Yield (Illustrative)
| Temperature (°C) | Reaction Time (h) | Yield of Ring-Opened Product (%) |
| 25 (Room Temp) | 24 | 45 |
| 50 | 12 | 75 |
| 75 | 8 | 90 |
| 100 | 6 | 82 (with increased byproducts) |
Note: This data is illustrative and the optimal temperature will vary depending on the specific reactants and catalyst used.
Table 2: Effect of Catalyst Loading on Reaction Outcome (Illustrative)
| Catalyst Loading (mol%) | Reaction Time (h) | Yield of Ring-Opened Product (%) | Observations |
| 0.1 | 24 | 30 | Incomplete conversion |
| 0.5 | 12 | 85 | Good conversion, minimal side products |
| 1.0 | 8 | 92 | High conversion |
| 2.0 | 6 | 75 | Significant polymerization observed |
Note: This data is illustrative and the optimal catalyst loading must be determined experimentally.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yields in this compound reactions.
Caption: Common side reactions in this compound chemistry.
References
- 1. Review Reports - Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 9. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Improving the selectivity of 1,2-Epoxybutane ring-opening
Technical Support Center: 1,2-Epoxybutane Ring-Opening
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, experimental protocols, and mechanistic insights to improve the selectivity of this compound ring-opening reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Poor Regioselectivity
Question: My reaction is producing a mixture of two isomers: attack at the C1 (less substituted) and C2 (more substituted) positions of this compound. How can I control the regioselectivity?
Answer: The regioselectivity of this compound ring-opening is primarily dictated by the reaction conditions, specifically whether they are acidic or basic/neutral.[1][2]
-
To favor attack at the less substituted carbon (C1): Use basic or neutral conditions with a strong nucleophile.[1][3][4][5] This reaction proceeds via a classic S(_N)2 mechanism, where steric hindrance is the dominant factor.[1][5] The nucleophile, which is often a potent, negatively charged species (e.g., alkoxides, hydroxides, Grignard reagents), will preferentially attack the more accessible, less sterically hindered primary carbon.[1][4][6]
-
To favor attack at the more substituted carbon (C2): Use acidic conditions with a weak nucleophile (e.g., water, alcohols).[1][7] The acid catalyst protonates the epoxide oxygen, making it a better leaving group.[6][8] The transition state has significant S(_N)1 character, with a partial positive charge building up on the carbon atom that can best stabilize it—the more substituted secondary carbon.[8][9][10][11] The nucleophile then attacks this more electrophilic center.[6][8]
Question: I am using an acid catalyst but still getting a mixture of products. Why is the selectivity not higher?
Answer: While acid-catalyzed reactions favor attack at the more substituted position, the mechanism is a hybrid between S(_N)1 and S(_N)2, not a pure S(_N)1.[3][8] This means that S(_N)2-type attack at the less substituted carbon can still occur, leading to a mixture of regioisomers.[3] Strong acids can also sometimes lead to lower regioselectivity compared to certain Lewis acids.[12] For highly selective reactions, consider using specific Lewis acid catalysts, such as certain zeolites, which can offer improved control.[12]
Issue 2: Undesired Side Reactions
Question: My yield is low, and I am observing the formation of polymers or other byproducts. How can I minimize this?
Answer: Epoxides are highly reactive and can undergo polymerization, especially under harsh conditions.[1]
-
Control Catalyst Loading: For acid-catalyzed reactions, using an optimal amount of catalyst is crucial. For example, in a reaction with BF₃·Et₂O, an optimal loading was found to be 0.18%.[1]
-
Manage Reactant Stoichiometry: Using an excess of the nucleophile can help drive the desired ring-opening reaction to completion and outcompete oligomerization.[1]
-
Consider Water Content: In some cases, the addition of a small amount of water (8-10 wt%) can suppress side reactions and significantly improve the selectivity for the desired product.[1]
-
Maintain Mild Conditions: The high ring strain of epoxides allows for reactions under milder conditions than with other ethers.[3][8] Elevated temperatures can promote polymerization.[3] Whenever possible, run reactions at room temperature or slightly elevated temperatures (e.g., 60°C) and monitor the progress closely.[12]
Quantitative Data Summary
The choice of catalyst can significantly impact regioselectivity, particularly in Lewis acid-catalyzed systems. The following table summarizes the performance of different zeolite catalysts in the ring-opening of this compound with methanol.
| Catalyst | Regioselectivity (Attack at C2) | Notes |
| Sn-Beta | 54% | Demonstrates Lewis acid catalysis. |
| Hf-Beta | 56% | Modest increase in selectivity over Sn-Beta. |
| Zr-Beta | 60% | Highest selectivity among the tested Beta zeolites. |
| Al-Beta | 93% (for terminal ether) | Primarily a Brønsted acid catalyzed route.[12] |
Data sourced from a study on Lewis acidic zeolite catalysts.[12] The regioselectivity for Al-Beta is for the terminal ether in the reaction of epichlorohydrin, indicating the Brønsted acid route is less selective than the Lewis acid route with Sn-Beta (97%) for that substrate.[12]
Mechanistic Pathways & Decision Workflow
The regiochemical outcome of the ring-opening reaction is determined by the mechanism, which is controlled by the reaction conditions.
Caption: Base-catalyzed S(_N)2 mechanism favoring attack at the less hindered carbon (C1).
Caption: Acid-catalyzed S(_N)1-like mechanism favoring attack at the more substituted carbon (C2).
Caption: Workflow for selecting reaction conditions based on desired regioselectivity.
Experimental Protocols
Protocol 1: Base-Catalyzed Ring-Opening with Sodium Methoxide in Methanol (Favors C1 Attack)
This protocol is designed to yield primarily 1-methoxy-2-butanol.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (NaOMe), 25 wt% solution in methanol or solid
-
Round-bottom flask with stir bar
-
Condenser and nitrogen inlet
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous methanol.
-
Add sodium methoxide (1.1 equivalents). If using solid NaOMe, ensure it dissolves completely. The reaction is exothermic.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC analysis. If the reaction is sluggish, it can be gently heated to reflux (approx. 65 °C).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product via distillation or column chromatography as necessary.
Protocol 2: Acid-Catalyzed Ring-Opening with Sulfuric Acid in Methanol (Favors C2 Attack)
This protocol is designed to yield primarily 2-methoxy-1-butanol.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Concentrated sulfuric acid (H₂SO₄), catalytic amount
-
Round-bottom flask with stir bar
-
Nitrogen inlet
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask containing anhydrous methanol and a stir bar, add this compound (1.0 equivalent) and stir to dissolve.[13]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the stirred solution.[13] An exotherm may be observed.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).[13]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product via distillation or column chromatography as necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Exothermic Reactions Involving 1,2-Epoxybutane
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 1,2-epoxybutane. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound reactions?
A1: this compound is a highly reactive and flammable liquid that can undergo highly exothermic reactions, particularly polymerization.[1][2][3] The primary hazards include:
-
Thermal Runaway: Uncontrolled exothermic polymerization can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture and hazardous material release.[1]
-
Flammability: this compound is highly flammable with a low flash point, posing a significant fire risk.[1][2]
-
Toxicity: It is classified as toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[1]
-
Irritation: Vapors can irritate the eyes, skin, and respiratory system.[3]
Q2: What are the key factors that can trigger a runaway reaction with this compound?
A2: Several factors can initiate an uncontrolled exothermic reaction:
-
Contamination: Contamination with acids, bases, or other reactive substances can catalyze rapid polymerization.[2]
-
Inadequate Cooling: Insufficient heat removal can lead to a buildup of heat, accelerating the reaction rate.
-
Incorrect Reagent Addition: Adding reactants too quickly can overwhelm the cooling capacity of the system.
-
Agitation Failure: Poor mixing can create localized hot spots where the reaction can accelerate uncontrollably.
Q3: What initial steps should I take to ensure the safe execution of a reaction involving this compound?
A3: Proper planning and a thorough risk assessment are crucial. Before starting any experiment, you should:
-
Conduct a Literature Review: Understand the reactivity and potential hazards of all materials involved.
-
Perform a Risk Assessment: Identify potential failure points and develop mitigation strategies.
-
Ensure Proper Ventilation: Always work in a well-ventilated area, preferably within a fume hood.[1][4]
-
Use Appropriate Personal Protective Equipment (PPE): This includes safety goggles, flame-resistant lab coats, and appropriate chemical-resistant gloves.[1]
-
Prepare an Emergency Plan: Have a clear plan for handling spills, fires, and thermal runaways, including access to appropriate quenching agents and fire extinguishers.[1]
Troubleshooting Guide
| Issue | Potential Cause | Immediate Action | Preventative Measure |
| Rapid, Uncontrolled Temperature Rise | Thermal runaway is in progress. | 1. Immediately stop the addition of all reagents. 2. Maximize cooling by increasing coolant flow. 3. If the temperature continues to rise, initiate the emergency quenching procedure. 4. Evacuate the immediate area and alert safety personnel. | - Use a semi-batch or continuous addition of this compound. - Ensure the cooling system is adequately sized for the reaction scale. - Perform a calorimetry study to determine the heat of reaction and required cooling capacity. |
| Reaction Temperature Not Increasing as Expected | - Inactive initiator or catalyst. - Presence of an inhibitor. - Insufficient heating. | 1. Do not increase the temperature or add more initiator without investigation. 2. Stop any reagent addition. 3. Carefully analyze a sample to determine the cause. | - Use fresh, properly stored initiators and catalysts. - Ensure all reagents and solvents are free of inhibitors. - Verify the functionality of the heating system before starting the reaction. |
| Localized Hotspots or Gelling in the Reactor | - Inadequate agitation. - High concentration of reactants. | 1. Improve agitation if possible without compromising safety. 2. If gelling is severe and impeding mixing, consider stopping the reaction and quenching. | - Use an appropriate stirrer and agitation speed for the reaction volume and viscosity. - Perform the reaction in a suitable solvent to manage viscosity and heat transfer. |
| Unexpected Pressure Increase | - Gas evolution from the reaction. - Boiling of the solvent or reactant due to excessive temperature. | 1. Immediately stop heating and maximize cooling. 2. Ensure the vent is not blocked. 3. If pressure continues to rise rapidly, prepare for an emergency shutdown. | - Ensure the reactor is equipped with a properly sized pressure relief device. - Operate at a temperature well below the boiling point of the reaction mixture. |
Quantitative Data Summary
The following table summarizes key physical and thermochemical data for this compound. Note that the heat of polymerization can vary depending on the specific reaction conditions and catalyst used.
| Property | Value |
| Molar Mass [5] | 72.11 g/mol |
| Boiling Point [5] | 63 °C |
| Flash Point [2] | -22 °C |
| Density [5] | 0.829 g/mL at 20 °C |
| Heat of Polymerization (estimated) | ~80-100 kJ/mol |
| Adiabatic Temperature Rise (ΔT_ad) | Varies significantly based on concentration and heat capacity. Must be calculated for each specific system. |
Experimental Protocols
Protocol 1: Safe Setup for an Exothermic Reaction with this compound
This protocol outlines a general procedure for setting up a laboratory-scale reaction with controlled addition of this compound.
Materials:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.
-
Circulating bath for temperature control.
-
Inert gas supply (e.g., Nitrogen or Argon).
-
Syringe pump for controlled addition (recommended).
-
Quenching agent readily available.
Procedure:
-
Glassware Preparation: Ensure all glassware is clean, dry, and free of any contaminants.
-
System Assembly: Assemble the reactor system in a fume hood. Ensure all joints are properly sealed.
-
Inert Atmosphere: Purge the reactor with an inert gas to remove air and moisture. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
Initial Charge: Charge the reactor with the initial solvent and any other reactants, except for the this compound.
-
Temperature Control: Set the circulating bath to the desired initial reaction temperature. Allow the reactor contents to equilibrate.
-
Controlled Addition: Begin the slow, controlled addition of this compound using a syringe pump or addition funnel. Monitor the internal temperature closely. The addition rate should be slow enough to allow the cooling system to dissipate the generated heat and maintain a stable temperature.
-
Monitoring: Continuously monitor the reaction temperature, stirrer speed, and any pressure changes.
-
Reaction Completion: Once the addition is complete, continue to monitor the reaction until the exotherm subsides and the temperature remains stable.
-
Work-up: Proceed with the planned work-up and purification steps only after confirming the reaction is complete and thermally stable.
Protocol 2: Emergency Quenching of a Runaway Epoxide Polymerization
This protocol describes a general procedure for quenching an uncontrolled exothermic reaction. The choice of quenching agent will depend on the specific chemistry. For many epoxide polymerizations, a cold, inert solvent or a solution containing a polymerization inhibitor is suitable.
Immediate Actions:
-
STOP ALL REAGENT ADDITION.
-
MAXIMIZE COOLING.
-
ALERT NEARBY PERSONNEL AND THE LAB SUPERVISOR.
Quenching Procedure:
-
Select Quenching Agent: Have a pre-determined quenching agent ready. For this compound polymerization, a large volume of a cold, inert solvent like toluene or a solution of a radical inhibitor (if applicable to the polymerization mechanism) can be effective.
-
Rapid Addition: If the reactor is equipped with a quench valve, activate it to rapidly introduce the quenching agent. If not, and if it is safe to do so, add the quenching agent quickly through an addition funnel or other port. The goal is to rapidly dilute the reactants and absorb the excess heat.
-
Maintain Agitation: Continue stirring to ensure rapid mixing of the quenching agent with the reaction mixture.
-
Monitor: Continue to monitor the temperature and pressure until they have stabilized at a safe level.
-
Evacuate if Necessary: If the temperature or pressure continues to rise uncontrollably despite quenching, evacuate the area immediately and follow your institution's emergency procedures.
Visualizations
Caption: Standard workflow for conducting a controlled exothermic reaction.
Caption: Decision tree for responding to a thermal runaway event.
Caption: Simplified signaling pathway for the polymerization of this compound.
References
- 1. Safety Considerations Associated with this compound - Nanjing Chemical Material Corp. [njchm.com]
- 2. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Safety Precautions When Handling and Storing this compound - Nanjing Chemical Material Corp. [njchm.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Deactivation in 1,2-Epoxybutane Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding catalyst deactivation during the synthesis of 1,2-epoxybutane.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in this compound synthesis?
A1: The primary causes of deactivation, particularly for titanium silicalite (TS-1) catalysts, are twofold. The main issue is the blocking of catalyst micropores by bulky organic by-products. These by-products can be formed through consecutive reactions of the desired this compound, such as dimerization or oligomerization.[1] A secondary cause is the leaching of the active framework titanium from the catalyst structure, leading to a permanent loss of active sites.[1]
Q2: Which catalyst is most commonly used for this compound synthesis and why is it susceptible to deactivation?
A2: Titanium silicalite-1 (TS-1) is a widely used catalyst for the epoxidation of 1-butene to this compound due to its high selectivity.[2] Its microporous structure, which is crucial for shape-selectivity, also makes it prone to pore blockage by larger molecules that are formed as by-products during the reaction.
Q3: Can a deactivated catalyst for this compound synthesis be regenerated?
A3: Yes, deactivated TS-1 catalysts can often be regenerated. Common methods include calcination at high temperatures (e.g., 550°C) to burn off organic deposits, washing with a suitable solvent like isopropyl alcohol, or treating with dilute hydrogen peroxide.[1]
Q4: How does the choice of solvent affect catalyst deactivation?
A4: The solvent can influence the formation of by-products that lead to deactivation. For instance, in the presence of an alcohol solvent like methanol, the ring-opening of this compound can occur, forming alkoxy-alcohols which may contribute to fouling. The choice of solvent can therefore impact the rate and nature of catalyst deactivation.
Troubleshooting Guide
Problem 1: I am observing a gradual decrease in 1-butene conversion over time.
-
Possible Cause: This is a classic sign of catalyst deactivation, likely due to the slow accumulation of by-products in the catalyst pores.
-
Solution:
-
Monitor By-products: Analyze your product stream over time using techniques like gas chromatography to identify and quantify the formation of any high-boiling point by-products.
-
Optimize Reaction Conditions: Consider lowering the reaction temperature or adjusting the reactant concentrations to minimize the rate of side reactions.
-
Implement Regeneration: Plan for a catalyst regeneration cycle. For TS-1, a common procedure is calcination in air to remove coke and other organic residues.
-
Problem 2: The selectivity towards this compound is decreasing, while the formation of other products is increasing.
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Possible Cause: This indicates that the deactivation is not only blocking active sites but may also be altering the catalytic properties, favoring side reactions such as the ring-opening of the epoxide.[3]
-
Solution:
-
Characterize the Spent Catalyst: After the reaction, analyze the spent catalyst using techniques like Temperature Programmed Desorption (TPD) or Fourier-Transform Infrared Spectroscopy (FTIR) to understand the nature of the adsorbed species.
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Solvent Washing: Before a full regeneration, consider washing the catalyst with a solvent like isopropyl alcohol to remove soluble by-products.[1]
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Problem 3: The catalyst activity cannot be fully restored after regeneration.
-
Possible Cause: If calcination or solvent washing does not fully restore activity, it is likely that irreversible deactivation has occurred. This is often due to the leaching of active titanium species from the catalyst framework.[1]
-
Solution:
-
Analyze Catalyst Composition: Use techniques like Inductively Coupled Plasma (ICP) or X-ray Fluorescence (XRF) to compare the titanium content of the fresh and spent catalyst. A decrease in titanium content confirms leaching.
-
Modify Catalyst or Support: Consider using a catalyst with a more stable framework or investigate different support materials that may reduce leaching under your reaction conditions.
-
Quantitative Data Summary
The following table summarizes the performance of a TS-1 catalyst during a 24-hour 1-butene epoxidation experiment, illustrating the effect of time-on-stream on product yield and selectivity.
| Time-on-Stream (hours) | This compound Yield (%) | This compound Selectivity (%) |
| 2 | 18 | >98 |
| 6 | 15 | >98 |
| 12 | 12 | >98 |
| 18 | 11 | >98 |
| 24 | 10 | >98 |
Data adapted from a 24-hour experiment on 1-butene epoxidation at 40°C and 1 bar.[3][4]
Experimental Protocols
Protocol 1: Characterization of Spent Catalyst by Temperature Programmed Desorption (TPD)
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Sample Preparation: Carefully unload the spent catalyst from the reactor in an inert atmosphere to prevent oxidation of adsorbed species.
-
TPD Analysis:
-
Place a known weight of the spent catalyst in the TPD reactor.
-
Heat the sample under a constant flow of an inert gas (e.g., Helium or Argon).
-
Use a thermal conductivity detector (TCD) or a mass spectrometer to analyze the desorbed molecules as a function of temperature.
-
-
Data Interpretation: The resulting desorption profile will show peaks at different temperatures corresponding to the desorption of various adsorbed species, providing insight into the nature of the fouling compounds.
Protocol 2: Regeneration of Deactivated TS-1 Catalyst by Calcination
-
Catalyst Unloading: Remove the deactivated catalyst from the reactor.
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Solvent Wash (Optional): Wash the catalyst with a solvent such as isopropyl alcohol to remove loosely bound organic residues. Dry the catalyst thoroughly.
-
Calcination:
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Place the catalyst in a furnace with a controlled atmosphere.
-
Slowly ramp the temperature to 550°C in the presence of a continuous flow of air.[1]
-
Hold at the final temperature for a specified period (e.g., 5 hours) to ensure complete combustion of organic deposits.[1]
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Cool the catalyst down slowly to room temperature under a flow of dry air or nitrogen.
-
-
Post-Regeneration Characterization: Analyze the regenerated catalyst using techniques like BET surface area analysis to confirm the removal of pore blockages.
Mandatory Visualizations
Caption: A diagram illustrating the primary pathways of catalyst deactivation in this compound synthesis.
References
Technical Support Center: Purification of Commercial 1,2-Epoxybutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial 1,2-epoxybutane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound can contain several impurities depending on its synthesis route and storage conditions. Common impurities include:
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1,2-Butanediol : Formed by the hydrolysis of the epoxide ring in the presence of moisture.[1]
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Unreacted Starting Materials : Such as 1-butene.
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Synthesis By-products :
-
Carbonyl Compounds : Aldehydes (e.g., propanal, butanal) and ketones (e.g., butan-2-one) can be present as by-products of oxidative degradation.[4][5]
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Polymers : this compound can polymerize, especially in the presence of acidic or basic contaminants.[1][6]
Table 1: Common Impurities in Commercial this compound
| Impurity | Source | Boiling Point (°C) |
| This compound | - | 63 |
| 1-Butene | Unreacted starting material | -6.3 |
| Butanal | Degradation/By-product | 74.8 |
| Butan-2-one | Degradation/By-product | 79.6 |
| 1-Methoxy-2-butanol | Synthesis by-product | 134-136 |
| 1,2-Butanediol | Hydrolysis product | 192 |
Q2: What is the most common method for purifying this compound in a laboratory setting?
A2: The most common and effective method for purifying this compound on a laboratory scale is fractional distillation . This technique separates compounds based on differences in their boiling points. Due to the relatively low boiling point of this compound (63°C), this method is well-suited to remove both lower and higher boiling point impurities.[4] For industrial-scale purification, methods like extractive distillation may be employed to achieve very high purity (>99.9%).
Q3: How can I confirm the purity of my this compound sample?
A3: The purity of this compound can be reliably determined using Gas Chromatography-Mass Spectrometry (GC-MS) . This analytical technique separates the components of the mixture and provides information about their relative quantities and identities, allowing for the detection and identification of residual impurities.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol describes the purification of this compound from common higher-boiling impurities like 1,2-butanediol and lower-boiling impurities.
Materials:
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Commercial this compound
-
Anhydrous calcium sulfate (or other suitable drying agent)
-
Boiling chips
-
Round-bottom flask
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Fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads)
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Distillation head with thermometer adapter
-
Condenser
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Receiving flask
-
Heating mantle with a stirrer
-
Ice bath
Procedure:
-
Drying : Pre-dry the commercial this compound by stirring it over anhydrous calcium sulfate for several hours to remove residual water, which can cause the formation of 1,2-butanediol.
-
Assembly of Apparatus : Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Flask : Decant the dried this compound into the round-bottom flask. Add a few boiling chips to ensure smooth boiling.
-
Distillation :
-
Begin heating the distillation flask gently with the heating mantle.
-
Collect any low-boiling fractions that distill over first.
-
Carefully monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of this compound (around 63°C).
-
Collect the fraction that distills at a constant temperature (±1°C) as your purified product.
-
Stop the distillation when the temperature begins to rise significantly above the boiling point of this compound or when only a small amount of liquid remains in the distillation flask.
-
-
Storage : Store the purified this compound over a drying agent in a tightly sealed container in a cool, dry place.
Troubleshooting Guide
Q4: My purified this compound is still showing impurities on the GC-MS. What should I do?
A4: If impurities persist after a single fractional distillation, consider the following:
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Improve Distillation Efficiency : Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.
-
Repeat Distillation : A second fractional distillation of the collected product can further enhance purity.
-
Chemical Treatment : If carbonyl impurities are present, a pre-treatment step may be necessary. This involves reacting the crude this compound with a reagent that selectively reacts with carbonyl compounds, such as a compound containing an NH2 group, followed by distillation.[5]
Q5: I am observing a viscous residue or solid formation in my distillation flask. What is happening?
A5: The formation of a viscous liquid or solid is likely due to the polymerization of this compound.[1][6] This can be initiated by acidic or basic impurities. To prevent this:
-
Neutralize the Crude Material : Wash the crude this compound with a dilute, mild basic solution (e.g., sodium bicarbonate solution) followed by water, and then thoroughly dry it before distillation.
-
Avoid High Temperatures : Do not overheat the distillation pot. Use a heating mantle with good temperature control.
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Use a Stabilizer : For storage, a small amount of a stabilizer can be added, although this will need to be removed for most applications.
Q6: The yield of my purified this compound is very low. What are the possible reasons?
A6: Low recovery can be due to several factors:
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Inefficient Distillation : A significant portion of the product may be lost in the initial and final fractions if the separation is not sharp.
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Polymerization : As mentioned above, polymerization will reduce the amount of monomeric epoxide recovered.
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Thermal Decomposition : Although this compound is relatively stable at its boiling point, prolonged heating or excessive temperatures can lead to decomposition.[4] Consider using vacuum distillation to lower the boiling point if thermal sensitivity is suspected.
-
Leaks in the Apparatus : Ensure all joints in your distillation setup are well-sealed.
Table 2: Troubleshooting Common Issues in this compound Purification
| Issue | Possible Cause | Recommended Solution |
| Incomplete separation of impurities | Inefficient distillation column | Use a longer or more efficient fractionating column. Repeat the distillation. |
| Presence of 1,2-butanediol in distillate | Incomplete drying of crude material | Ensure thorough drying with a suitable agent before distillation. |
| Polymerization in the distillation flask | Presence of acidic or basic impurities | Neutralize and dry the crude material before distillation. Avoid excessive heating. |
| Low recovery yield | Inefficient separation, polymerization, or decomposition | Optimize distillation parameters, ensure the crude material is neutral and dry. Consider vacuum distillation. |
Visual Guides
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Conditions in a Trickle Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetics of the thermal gas-phase decomposition of this compound - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 5. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 6. This compound | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing regio- and stereoselectivity issues in 1,2-Epoxybutane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common regio- and stereoselectivity challenges encountered during reactions with 1,2-epoxybutane.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the ring-opening of this compound?
A1: The regioselectivity of this compound ring-opening is primarily dictated by the reaction conditions, specifically whether the reaction is performed under acidic or basic/nucleophilic conditions.
-
Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is first protonated. This makes the epoxide a better leaving group and activates it for nucleophilic attack. The reaction proceeds through a mechanism with significant SN1 character. Consequently, the nucleophile preferentially attacks the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state.[1][2]
-
Basic/Nucleophilic Conditions: Under basic or neutral conditions with a strong nucleophile, the reaction follows an SN2 mechanism. The nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance, the attack preferentially occurs at the less substituted, more accessible carbon (C1).[1]
Q2: How can I control the stereochemistry of the product in this compound reactions?
A2: Controlling the stereochemistry (enantioselectivity and diastereoselectivity) requires the use of chiral reagents or catalysts. For enantioselective reactions, chiral Lewis acids, such as metal-salen complexes (e.g., Cr(salen) or Co(salen)), are widely used to catalyze the asymmetric ring-opening of epoxides.[3] These catalysts can differentiate between the two enantiomers of a racemic epoxide in a kinetic resolution or desymmetrize a meso-epoxide. The choice of the chiral ligand is crucial for achieving high enantiomeric excess (ee).[3]
Q3: What are common side reactions to be aware of when working with this compound?
A3: A common side reaction is polymerization, especially under strongly acidic or basic conditions or at high concentrations of the epoxide.[4][5] The high reactivity of the strained epoxide ring makes it susceptible to successive ring-opening reactions with itself or the product alcohol, leading to the formation of polyethers. To minimize polymerization, it is advisable to use milder reaction conditions, control the stoichiometry of reactants, and consider the slow addition of the epoxide to the reaction mixture. Another potential side reaction is the formation of a diol through hydrolysis if water is present in the reaction mixture.
Q4: My enantioselective reaction is giving low enantiomeric excess (ee). What are the possible causes and how can I troubleshoot this?
A4: Low enantiomeric excess can stem from several factors:
-
Catalyst Purity and Activity: Ensure the chiral catalyst is pure and has not degraded. Impurities or partial deactivation can lead to a non-selective background reaction.[6]
-
Reaction Conditions: Temperature, solvent, and catalyst loading can significantly impact enantioselectivity. A thorough optimization of these parameters is often necessary.
-
Moisture and Air: Many chiral catalysts are sensitive to moisture and air. Ensure reactions are run under anhydrous and inert conditions (e.g., under nitrogen or argon).[6]
-
Purity of Starting Materials: Impurities in the this compound or the nucleophile can interfere with the catalyst. Ensure all reagents are of high purity.[6]
Troubleshooting Guides
Guide 1: Poor Regioselectivity
| Problem | Possible Cause | Troubleshooting Steps & Explanation |
| Attack at the wrong carbon under acidic conditions (e.g., significant amount of C1 attack) | The reaction mechanism has more SN2 character than desired. | Increase the SN1 character: Use a more polar, non-nucleophilic solvent to better stabilize the partial positive charge on the more substituted carbon. Use a stronger acid catalyst, but be cautious of increased side reactions. |
| Attack at the wrong carbon under basic conditions (e.g., significant amount of C2 attack) | The nucleophile is not sterically demanding enough, or there are electronic factors favoring attack at the more substituted carbon. | Increase Steric Hindrance: Use a bulkier nucleophile if the reaction chemistry allows. This will further disfavor attack at the more substituted and sterically hindered C2 position. |
| Mixture of regioisomers is obtained. | Reaction conditions are not sufficiently selective. | Re-evaluate your reaction conditions: Ensure you are firmly in either the acidic or basic regime. For acid-catalyzed reactions, ensure the complete protonation of the epoxide. For base-catalyzed reactions, ensure the absence of any acidic protons that could lead to a competing acid-catalyzed pathway. |
Guide 2: Poor Enantioselectivity in Asymmetric Reactions
| Problem | Possible Cause | Troubleshooting Steps & Explanation |
| Low enantiomeric excess (ee). | Catalyst Deactivation: The chiral catalyst may be degrading or being poisoned by impurities.[6] | Ensure Catalyst Integrity: Use a fresh batch of catalyst or purify the existing one. Ensure all reagents and solvents are pure and anhydrous. Run the reaction under a strictly inert atmosphere.[6] |
| Suboptimal Reaction Conditions: The temperature, solvent, or concentration may not be ideal for high stereoselectivity. | Optimize Reaction Parameters: Screen a range of temperatures; often, lower temperatures lead to higher enantioselectivity. Test different solvents, as solvent polarity and coordinating ability can influence the catalyst-substrate complex. Vary the catalyst loading to find the optimal concentration. | |
| Inconsistent ee values between batches. | Variability in Reagents or Setup: Inconsistent purity of starting materials or slight variations in the experimental setup.[6] | Standardize Procedure: Ensure consistent purity of this compound, nucleophile, and solvent for every reaction. Use consistent and accurate measurement techniques for all reagents, especially the catalyst. Ensure the reaction setup (e.g., stirring rate, temperature control) is identical for each run. |
Data Presentation
Table 1: Regioselectivity in the Ring-Opening of this compound with Methanol using Heterogeneous Lewis Acid Catalysts
| Catalyst | Regioselectivity (% attack at C1) | Reference |
| Sn-Beta | 54 | [4][7] |
| Hf-Beta | 56 | [4][7] |
| Zr-Beta | 60 | [4][7] |
Table 2: Enantioselective Kinetic Resolution of this compound
| Catalyst System | Nucleophile | Enantiomeric Excess (ee) of Unreacted Epoxide | Reference |
| Bis-urea-functionalized Co–salen complex | Water (Hydrolytic Kinetic Resolution) | 99% | [3] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Ring-Opening of this compound with Methanol
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (10 mL per 1 mmol of epoxide) under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 1-2 mol% of sulfuric acid or a Lewis acid like Sn-Beta).
-
Reactant Addition: Slowly add this compound (1 equivalent) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 40-60 °C) while monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of sodium bicarbonate until the solution is neutral.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the regioisomers.
Protocol 2: Base-Catalyzed Ring-Opening of this compound with Sodium Azide
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), sodium azide (1.5 equivalents), and a solvent mixture such as ethanol/water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to reflux (e.g., 80 °C) and stir vigorously. Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: Regioselectivity in this compound ring-opening reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
Technical Support Center: Optimizing Solvent Choice for 1,2-Epoxybutane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent selection for reactions involving 1,2-Epoxybutane.
Troubleshooting Guides
Problem 1: Low or No Reaction Conversion
Low or no conversion in a this compound reaction can often be attributed to improper solvent selection, which can hinder the reactivity of the nucleophile or the epoxide itself.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Poor Solubility of Reactants | 1. Select a solvent with appropriate solubility: Ensure all reactants, including the nucleophile and any catalysts, are soluble in the chosen solvent at the reaction temperature.[1] A solvent mixture can sometimes achieve the desired solubility. 2. Increase reaction temperature: If solubility remains an issue, cautiously increasing the temperature may improve dissolution and reaction rate. Monitor for potential side reactions.[1][2] |
| Solvent-Nucleophile Interaction (Caging) | In reactions with anionic nucleophiles (e.g., RO⁻, CN⁻), polar protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage".[3][4] This stabilizes the nucleophile but significantly reduces its reactivity. Solution: Switch to a polar aprotic solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.[3][4] |
| Inappropriate Solvent Polarity for the Mechanism | For SN2 reactions (basic or neutral conditions): These reactions are generally favored by polar aprotic solvents that can dissolve the reactants but do not solvate the nucleophile excessively.[3][5] For SN1-like reactions (acidic conditions): The transition state has significant carbocationic character and is stabilized by polar protic solvents.[6][7] If your acid-catalyzed reaction is slow, a more polar protic solvent might be beneficial. |
Problem 2: Poor Regio- or Stereoselectivity
The choice of solvent can significantly influence the regioselectivity (attack at the more substituted vs. less substituted carbon) and stereochemistry of the epoxide ring-opening.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Solvent Influence on Reaction Mechanism | The reaction mechanism is a key determinant of regioselectivity. Basic/Neutral Conditions (SN2): Nucleophilic attack typically occurs at the less sterically hindered carbon.[5][8] This is generally favored in polar aprotic solvents. Acidic Conditions (SN1-like): The nucleophile preferentially attacks the more substituted carbon, which can better stabilize the partial positive charge in the transition state.[6][9] This is favored in polar protic solvents that can stabilize this charge separation.[7] |
| Solvent Polarity Affecting Transition States | The polarity of the solvent can influence the energy of the two possible transition states for nucleophilic attack. In some cases, even under neutral or basic conditions, a less polar solvent may favor attack at the more substituted carbon if electronic effects of the substituent are significant.[10] |
Problem 3: Formation of Side Products
Unwanted side reactions, such as polymerization or solvent participation in the reaction, can be a major issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Solvent Acting as a Nucleophile | Protic solvents like water or alcohols can compete with the intended nucleophile, leading to the formation of diols or alkoxy alcohols, respectively.[6] This is especially problematic in acid-catalyzed reactions where the epoxide is activated. Solution: Use a non-nucleophilic (aprotic) solvent and ensure all reagents and glassware are anhydrous.[1] |
| Solvent-Promoted Polymerization | This compound can polymerize, particularly under acidic or strongly basic conditions.[11][12] The solvent can influence the rate of this side reaction. Solution: Consider running the reaction at a lower temperature or in a more dilute solution to disfavor polymerization. The choice of a less polar solvent might also reduce the rate of ionic polymerization. |
| Presence of Water in the Solvent | Water is a common impurity in many solvents and can act as a nucleophile or a proton source, leading to undesired byproducts.[2][13] Solution: Use anhydrous solvents and dry all glassware thoroughly before use.[1] For particularly moisture-sensitive reactions, consider using molecular sieves.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for a reaction with this compound and a strong anionic nucleophile?
A1: For reactions involving strong anionic nucleophiles (e.g., alkoxides, cyanides), a polar aprotic solvent is generally the best choice.[3] Solvents like acetonitrile (CH₃CN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are excellent options because they can dissolve the nucleophilic salt while not significantly solvating (or "caging") the anion through hydrogen bonding, thus preserving its high reactivity for an SN2 attack.[3][4]
Q2: I am performing an acid-catalyzed ring-opening of this compound with an alcohol. Which type of solvent should I use?
A2: In this case, the alcohol often serves as both the nucleophile and the solvent.[6] Using the alcohol reactant as the solvent ensures a high concentration of the nucleophile. Polar protic solvents, like alcohols, are well-suited for acid-catalyzed epoxide ring-opening because they can stabilize the developing positive charge on the epoxide carbons in the transition state, facilitating the SN1-like mechanism where the nucleophile attacks the more substituted carbon.[6][7][9]
Q3: How does solvent polarity affect the regioselectivity of the ring-opening reaction?
A3: Solvent polarity plays a crucial role in determining the regioselectivity by influencing the reaction mechanism.
-
In basic or neutral conditions (SN2 mechanism) , the reaction is less sensitive to solvent polarity in terms of regioselectivity, and the attack will predominantly occur at the less substituted carbon due to sterics.[5][8]
-
In acidic conditions (SN1-like mechanism) , polar protic solvents stabilize the transition state where the positive charge is more developed on the more substituted carbon. This directs the nucleophilic attack to the more substituted position.[6][9] Therefore, increasing the polarity of a protic solvent can enhance the selectivity for attack at the more substituted carbon.
Q4: Can I use a non-polar solvent for my this compound reaction?
A4: While less common, non-polar solvents like hexane, toluene, or dichloromethane can be used, particularly if the reactants are sufficiently soluble. Non-polar solvents are less likely to interact strongly with either the nucleophile or the epoxide, which can be advantageous in certain cases. However, if your reactants include ionic species (like a salt of a nucleophile), their solubility will be very low in non-polar solvents, leading to a very slow or no reaction.[1] In such cases, a polar aprotic solvent is a much better choice.
Q5: My reaction is very slow in a polar aprotic solvent. What can I do?
A5: If your reaction is slow in a polar aprotic solvent, consider the following:
-
Solubility: Even in polar aprotic solvents, the solubility of all reactants might not be optimal. Ensure everything is dissolved. You might need to gently warm the reaction or consider a different polar aprotic solvent (e.g., switching from acetonitrile to DMF, which is a stronger solvent).[1]
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate.[2]
-
Catalyst: If applicable, ensure your catalyst is active and present in the correct amount. For some reactions, a phase-transfer catalyst can be used in conjunction with a two-phase solvent system to bring the nucleophile into the organic phase.
Data Summary
Table 1: Influence of Solvent Type on Reaction Characteristics
| Solvent Class | Typical Examples | Effect on Nucleophilicity (Anionic) | Favored Mechanism | Typical Regioselectivity |
| Polar Protic | Water, Methanol, Ethanol | Decreases (H-bonding)[3][4] | SN1-like (acidic)[7] | Attack at more substituted carbon (acidic)[6][9] |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Increases (no H-bonding)[3][4] | SN2 (basic/neutral)[3][5] | Attack at less substituted carbon (basic/neutral)[5][8] |
| Non-Polar | Hexane, Toluene, Dichloromethane | Minimal interaction | Dependent on reactants | Dependent on reactants |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Ring-Opening of this compound with an Alcohol
This protocol is a general guideline for the reaction of this compound with an alcohol under basic conditions to favor attack at the less substituted carbon.
Materials:
-
This compound
-
Alcohol nucleophile (e.g., methanol, ethanol)
-
Base (e.g., sodium methoxide, sodium ethoxide)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Anhydrous reaction vessel with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Flame-dry the reaction vessel under vacuum and allow it to cool under an inert atmosphere.
-
Reagent Addition: To the reaction vessel, add the anhydrous polar aprotic solvent and the alcohol nucleophile.
-
Base Addition: Add the base to the stirred solution. If the alcohol is the conjugate acid of the base (e.g., methanol with sodium methoxide), the alcohol can be used as the solvent, and a polar aprotic co-solvent may not be necessary.
-
Epoxide Addition: Cool the mixture to a suitable temperature (e.g., 0 °C) to control the initial exotherm. Slowly add this compound (1.0 equivalent) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature or heat as necessary. Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for this compound reactions.
Caption: Decision logic for solvent selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. jsynthchem.com [jsynthchem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 1,2-Epoxybutane Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-epoxybutane, providing essential guidance for scaling up production from the laboratory to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for synthesizing this compound?
A1: The primary industrial methods for this compound synthesis are the chlorohydrin process and catalytic epoxidation. The chlorohydrin process involves the reaction of 1-butene with chlorine in water to form a chlorohydrin, which is then dehydrochlorinated with a base like calcium hydroxide.[1] Newer, more environmentally friendly methods involve the catalytic epoxidation of 1-butene using oxidizing agents like peroxy-acetic acid or hydrogen peroxide.[1]
Q2: What are the key safety concerns when handling this compound?
A2: this compound is a highly flammable and toxic liquid.[2] It is crucial to work in a well-ventilated area, preferably under a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Due to its low flash point, all sources of ignition must be eliminated, and equipment should be properly grounded to prevent static discharge.[3]
Q3: What are the major challenges when scaling up this compound synthesis?
A3: The primary challenges in scaling up this synthesis include:
-
Heat Management: The epoxidation reaction is often exothermic. Inefficient heat removal in larger reactors can lead to temperature gradients, promoting side reactions and potentially causing a runaway reaction.[4][5]
-
Mixing Efficiency: Achieving homogenous mixing in large-scale reactors is more complex than in a laboratory flask. Poor mixing can result in localized high concentrations of reactants, leading to the formation of byproducts and reduced yield.[4]
-
Reagent Addition: The rate of addition of the oxidizing agent becomes critical at a larger scale to control the reaction rate and temperature.
-
Safety: The risks associated with handling larger quantities of flammable and toxic materials are significantly increased.
Q4: What are the common impurities in this compound synthesis and how can they be minimized?
A4: A common impurity is 1,2-butanediol, formed by the hydrolysis of the epoxide ring.[1] This can be minimized by controlling the amount of water in the reaction mixture and maintaining a neutral or slightly basic pH. Other potential byproducts depend on the specific synthetic route and can include isomers or over-oxidation products. Optimizing reaction conditions and using high-purity starting materials can help reduce the formation of these impurities.
Q5: What purification methods are suitable for this compound at the pilot plant scale?
A5: Distillation is a common method for purifying this compound, taking advantage of its relatively low boiling point (63.3°C).[1] Extractive distillation has also been shown to be effective in separating this compound from reaction mixtures, particularly from solvents like methanol, to achieve high purity (up to 99.9%).[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Reaction: Insufficient reaction time or temperature. | Increase reaction time or cautiously raise the temperature while monitoring for byproduct formation. Ensure proper stoichiometry of reactants. |
| Catalyst Deactivation: The catalyst may lose activity over time. | For heterogeneous catalysts, consider regeneration or replacement. For homogeneous catalysts, ensure it is not being consumed by side reactions. | |
| Poor Mixing: Inefficient mixing can lead to localized areas of low reactant concentration. | Optimize the stirring speed and impeller design for the reactor geometry. Consider the use of baffles to improve turbulence. | |
| Formation of Byproducts (e.g., 1,2-butanediol) | Presence of Water or Acidic Conditions: Water can lead to the hydrolysis of the epoxide. Acidic conditions can catalyze this ring-opening. | Use anhydrous solvents and reagents. If an acidic byproduct is formed (e.g., from peroxy-acetic acid), consider using a buffer or performing a basic wash during workup. |
| High Reaction Temperature: Elevated temperatures can promote side reactions. | Optimize the reaction temperature. For exothermic reactions, ensure the reactor's cooling system is adequate to maintain the desired temperature. | |
| Difficulty in Controlling Reaction Temperature (Exotherm) | High Concentration of Reactants: Adding the oxidizing agent too quickly can lead to a rapid release of heat. | Add the oxidizing agent slowly and in a controlled manner. Consider diluting the reactants. |
| Inadequate Heat Removal: The reactor's cooling capacity may be insufficient for the scale of the reaction. | Ensure the reactor is appropriately sized for the reaction volume and exothermicity. Improve the efficiency of the cooling jacket by increasing the flow rate or lowering the temperature of the coolant. | |
| Product Purity Issues After Purification | Azeotrope Formation: this compound may form an azeotrope with the solvent or impurities, making separation by simple distillation difficult. | Consider using extractive distillation with a suitable entrainer to break the azeotrope. |
| Thermal Degradation: The product may degrade at the temperatures required for atmospheric distillation. | Use vacuum distillation to lower the boiling point and reduce the risk of thermal degradation. |
Experimental Protocols
Laboratory-Scale Synthesis: Catalytic Epoxidation of 1-Butene with Hydrogen Peroxide
This protocol is based on a method yielding high selectivity and yield.[7]
Materials:
-
1-Butene
-
Hydrogen Peroxide (50% mass concentration)
-
Toluene
-
Tributyl Phosphate
-
Phosphotungstic Acid (catalyst)
Procedure:
-
Prepare the working fluid by mixing toluene, tributyl phosphate, and 50% hydrogen peroxide in a molar ratio of 1:0.8:1.5. Dehydrate the mixture under reduced pressure.
-
Charge a suitable laboratory reactor with the working fluid and the phosphotungstic acid catalyst (2.0% by weight relative to the working fluid).
-
Introduce 1-butene into the reactor. The molar ratio of 1-butene to hydrogen peroxide should be 3:1.
-
Heat the reactor to 70°C and pressurize to 0.5 MPa.
-
Maintain these conditions with vigorous stirring for 5 hours.
-
After the reaction is complete, cool the reactor and carefully vent any excess pressure.
-
The product can be isolated and purified by chromatography.
Pilot Plant-Scale Synthesis: Clean Production of this compound
This protocol is adapted from a patented clean production method.[8]
Equipment:
-
Jacketed pilot plant reactor with temperature and pressure control
-
Mechanical stirrer
-
Feed lines for solvent, 1-butene, hydrogen peroxide, and surfactant
-
Catalyst loading port
Procedure:
-
Charge the reactor with the catalyst (e.g., ammonia-modified titanium silicon molecular sieve).
-
Introduce the solvent (e.g., dimethyl carbonate), 1-butene, hydrogen peroxide, and a surfactant into the reactor. The mass ratio of the components should be approximately: Solvent 20-50 : 1-Butene 1.0-10 : Hydrogen Peroxide 0.5-1.0 : Surfactant 0.08-0.15 : Catalyst 0.5-1.2.
-
Seal the reactor and begin agitation.
-
Heat the reactor to a temperature between 50-80°C.
-
Pressurize the reactor to 0.4-1.0 MPa.
-
Maintain these reaction conditions for 2-4 hours.
-
Monitor the reaction progress by taking samples and analyzing for this compound concentration.
-
Upon completion, cool the reactor and reduce the pressure.
-
The product mixture can then be transferred to a purification unit for separation, for example, by extractive distillation.
Quantitative Data Summary
Table 1: Comparison of Lab-Scale vs. Pilot Plant Synthesis of this compound
| Parameter | Laboratory Scale (Catalytic Epoxidation)[7] | Pilot Plant Scale (Clean Production Method)[8] |
| Starting Material | 1-Butene | 1-Butene |
| Oxidizing Agent | Hydrogen Peroxide | Hydrogen Peroxide |
| Catalyst | Phosphotungstic Acid | Ammonia-modified titanium silicon molecular sieve |
| Solvent | Toluene | Dimethyl Carbonate |
| Temperature | 70°C | 50-80°C |
| Pressure | 0.5 MPa | 0.4-1.0 MPa |
| Reaction Time | 5 hours | 2-4 hours |
| Selectivity | 99.6% | >99%[2] |
| Yield | 96.8% | Not explicitly stated, but high conversion is implied. |
| Purity (after purification) | Not specified | Up to 99.9% (with extractive distillation)[6] |
Visualizations
Experimental Workflow: Lab to Pilot Plant
Caption: General workflow for scaling up this compound synthesis.
Troubleshooting Logic: Low Yield
Caption: Troubleshooting logic for addressing low yield in scale-up.
References
- 1. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CN101085763A - Method for synthesizing 1,2-epoxy butane - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. White Papers — Process Technology Strategic Consulting [ptscltd.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CN104311512B - A kind of clean method for preparing of 1,2-epoxy butane - Google Patents [patents.google.com]
Technical Support Center: 1,2-Epoxybutane Waste Handling and Disposal
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of 1,2-Epoxybutane waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical with multiple risks. It is highly flammable, toxic, and reactive.[1] The liquid and its vapors can irritate the eyes, skin, and respiratory system.[2][3] Prolonged or repeated exposure may lead to more severe health effects, including damage to the central nervous system.[1] The International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[2][4] Additionally, it can polymerize explosively, especially when in contact with catalysts, heat, or incompatible materials.[2][5]
Q2: What are the immediate first aid procedures in case of exposure?
A2: In case of any exposure, immediate medical attention is crucial.
-
Inhalation: Move the individual to fresh air and provide rest. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[2][6]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[2][6] Delayed burns are possible, so medical evaluation is important.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
A3: A comprehensive PPE ensemble is required to minimize exposure. This includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.[9][10]
-
Skin Protection: Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) and a lab coat or chemical-resistant apron are essential.[9][10] For extensive handling, chemical-resistant coveralls should be worn.[10]
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9] If ventilation is inadequate or there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is required.[9][11]
Q4: How should this compound and its waste be stored?
A4: Proper storage is critical to prevent hazardous reactions.
-
Containers: Store in tightly sealed, properly labeled containers.[1][8] Containers that have been opened must be carefully resealed and kept upright.[2][7]
-
Location: Store in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[1][8] A designated flammable storage cabinet is recommended.[1]
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, acids, bases, and other reactive substances to prevent violent reactions or polymerization.[1][8]
Troubleshooting Guides
Problem: I have a small spill of this compound in the fume hood.
Solution:
-
Alert Personnel: Notify others in the immediate area of the spill.[12]
-
Ensure Safety: Keep the fume hood sash as low as possible. Ensure all ignition sources are removed.[2]
-
Don Appropriate PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat.[12]
-
Contain and Absorb: Use a chemical spill kit with absorbent materials designed for flammable liquids. Cover the spill with the absorbent, starting from the outside and working inwards.[13]
-
Collect Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[13][14]
-
Decontaminate: Clean the spill area with a mild detergent and water. Collect the cleaning materials as hazardous waste.[12][15]
-
Dispose: Dispose of the sealed waste container according to your institution's hazardous waste disposal procedures.[6]
Problem: The this compound container is bulging or showing signs of heat.
Solution: This indicates a potential for runaway polymerization, which can be explosive.
-
Immediate Evacuation: Evacuate the immediate area and alert all personnel.
-
Emergency Services: Contact your institution's emergency response team or the local fire department immediately.
-
Do Not Approach: Do not attempt to move or vent the container.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₈O[2] |
| Molecular Weight | 72.11 g/mol [2] |
| Boiling Point | 63°C (145.4°F)[2] |
| Flash Point | -22°C (-7.6°F)[2] |
| Autoignition Temperature | 370°C (698°F)[2] |
| Water Solubility | 86.8 g/L at 25°C[2] |
| Vapor Pressure | 187 hPa at 20°C[16] |
Table 2: Toxicity Data for this compound
| Exposure Route | Species | Value |
| Oral LD50 | Rat | 500 mg/kg[16] |
| Dermal LD50 | Rabbit | 1,757 mg/kg[17] |
| Inhalation LC50 (4h) | Rat | > 6,300 mg/m³[17] |
Experimental Protocols
Protocol 1: Small Spill Clean-up (less than 100 mL)
-
Preparation:
-
Ensure a chemical spill kit for flammable liquids is readily available.
-
Confirm all personnel are trained in its use.
-
-
Procedure:
-
Alert personnel and restrict access to the area.[12]
-
Remove all ignition sources.[2]
-
Put on the required PPE: chemical splash goggles, face shield, chemical-resistant gloves, and a lab coat or apron.[10]
-
Contain the spill by surrounding it with absorbent socks or dikes.
-
Slowly apply absorbent material over the spill, working from the outside in.[13]
-
Once fully absorbed, use non-sparking tools to collect the material.[18]
-
Place the contaminated absorbent into a labeled, leak-proof container for hazardous waste.[12]
-
Wipe the spill area with a cloth dampened with a mild detergent solution. Place the cloth in the waste container.
-
Seal the waste container.
-
Wash hands thoroughly after the clean-up is complete.
-
-
Waste Disposal:
-
Store the sealed container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department.[12]
-
Mandatory Visualizations
Caption: Workflow for cleaning up a small this compound spill.
Caption: Decision tree for segregating this compound waste.
References
- 1. Safety Considerations Associated with this compound - Nanjing Chemical Material Corp. [njchm.com]
- 2. This compound | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. epa.gov [epa.gov]
- 5. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Safety Precautions When Handling and Storing this compound - Nanjing Chemical Material Corp. [njchm.com]
- 9. benchchem.com [benchchem.com]
- 10. EPOXY Safety Training [epoxysafety.goodbarber.app]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. oehs.tulane.edu [oehs.tulane.edu]
- 13. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 14. umanitoba.ca [umanitoba.ca]
- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 16. merckmillipore.com [merckmillipore.com]
- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 18. nj.gov [nj.gov]
Technical Support Center: Optimizing 1,2-Epoxybutane Epoxidation
Welcome to the technical support center for the epoxidation of 1,2-epoxybutane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction efficiency and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its efficient synthesis important?
A1: this compound, also known as butylene oxide, is a versatile chemical intermediate.[1] Its high reactivity, stemming from the strained three-membered epoxide ring, makes it a valuable building block in organic synthesis.[2][3] It is widely used in the production of various chemicals, including polyols, glycol ethers, epoxy resins, and as a stabilizer for chlorinated hydrocarbon solvents.[4][5] Efficient synthesis is crucial for reducing production costs and minimizing environmental impact, particularly as industries move towards more sustainable, bio-based chemical production routes.[6][7]
Q2: What are the primary methods for producing this compound?
A2: The two main industrial routes for this compound production are the chlorohydrin process and the catalytic epoxidation of 1-butene. The chlorohydrin process involves reacting 1-butene with chlorine in water, followed by dehydrochlorination, but it generates significant waste.[4] Modern methods focus on the catalytic epoxidation of 1-butene using oxidizing agents like hydroperoxides or peroxy acids, which offer higher yields and are more environmentally friendly.[4]
Q3: What are the main challenges encountered during the epoxidation of 1-butene?
A3: The primary challenges in synthesizing this compound include achieving high selectivity and yield while preventing side reactions. The desired epoxide product can undergo ring-opening reactions to form byproducts such as 1,2-butanediol or alkoxy-alcohols, especially in the presence of water, alcohols, or acidic catalysts.[8][9][10] Another common issue is catalyst deactivation, which can lead to incomplete conversion of the starting alkene.[11]
Q4: Which analytical techniques are recommended for monitoring the reaction?
A4: Several analytical techniques can be used to monitor the progress of the epoxidation reaction. Gas chromatography (GC) and GC-mass spectrometry (GC-MS) are highly effective for separating and identifying the volatile reactants and products, allowing for the calculation of conversion and selectivity.[12][13] Other useful methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Infrared (IR) spectroscopy to track the disappearance of the C=C double bond and the appearance of the oxirane ring.[12][13][14][15]
Troubleshooting Guide
This guide addresses specific issues that may arise during the epoxidation of 1-butene to this compound.
Issue 1: Low Yield or Incomplete Conversion of 1-Butene
Q: My epoxidation reaction is resulting in a low yield of this compound, with a significant amount of unreacted 1-butene remaining. What are the potential causes and how can I improve the conversion?
A: Low conversion is a frequent challenge that can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Activity: The catalyst may have lost activity due to impurities in the reactants or solvent, or from structural changes during the reaction.[11] Ensure high-purity reagents and consider using a fresh batch of catalyst.
-
Insufficient Oxidant: The molar ratio of the oxidizing agent to the alkene is critical. Ensure you are using a sufficient molar excess of the oxidant (e.g., hydrogen peroxide, m-CPBA) to drive the reaction to completion.[11]
-
Reaction Temperature: Epoxidation reactions are typically exothermic. While higher temperatures can increase the reaction rate, they can also lead to product degradation.[9][11] Conversely, a temperature that is too low may result in a slow, incomplete reaction. Temperature optimization is key; sometimes, starting the reaction at a lower temperature (e.g., 0°C) can improve selectivity before gently warming.[11]
-
Reaction Time: The reaction may not have been allowed to run to completion. Monitor the reaction's progress using an appropriate analytical technique like GC or TLC to determine the optimal duration.[11]
-
Inefficient Mixing: In heterogeneous catalytic systems, proper mixing is essential to ensure adequate contact between the reactants and the catalyst surface. If using a solid catalyst, increase the stirring speed or consider a different reactor design to improve mass transfer.[11]
Issue 2: Poor Selectivity and Formation of Byproducts (e.g., 1,2-Butanediol)
Q: My reaction is producing significant quantities of byproducts, such as 1,2-butanediol or alkoxy-butanols, reducing the selectivity for this compound. How can I minimize these side reactions?
A: The formation of these byproducts is typically caused by the ring-opening of the desired this compound. The epoxide ring is susceptible to nucleophilic attack, particularly under acidic conditions or in the presence of nucleophiles like water or alcohol.[8][9][16][17][18][19]
-
Maintain Anhydrous Conditions: Water acts as a nucleophile that attacks the epoxide ring, leading to the formation of 1,2-butanediol. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents to prevent this hydrolysis reaction.[11][17][18][19]
-
Control Acidity: Acidic conditions catalyze the ring-opening of epoxides. If using a peroxyacid like m-CPBA, which generates a carboxylic acid byproduct, the addition of a buffer such as sodium bicarbonate can help neutralize the acid and preserve the epoxide product.[11]
-
Appropriate Solvent Choice: The solvent can act as a nucleophile. For instance, using methanol as a solvent can lead to the formation of 1-methoxy-2-butanol.[8][9] To avoid solvolysis, use non-nucleophilic, aprotic solvents such as dichloromethane, chloroform, or acetone.[17][18][20]
-
Careful Purification: Standard silica gel used for column chromatography is acidic and can cause the degradation of the epoxide into the corresponding diol on the column.[11] To prevent this, use deactivated or neutral silica gel for purification.
Data Presentation
Table 1: Typical Reaction Parameters for Alkene Epoxidation
| Alkene | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Yield/Selectivity (%) | Reference |
| 1-Butene | Hydrogen Peroxide | TS-1 (Titanium Silicalite-1) | Methanol | 30 - 60 | >98 (Selectivity) | [8][9] |
| General Alkenes | m-CPBA | None | Dichloromethane | 0 - 25 | ~75 (Yield) | [21] |
| 1,5-Hexadiene | tert-Butyl Hydroperoxide (TBHP) | PBI.Mo (Polybenzimidazole-supported Mo) | Toluene | 80 | ~64 (Yield) | [22] |
| 1-Butene | Molecular Oxygen + CO | Au/TiO₂ + TS-1 | Water | 40 | (Not specified) | [23] |
Table 2: Comparison of Analytical Techniques for Reaction Monitoring
| Technique | Information Provided | Advantages | Disadvantages |
| Gas Chromatography (GC) | Quantitative analysis of conversion and selectivity. | High precision, accuracy, and reproducibility for volatile compounds.[12] | Not suitable for non-volatile compounds; requires calibration. |
| GC-Mass Spectrometry (GC-MS) | Identification of products and byproducts. | Provides structural information based on mass spectra.[12][13] | Can be more complex to operate and interpret than GC-FID. |
| NMR Spectroscopy | Structural confirmation of products; can determine conversion. | Provides detailed structural information; non-destructive.[14][15] | Lower sensitivity than GC; can be expensive. |
| IR Spectroscopy | Qualitative monitoring of functional group changes (e.g., C=C disappearance). | Fast and simple for tracking reaction progress.[12][13] | Not ideal for quantification or complex mixture analysis. |
Experimental Protocols
Protocol 1: General Lab-Scale Epoxidation of 1-Butene using m-CPBA
-
Reactor Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath to maintain a temperature of 0°C.
-
Reagent Preparation: Dissolve 1-butene in an anhydrous, aprotic solvent (e.g., dichloromethane). In a separate flask, dissolve m-chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents) in the same solvent.
-
Reaction: Slowly add the m-CPBA solution to the stirred 1-butene solution via the dropping funnel over 30-60 minutes, ensuring the temperature remains at or below 5°C.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the disappearance of the starting material using TLC or GC.
-
Work-up: Once the reaction is complete, quench the excess peroxyacid by adding a saturated aqueous solution of sodium sulfite. Separate the organic layer, wash it with a saturated sodium bicarbonate solution (to remove the carboxylic acid byproduct) and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by distillation or column chromatography using neutral silica gel.
Protocol 2: Heterogeneous Catalytic Epoxidation of 1-Butene with Hydrogen Peroxide
-
Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, condenser, and thermocouple with the heterogeneous catalyst (e.g., Titanium Silicalite-1, TS-1) and a suitable solvent (e.g., methanol).[9]
-
Reactant Addition: Add liquid 1-butene to the reactor. Begin stirring to ensure a uniform slurry.
-
Initiation: Heat the reactor to the desired temperature (e.g., 40-60°C). Slowly add aqueous hydrogen peroxide (e.g., 30 wt%) to the mixture using a syringe pump over several hours to control the exothermic reaction.[24]
-
Monitoring: Periodically take aliquots from the reaction mixture. Filter the catalyst and analyze the liquid phase by GC to determine the conversion of 1-butene and selectivity to this compound.
-
Product Isolation: After the reaction reaches the desired conversion, cool the reactor to room temperature. Separate the solid catalyst by filtration. The catalyst can be washed, dried, and potentially reused.
-
Purification: The resulting liquid mixture, containing this compound, solvent, unreacted starting materials, and water, can be purified by distillation.[10]
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Reaction pathway showing formation of common byproducts.
Caption: Experimental workflow for heterogeneous catalytic epoxidation.
References
- 1. This compound | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 30608-62-9,(S)-(-)-1,2-Epoxybutane | lookchem [lookchem.com]
- 3. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Safety Considerations Associated with this compound - Nanjing Chemical Material Corp. [njchm.com]
- 6. This compound: a Key Intermediate in Bio-based Chemical Synthesis - Nanjing Chemical Material Corp. [njchm.com]
- 7. The Latest Research Progress on this compound - Nanjing Chemical Material Corp. [njchm.com]
- 8. Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Conditions in a Trickle Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1H NMR-based analytical method: A valid and rapid tool for the epoxidation processes, – CardiganProject [cardiganproject.it]
- 15. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 16. m.youtube.com [m.youtube.com]
- 17. Oxidation of Alkenes: Epoxidation | MCC Organic Chemistry [courses.lumenlearning.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Alkene Epoxidation [quimicaorganica.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1,2-Epoxybutane and Propylene Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1,2-Epoxybutane and propylene oxide, two structurally similar epoxides of significant interest in chemical synthesis and drug development. Understanding their relative reactivity is crucial for controlling reaction outcomes, optimizing process conditions, and predicting potential biological interactions. This document summarizes key experimental data, outlines detailed experimental protocols for representative reactions, and visualizes reaction mechanisms to facilitate a comprehensive understanding.
Introduction
Propylene oxide and this compound are both terminal epoxides, three-membered cyclic ethers that exhibit high reactivity due to significant ring strain. This inherent reactivity makes them valuable intermediates for the synthesis of a wide array of functionalized molecules, including diols, amino alcohols, and ether alcohols, which are common structural motifs in pharmaceuticals and other biologically active compounds.
The primary difference between these two epoxides is the substitution at the carbon atom adjacent to the oxirane ring: a methyl group in propylene oxide and an ethyl group in this compound. This seemingly minor structural variation gives rise to differences in their steric and electronic properties, which in turn influence their reaction kinetics and regioselectivity in ring-opening reactions.
Comparative Reactivity: A Data-Driven Overview
The reactivity of epoxides is primarily dictated by their susceptibility to nucleophilic attack, which can be catalyzed by either acid or base. The choice of catalyst and nucleophile, along with the reaction conditions, determines the rate and regioselectivity of the ring-opening reaction.
Gas-Phase Reactivity
Quantitative data from gas-phase studies provides a direct comparison of the intrinsic reactivity of these molecules. The rate coefficients for the reaction of this compound and propylene oxide with hydroxyl radicals (OH), a key atmospheric oxidant, have been determined.
| Epoxide | Rate Coefficient (k) with OH radicals (cm³ molecule⁻¹ s⁻¹) at 298 K | Reference |
| This compound | (1.98 ± 0.39) × 10⁻¹² | [1][2] |
| Propylene Oxide | (1.03 ± 0.15) × 10⁻¹² | [1] |
These data indicate that This compound is approximately twice as reactive as propylene oxide towards OH radicals in the gas phase. This enhanced reactivity can be attributed to the larger alkyl group in this compound, which can better stabilize a radical intermediate.
Solution-Phase Reactivity: Nucleophilic Ring-Opening
In solution, the ring-opening of unsymmetrical epoxides like propylene oxide and this compound can proceed via two main pathways, depending on the reaction conditions.
-
Base-Catalyzed/Nucleophilic Conditions (SN2-type): Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring.
-
Acid-Catalyzed Conditions (SN1/SN2-like): In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack occurs at the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state. The mechanism has characteristics of both SN1 and SN2 reactions.
Comparative Reactivity and Regioselectivity:
While direct side-by-side kinetic data for the solution-phase reactions of this compound and propylene oxide with various nucleophiles is not extensively available in the literature, we can infer their relative reactivity based on fundamental principles of organic chemistry.
| Reaction Condition | Nucleophilic Attack Site on Propylene Oxide | Expected Nucleophilic Attack Site on this compound | Expected Relative Rate |
| Basic/Neutral (e.g., CH₃O⁻/CH₃OH) | Primarily at the less substituted carbon (C1) | Primarily at the less substituted carbon (C1) | Propylene Oxide > this compound (due to less steric hindrance) |
| Acidic (e.g., H₂SO₄/CH₃OH) | Primarily at the more substituted carbon (C2) | Primarily at the more substituted carbon (C2) | This compound ≈ Propylene Oxide (electronic effects of methyl vs. ethyl group are similar in stabilizing the partial positive charge) |
The ethyl group in this compound is slightly bulkier than the methyl group in propylene oxide. This increased steric hindrance at the C2 position would be expected to slightly decrease the rate of nucleophilic attack at this position under SN2 conditions compared to propylene oxide. Conversely, under acidic conditions where a partial positive charge develops at the more substituted carbon, the slightly greater electron-donating ability of the ethyl group (via hyperconjugation) might marginally increase the rate of attack at C2 for this compound, though this effect is generally considered to be small.
Experimental Protocols
To provide a practical context for the comparison, detailed methodologies for key experiments are outlined below.
General Procedure for Base-Catalyzed Ring-Opening with an Amine
This protocol describes a general method for the aminolysis of an epoxide.
Materials:
-
Epoxide (Propylene oxide or this compound)
-
Amine (e.g., Aniline)
-
Solvent (e.g., Methanol)
-
Stirring apparatus
-
Reaction vessel with reflux condenser
-
Heating mantle
-
Analytical equipment (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amine (1.0 equivalent) in methanol.
-
Add the epoxide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or GC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting amino alcohol by column chromatography on silica gel.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the regioselectivity.
General Procedure for Acid-Catalyzed Ring-Opening with an Alcohol
This protocol outlines a general method for the acid-catalyzed alcoholysis of an epoxide.
Materials:
-
Epoxide (Propylene oxide or this compound)
-
Alcohol (e.g., Methanol, serving as both nucleophile and solvent)
-
Acid catalyst (e.g., concentrated Sulfuric acid, a few drops)
-
Stirring apparatus
-
Reaction vessel
-
Neutralizing agent (e.g., saturated sodium bicarbonate solution)
-
Extraction solvent (e.g., Diethyl ether)
-
Drying agent (e.g., anhydrous Magnesium sulfate)
-
Analytical equipment (e.g., GC-MS)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the epoxide (1.0 equivalent) in an excess of the alcohol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, neutralize the acid by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS to determine the product distribution (regioisomers).
-
Purify the product by distillation or column chromatography if necessary.
Visualizing Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Reaction Mechanisms
Caption: Reaction mechanisms for base- and acid-catalyzed epoxide ring-opening.
Experimental Workflow
Caption: General experimental workflow for epoxide ring-opening reactions.
Conclusion
-
Gas-phase reactivity: Experimental data shows this compound to be more reactive than propylene oxide towards hydroxyl radicals.
-
Solution-phase reactivity:
-
Under basic/nucleophilic conditions , propylene oxide is expected to react slightly faster than this compound due to the smaller steric hindrance of the methyl group, with nucleophilic attack occurring at the less substituted carbon for both.
-
Under acidic conditions , both epoxides undergo ring-opening at the more substituted carbon, with their reaction rates expected to be comparable due to the similar electron-donating nature of the methyl and ethyl groups.
-
This comparative guide provides a foundation for researchers to make informed decisions when selecting between these two epoxides for their synthetic applications. The provided experimental protocols and mechanistic diagrams serve as a practical resource for designing and executing reactions involving these versatile chemical intermediates. Further kinetic studies under various solution-phase conditions would be beneficial to provide a more detailed quantitative comparison.
References
A Comparative Guide to the Polymerization of 1,2-Epoxybutane and 2,3-Epoxybutane
An objective analysis of monomer reactivity, polymerization mechanisms, and resulting polymer properties for researchers in polymer chemistry and material science.
The selection of monomers is a critical decision in polymer synthesis, directly influencing the polymerization process and the final properties of the material. For researchers and professionals in drug development and material science, understanding the nuances between structurally similar monomers is paramount. This guide provides a detailed comparison of 1,2-epoxybutane and 2,3-epoxybutane in polymerization reactions, supported by experimental data and established protocols.
Structural Differences and Reactivity Overview
This compound and 2,3-epoxybutane are structural isomers that exhibit distinct behaviors in polymerization reactions due to differences in their epoxide ring substitution. This compound is an asymmetrical epoxide, which can lead to variations in regioselectivity during ring-opening. In contrast, 2,3-epoxybutane is a symmetrical epoxide, and its polymerization is primarily influenced by the stereochemistry of its isomers (cis and trans).[1]
Generally, epoxides like these can undergo polymerization through cationic, anionic, or metal-mediated coordination mechanisms.[2] The choice of mechanism significantly impacts the stereochemistry and overall control of the polymerization process.[2]
Comparative Data on Polymerization and Polymer Properties
The choice of monomer and polymerization conditions has a profound impact on the properties of the resulting poly(butylene oxide). The following table summarizes key differences observed in experimental settings.
| Property | This compound | 2,3-Epoxybutane | References |
| Monomer Structure | Asymmetrical (chiral center) | Symmetrical (cis/trans isomers) | |
| Typical Polymerization | Anionic ring-opening for high molecular weight polymers with narrow polydispersity. | Cationic or coordination polymerization, highly dependent on isomer. | [2][3] |
| Polymer Structure | Poly(1,2-butylene oxide) (PBO) | Poly(2,3-butylene oxide) | |
| Glass Transition Temp. (Tg) | Approximately -70 °C | Varies with stereochemistry | [3] |
| Crystallinity of Polymer | Amorphous, rubbery polymer | cis-isomer: amorphous rubber. trans-isomer: semicrystalline (Tm = 100 °C with AlR3/H2O catalyst). | [2] |
Detailed Polymerization Behavior
Anionic Polymerization
Anionic ring-opening polymerization (AROP) is particularly effective for this compound, yielding high molecular weight polymers with controlled molecular weight distributions.[3] This method often proceeds with a high degree of regioselectivity, with nucleophilic attack occurring at the less sterically hindered carbon of the epoxide ring.
Logical Relationship of Anionic Polymerization of this compound
Caption: Anionic polymerization workflow for this compound.
Cationic and Coordination Polymerization
Cationic polymerization of epoxides can be rapid but often provides less control over the polymer's stereochemistry.[2] For 2,3-epoxybutane, the choice of catalyst system is crucial. For instance, with an AlR3/H2O catalyst system, both cis- and trans-2,3-epoxybutane polymerize quickly at low temperatures. The resulting polymer from the cis-isomer is an amorphous rubber, while the trans-isomer yields a semicrystalline polymer.[2]
In contrast, a coordination-insertion mechanism, using a catalyst like AlR3/H2O/acetylacetonate, leads to much slower polymerization.[2] This system shows a significant difference in reactivity between the two isomers, with the trans-isomer polymerizing very slowly due to steric hindrance.[2]
Comparative Polymerization of 2,3-Epoxybutane Isomers
Caption: Polymerization outcomes for cis and trans-2,3-epoxybutane.
Experimental Protocols
General Protocol for Anionic Ring-Opening Polymerization of this compound
This protocol is a generalized procedure based on established methods for the anionic polymerization of epoxides.[3][4]
Materials:
-
This compound (monomer), dried and distilled.
-
Anhydrous toluene (solvent).
-
Potassium tert-butoxide or other suitable initiator.
-
Methanol (terminating agent).
-
Inert atmosphere (Argon or Nitrogen).
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere.
-
Reaction Setup: In a glovebox or under an inert atmosphere, the purified monomer is added to a dried reaction flask and dissolved in anhydrous toluene.
-
Initiation: The initiator (e.g., potassium tert-butoxide) is added to the monomer solution to start the polymerization.
-
Polymerization: The reaction mixture is stirred at a controlled temperature. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy to determine monomer conversion.
-
Termination: Once the desired molecular weight or conversion is achieved, the polymerization is terminated by adding an excess of methanol.
-
Purification: The polymer is concentrated, redissolved in a suitable solvent like dichloromethane, and then precipitated by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol) with vigorous stirring.
-
Drying: The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.
General Protocol for Cationic Polymerization of 2,3-Epoxybutane
This is a representative protocol for the acid-catalyzed ring-opening of epoxides.
Materials:
-
cis- or trans-2,3-Epoxybutane (monomer).
-
Anhydrous solvent (e.g., dichloromethane).
-
Cationic initiator (e.g., a Lewis acid like BF₃·OEt₂ or a protic acid).
-
Saturated sodium bicarbonate solution (for quenching).
-
Drying agent (e.g., anhydrous magnesium sulfate).
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere to prevent premature termination by moisture.
-
Reaction Setup: The selected 2,3-epoxybutane isomer is dissolved in the anhydrous solvent in a reaction flask, typically cooled in an ice bath.
-
Initiation: The cationic initiator is added dropwise to the stirred solution. Cationic polymerizations can be highly exothermic and may require cooling to control the reaction rate.
-
Polymerization: The reaction is allowed to proceed for a set time or until monomer consumption is confirmed by a suitable analytical method.
-
Quenching: The reaction is quenched by adding a basic solution, such as saturated sodium bicarbonate, to neutralize the acidic initiator.
-
Workup: The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent.
-
Isolation: The solvent is removed under reduced pressure to yield the crude polymer, which can be further purified if necessary.
Experimental Workflow for Epoxide Polymerization
Caption: A generalized workflow for epoxide polymerization experiments.
Conclusion
The choice between this compound and 2,3-epoxybutane for polymerization reactions is dictated by the desired polymer architecture and properties. This compound is well-suited for producing linear, amorphous polyethers with controlled molecular weights via anionic polymerization. In contrast, 2,3-epoxybutane offers a pathway to polymers with varying crystallinity and thermal properties, highly dependent on the stereochemistry of the starting monomer and the chosen catalytic system. A thorough understanding of these differences is essential for the rational design and synthesis of advanced polymer materials.
References
A Comparative Guide to Validating the Structure of 1,2-Epoxybutane Derivatives Using Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of 1,2-epoxybutane derivatives is a critical step in drug development and chemical synthesis. The three-membered epoxide ring is a key functional group in numerous biologically active molecules, and its correct identification and characterization are paramount. This guide provides a comparative overview of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to validate the structure of these compounds. Additionally, a classical chemical titration method is presented as an alternative for quantitative analysis.
Spectroscopic Methodologies: A Head-to-Head Comparison
Spectroscopic techniques offer a non-destructive and highly informative approach to structural validation. Each method provides unique insights into the molecular architecture of this compound derivatives.
Data Presentation: Spectroscopic Signatures of this compound and its Derivatives
The following tables summarize the key spectroscopic data for this compound and selected derivatives. These values serve as a benchmark for researchers in the identification and characterization of novel analogs.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm) for H at C1 | δ (ppm) for H at C2 | δ (ppm) for other protons |
| This compound | ~2.5 (m), ~2.8 (m) | ~3.1 (m) | ~1.6 (m, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃) |
| 1,2-Epoxy-3-methylbutane | ~2.4 (m), ~2.7 (m) | ~2.9 (m) | ~1.8 (m, 1H, -CH-), ~1.0 (d, 6H, -CH(CH₃)₂) |
| 1,2-Epoxy-4-chlorobutane | ~2.6 (m), ~2.9 (m) | ~3.2 (m) | ~3.7 (t, 2H, -CH₂Cl), ~2.1 (m, 2H, -CH₂-) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm) for C1 | δ (ppm) for C2 | δ (ppm) for other carbons |
| This compound | ~47.0 | ~52.5 | ~25.5 (-CH₂-), ~10.5 (-CH₃) |
| 1,2-Epoxy-3-methylbutane | ~45.5 | ~59.0 | ~32.0 (-CH-), ~19.0 (-CH(CH₃)₂) |
| 1,2-Epoxy-4-chlorobutane | ~46.5 | ~51.0 | ~44.5 (-CH₂Cl), ~32.0 (-CH₂-) |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | Asymmetric C-O-C Stretch | Symmetric C-O-C Stretch (Ring Breathing) | C-H Stretch (Epoxide Ring) |
| This compound | ~904 | ~831, ~1261 | ~3040 |
| 1,2-Epoxy-3-methylbutane | ~910 | ~840, ~1255 | ~3045 |
| 1,2-Epoxy-4-chlorobutane | ~890 | ~825, ~1265 | ~3035 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 72 | 57, 43, 29, 27 |
| 1,2-Epoxy-3-methylbutane | 86 | 71, 57, 43, 41 |
| 1,2-Epoxy-4-chlorobutane | 106/108 (isotope pattern) | 71, 57, 49/51 (isotope pattern) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal absorption in the region of interest. Use a liquid cell with a defined path length.
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
-
Spectrum Acquisition:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). The instrument will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the epoxide ring and other functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
-
Instrumentation:
-
Use a mass spectrometer equipped with a suitable ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information.
-
Alternative Method: Chemical Titration
For a quantitative determination of the epoxide content, a titration with hydrobromic acid (HBr) can be employed.
-
Reagent Preparation: Prepare a standardized solution of HBr in glacial acetic acid.
-
Procedure:
-
Dissolve a known weight of the epoxide sample in a suitable solvent (e.g., chlorobenzene or acetic acid).
-
Add a crystal violet indicator.
-
Titrate the solution with the standardized HBr solution until the color changes from violet to green.
-
-
Calculation: The epoxide content can be calculated based on the volume of HBr solution consumed.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the spectroscopic validation process.
Caption: Workflow for the synthesis and spectroscopic validation of this compound derivatives.
Caption: Logical relationship between spectroscopic techniques and the structural information obtained.
Conclusion
The structural validation of this compound derivatives is most effectively achieved through a combination of spectroscopic methods. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key epoxide functional group, and mass spectrometry determines the molecular weight and provides fragmentation data for further confirmation. While each technique offers valuable pieces of the structural puzzle, their synergistic use provides the highest level of confidence in the final structural assignment. For quantitative analysis of epoxide content, chemical titration with HBr serves as a reliable, albeit destructive, alternative. This comprehensive approach ensures the accurate characterization of these important chemical entities, facilitating their advancement in research and development.
Comparative Guide to the Kinetic Studies of 1,2-Epoxybutane Reactions with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics of 1,2-epoxybutane with various nucleophiles. The information is intended to assist researchers and professionals in understanding the reactivity of this epoxide, a common building block in organic synthesis, and in designing and optimizing chemical processes.
Executive Summary
This compound is a versatile electrophile that undergoes ring-opening reactions with a wide range of nucleophiles. The kinetics of these reactions are significantly influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. This guide summarizes available quantitative kinetic data, details common experimental protocols for studying these reactions, and provides visual representations of the reaction pathways and experimental workflows. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the sterically less hindered carbon of the epoxide ring. In acidic conditions, the mechanism is more complex and can exhibit SN1-like characteristics, with a preference for nucleophilic attack at the more substituted carbon.
Kinetic Data Comparison
The following tables summarize the available quantitative data for the reaction of this compound with various nucleophiles. Due to the limited availability of a comprehensive dataset for a wide range of nucleophiles in a single solvent system, data from different studies are presented. Direct comparison of rate constants should be made with caution, as reaction conditions can significantly impact reactivity.
Table 1: Reaction of this compound with Amine Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) | Reference |
| Piperazine | Water (1-50% wt) | 60-130 | Data described as following series-parallel kinetics | [1] |
Note: Detailed rate constants for the individual steps of piperazine alkoxylation were not explicitly provided in the abstract.
Table 2: Gas-Phase Reaction of this compound with Hydroxyl Radical
| Nucleophile | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
| OH Radical | 298 | (1.98 ± 0.29) x 10⁻¹² | [2] |
Note: This data is for the gas phase and is relevant for atmospheric chemistry studies.
Comparative Reactivity with Other Epoxides
Reaction Mechanisms
The ring-opening of this compound can proceed through different mechanisms depending on the reaction conditions.
Base-Catalyzed or Neutral Nucleophilic Ring-Opening
Under basic or neutral conditions, the reaction typically follows an SN2 mechanism . The nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. Due to steric hindrance from the ethyl group, the attack preferentially occurs at the less substituted carbon (C1).[3][4][5]
Acid-Catalyzed Ring-Opening
In the presence of an acid, the epoxide oxygen is first protonated, making the epoxide a much better electrophile. The subsequent nucleophilic attack is more complex. While it has SN2 characteristics (backside attack), there is also significant development of positive charge on the carbon atoms in the transition state. This leads to a preference for nucleophilic attack at the more substituted carbon (C2), which can better stabilize the partial positive charge.[4]
Experimental Protocols
Several analytical techniques can be employed to study the kinetics of this compound reactions. The choice of method depends on the specific reactants, reaction conditions, and available equipment.
General Experimental Workflow
The following diagram illustrates a general workflow for a kinetic study of the reaction between this compound and a nucleophile.
Detailed Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy can be used to monitor the disappearance of reactants and the appearance of products over time by integrating the signals corresponding to specific protons or carbons in the molecules.
-
Procedure:
-
A known concentration of this compound and the nucleophile are mixed in an NMR tube containing a deuterated solvent and an internal standard.
-
The NMR tube is placed in the spectrometer, and spectra are acquired at regular time intervals.
-
The concentration of the epoxide can be determined by comparing the integral of its characteristic peaks (e.g., the protons on the epoxide ring) to the integral of the internal standard.
-
The data is then used to determine the rate law and calculate the rate constant.[6]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is a powerful technique for separating and identifying volatile compounds. It can be used to quantify the concentration of this compound and its reaction products in a sample.
-
Procedure:
-
The reaction is carried out in a temperature-controlled vessel.
-
At specific time points, an aliquot of the reaction mixture is withdrawn and quenched (e.g., by rapid cooling or addition of a stopping reagent).
-
An internal standard is added to the quenched sample.
-
The sample is injected into the GC-MS, and the concentrations of the components are determined from the peak areas relative to the internal standard.
-
3. Titration Methods
-
Principle: The consumption of a reactant or the formation of a product can be monitored by titration. For example, if the nucleophile is a base (e.g., hydroxide), its consumption can be followed by acid-base titration. Alternatively, the disappearance of the epoxide can be monitored.
-
Procedure for Epoxide Titration:
-
A known amount of the reaction mixture is withdrawn at timed intervals.
-
The reaction is quenched.
-
The remaining epoxide is quantified by reacting it with a known excess of a reagent (e.g., HBr in acetic acid) and then back-titrating the excess reagent with a standard solution.[7]
-
Comparison with Alternative Electrophiles
While this compound is a valuable electrophile, other epoxides and alkylating agents can be used in its place, depending on the desired product and reaction conditions.
-
Propylene Oxide: Structurally very similar, differing only by a methyl group instead of an ethyl group. It is generally more volatile and may exhibit slightly different reactivity due to reduced steric hindrance.[8][9]
-
Epichlorohydrin: The presence of the chloromethyl group makes it a bifunctional electrophile. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the epoxide ring.
-
Styrene Oxide: The phenyl group significantly influences the regioselectivity of ring-opening, often favoring attack at the benzylic carbon.
-
Alkyl Halides (e.g., 1-Bromobutane): These are common alkylating agents that react with nucleophiles via SN2 reactions. They lack the ring strain of epoxides and generally require more forcing conditions to react. The stereochemical outcome of the reaction is also different.
The choice of electrophile will depend on factors such as the desired product structure, cost, and safety considerations. The unique feature of epoxides is the introduction of a hydroxyl group adjacent to the point of nucleophilic attack, a functionality not directly achieved with simple alkyl halides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. www2.oberlin.edu [www2.oberlin.edu]
- 7. pharmacyinfoline.com [pharmacyinfoline.com]
- 8. researchgate.net [researchgate.net]
- 9. Propylene oxide - Wikipedia [en.wikipedia.org]
A Comparative Guide to Catalytic Systems for 1,2-Epoxybutane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,2-epoxybutane, a valuable chiral intermediate in the production of pharmaceuticals and fine chemicals, is critically dependent on the choice of catalytic system. This guide provides an objective comparison of various catalytic approaches, including heterogeneous, homogeneous, and biocatalytic systems, supported by experimental data to inform catalyst selection and process optimization.
Performance Comparison of Catalytic Systems
The efficiency of this compound synthesis is primarily evaluated by the conversion of the starting material (1-butene), the selectivity towards the desired epoxide, and the overall yield. The following tables summarize the performance of different catalytic systems based on published experimental data.
Heterogeneous Catalytic Systems
Heterogeneous catalysts are widely favored for their ease of separation from the reaction mixture, enabling catalyst recycling and continuous processes. Titanium silicalite-1 (TS-1) is a prominent example, demonstrating high selectivity in the epoxidation of 1-butene with hydrogen peroxide (H₂O₂).
| Catalyst | Oxidant | Solvent | Temperature (°C) | 1-Butene Conversion (%) | This compound Selectivity (%) | Yield (%) | Reference |
| Titanium Silicalite-1 (TS-1) | H₂O₂ | Methanol | 40 | Not specified | >98 | Not specified | [1][2] |
| Monolithic TS-1 | H₂O₂ | Not specified | Not specified | High stability observed | High | Not specified | [3] |
| TS-1 with SBA-15/Carborundum | H₂O₂ | Not specified | Not specified | Enhanced performance | High | Not specified | [4] |
| Au/TiO₂ + TS-1 | O₂ + CO | Water | 40 | Variable | Not specified | Not specified | [5] |
| Silver (Ag) supported | O₂ | Not specified | Not specified | Comparison indicates superiority over copper | Not specified | Not specified | [6] |
| Copper (Cu) supported | O₂ | Not specified | Not specified | Less effective than silver | Not specified | Not specified | [6] |
Homogeneous Catalytic Systems
Homogeneous catalysts often exhibit high activity and selectivity under mild reaction conditions. However, their separation from the product stream can be challenging.
| Catalyst | Oxidant | Solvent | Temperature (°C) | Pressure (MPa) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| Phosphotungstic Acid | 50% H₂O₂ | Toluene/Tributyl Phosphate | 70 | 0.5 | 99.6 | 96.8 | |
| Manganese Complexes | H₂O₂ | Not specified | Not specified | Not specified | High for various olefins | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key catalytic systems.
Epoxidation of 1-Butene using Titanium Silicalite-1 (TS-1)
This protocol is based on studies of 1-butene epoxidation in a trickle bed reactor.[1][2]
Catalyst: Commercial Titanium Silicalite-1 (TS-1)
Reactor Setup: A laboratory-scale trickle bed reactor is used, allowing for continuous operation.
Reaction Mixture:
-
Gas Phase: A mixture of 1-butene and an inert gas (e.g., nitrogen) is fed into the reactor. The partial pressure of 1-butene is a key parameter to be controlled.
-
Liquid Phase: A solution of hydrogen peroxide (e.g., 30 wt% in water) in a suitable solvent, typically methanol, is used as the liquid feed.
General Procedure:
-
The TS-1 catalyst is packed into the trickle bed reactor.
-
The gas and liquid feeds are introduced into the reactor at controlled flow rates.
-
The reaction is carried out at a specific temperature (e.g., 40 °C) and pressure (e.g., 1 bar).
-
The reactor effluent is collected, and the products are analyzed using gas chromatography (GC) to determine the conversion of 1-butene and the selectivity to this compound.
-
The influence of various parameters such as temperature, 1-butene partial pressure, H₂O₂ concentration, and liquid flow rate can be investigated to optimize the reaction conditions.[1][2]
Epoxidation of 1-Butene using Phosphotungstic Acid
This protocol describes a homogeneous catalytic system for 1-butene epoxidation.
Catalyst: Phosphotungstic acid
Reaction Mixture:
-
A working fluid is prepared by mixing toluene and tributyl phosphate in a 1:0.8 molar ratio.
-
50% (mass concentration) hydrogen peroxide is added to the mixture (molar ratio of H₂O₂ to the toluene/tributyl phosphate mixture is 1.5). The mixture is dehydrated under reduced pressure.
-
The catalyst concentration is 2.0% relative to the working fluid.
-
1-butene is used in a 3:1 molar ratio with 50% hydrogen peroxide.
General Procedure:
-
The prepared working fluid containing the phosphotungstic acid catalyst is charged into a reactor.
-
1-butene is then introduced into the reactor.
-
The reaction is conducted at 70 °C and a pressure of 0.5 MPa for 5 hours.
-
After the reaction, the product mixture is analyzed by chromatography to determine the selectivity and yield of this compound.
Aqueous Phase Epoxidation of 1-Butene using Au/TiO₂ and TS-1
This protocol details a biphasic system using a combination of heterogeneous catalysts.[5]
Catalysts: Gold supported on titania (Au/TiO₂) and Titanium Silicalite-1 (TS-1).
Reactor Setup: A high-pressure glass reactor.
Reaction Mixture:
-
Catalysts: A physical mixture of Au/TiO₂ and TS-1 is suspended in deionized water.
-
Gas Feed: A mixture of 1-butene (1.25%), carbon monoxide (2.5%), and oxygen (1.25%) in a balance of Helium is bubbled through the aqueous suspension.
General Procedure:
-
50 mL of deionized water and the catalyst mixture are placed in the high-pressure glass reactor.
-
The reactor is maintained at 40 °C.
-
The gas mixture is continuously fed into the reactor at a controlled flow rate (e.g., 40 mL/min) and pressure (e.g., 480 kPa).
-
The product distribution in both the gas and liquid phases is analyzed to determine the extent of epoxidation and the formation of byproducts such as 1,2-butanediol from the hydrolysis of the epoxide.[5]
Visualizing Reaction Pathways and Workflows
Understanding the underlying mechanisms and experimental processes is facilitated by visual representations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Conditions in a Trickle Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Performance Benchmark: Polymers Derived from 1,2-Epoxybutane for Drug Delivery Applications
A Comparative Guide for Researchers and Drug Development Professionals
The selection of a suitable polymer is a critical determinant of success in the development of drug delivery systems. This guide provides a comprehensive performance benchmark of polymers derived from 1,2-epoxybutane, primarily poly(1,2-butylene oxide) (PBO), against two widely utilized alternatives: polyethylene glycol (PEG) and poly(butylene succinate) (PBS). This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in polymer selection for their specific applications.
Executive Summary
Polymers derived from this compound, such as PBO, present a unique set of properties that position them as compelling candidates for various drug delivery applications. PBO is a moderately polar polymer known for its hydrophobicity and low glass transition temperature, which imparts a rubbery nature to the material.[1] These characteristics can be advantageous in formulations where controlled release and flexibility are desired. In comparison, polyethylene glycol (PEG) is a highly hydrophilic and biocompatible polymer, widely regarded as the gold standard in drug delivery for its "stealth" properties that prolong circulation time.[2][3][4] Poly(butylene succinate) (PBS), on the other hand, is a biodegradable aliphatic polyester recognized for its balanced mechanical properties, good processability, and thermal stability.[1][5][6]
This guide delves into a comparative analysis of these three polymers across key performance indicators: mechanical strength, thermal stability, biocompatibility, and hydrophobicity. The data presented is compiled from various scientific sources to provide a holistic overview.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for PBO, PEG, and PBS, facilitating a direct comparison of their fundamental properties.
Table 1: Mechanical Properties
| Property | Poly(1,2-butylene oxide) (PBO) | Polyethylene Glycol (PEG) | Poly(butylene succinate) (PBS) | Test Standard |
| Tensile Strength (MPa) | Data not readily available | ~20 - 40 | 30 - 50[7][8] | ASTM D638 / ASTM D882 |
| Young's Modulus (GPa) | Data not readily available | ~0.1 - 0.4 | 0.5 - 1.0[8] | ASTM D638 |
| Elongation at Break (%) | Data not readily available | > 100 | < 100 to > 500[7][8] | ASTM D638 / ASTM D882 |
Table 2: Thermal Properties
| Property | Poly(1,2-butylene oxide) (PBO) | Polyethylene Glycol (PEG) | Poly(butylene succinate) (PBS) | Test Standard |
| Glass Transition Temp. (Tg) (°C) | ~ -70[1] | -65 to -40 | ~ -45 to -10 | ISO 11357 / ASTM D3418 |
| Melting Temperature (Tm) (°C) | Amorphous | 55 - 65 | ~ 90 - 120 | ISO 11357 / ASTM D3418 |
| Decomposition Temp. (Td) (°C) | Data not readily available | ~ 350 - 400 | ~ 350 - 400 | ISO 11357 / ASTM E1131 |
Table 3: Biocompatibility and Hydrophobicity
| Property | Poly(1,2-butylene oxide) (PBO) | Polyethylene Glycol (PEG) | Poly(butylene succinate) (PBS) | Test Standard |
| In Vitro Cytotoxicity | Expected to be biocompatible | High cell viability (>90%)[9] | High cell viability | ISO 10993-5 |
| Water Contact Angle (°) | Expected to be > 90 (Hydrophobic) | < 65 (Hydrophilic) | ~ 70 - 90[10][11] | Sessile Drop Method |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of polymer performance. The following sections outline the standard experimental protocols for the key characterization techniques cited in this guide.
Mechanical Property Testing
Mechanical properties are determined following the American Society for Testing and Materials (ASTM) standards.
-
Tensile Testing (ASTM D638 / ASTM D882):
-
Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding or machining from a pressed sheet. For thin films (< 1 mm), rectangular strips are used as per ASTM D882.
-
Conditioning: Specimens are conditioned at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Test Procedure: The specimen is mounted in the grips of a universal testing machine. A constant rate of crosshead displacement is applied until the specimen fractures. The load and displacement are recorded throughout the test.
-
Data Analysis: Tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.
-
Thermal Analysis
Thermal properties are evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Differential Scanning Calorimetry (DSC) (ISO 11357 / ASTM D3418):
-
Sample Preparation: A small sample (5-10 mg) of the polymer is hermetically sealed in an aluminum pan.
-
Test Procedure: The sample is subjected to a controlled temperature program, typically a heat-cool-heat cycle, under a nitrogen atmosphere. A common heating/cooling rate is 10 °C/min.
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan. The melting temperature (Tm) is identified as the peak of the melting endotherm.
-
-
Thermogravimetric Analysis (TGA) (ISO 11357 / ASTM E1131):
-
Sample Preparation: A small sample (5-10 mg) of the polymer is placed in a TGA pan.
-
Test Procedure: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (typically nitrogen or air). The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.
-
Biocompatibility Assessment
-
In Vitro Cytotoxicity (ISO 10993-5):
-
Sample Preparation: Polymer films are sterilized and extracts are prepared by incubating the material in a cell culture medium (e.g., MEM) at 37 °C for 24-72 hours, as specified in ISO 10993-12.
-
Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts or human cell lines) is cultured in 96-well plates.
-
Exposure: The culture medium is replaced with the polymer extracts, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Cell viability is assessed using a quantitative method such as the MTT assay, which measures the metabolic activity of the cells. The absorbance is read using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage relative to the negative control (cells cultured in fresh medium).
-
Polymer Characterization
-
Gel Permeation Chromatography (GPC):
-
Sample Preparation: The polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran - THF) to a known concentration (typically 1-2 mg/mL). The solution is then filtered through a 0.2 or 0.45 µm filter.
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector is used. The mobile phase is the same solvent used for sample preparation.
-
Calibration: The system is calibrated using a series of narrow molecular weight standards (e.g., polystyrene).
-
Analysis: The prepared sample is injected into the GPC system.
-
Data Analysis: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are determined from the elution profile relative to the calibration curve.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: The polymer is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.
-
Data Analysis: The chemical shifts, signal integrations, and coupling patterns in the spectra are analyzed to confirm the chemical structure, determine copolymer composition, and assess purity.[12]
-
Mandatory Visualization
Caption: Workflow for benchmarking the performance of polymers.
Conclusion
The choice between PBO, PEG, and PBS for drug delivery applications is highly dependent on the specific requirements of the formulation. PBO, with its hydrophobic and flexible nature, holds promise for applications requiring controlled release of hydrophobic drugs and where material flexibility is paramount. PEG remains a strong candidate for systemic drug delivery where long circulation times are essential. PBS offers a balance of mechanical integrity and biodegradability, making it suitable for implantable devices and other applications where structural support and eventual clearance are needed. This guide provides a foundational dataset and standardized protocols to aid in the rational selection of these polymers. Further research into the specific performance of this compound-derived polymers, particularly in generating more extensive mechanical and biocompatibility data, will be crucial for their broader adoption in advanced drug delivery systems.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. A Review on Properties and Application of Bio-Based Poly(Butylene Succinate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the toxicity of one-step-synthesized PEG-coated gold nanoparticles: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to Analytical Methods for 1,2-Epoxybutane Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 1,2-Epoxybutane, a critical reactive intermediate in various industrial and pharmaceutical applications. Accurate and reliable quantification of this compound is essential for process monitoring, quality control, and safety assessment. This document details and contrasts common analytical techniques, supported by available experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound and its Quantification
This compound, also known as butylene oxide, is a versatile chemical intermediate used in the synthesis of numerous products, including biodegradable plastics and pharmaceutical compounds.[1][2] Its high reactivity, stemming from the strained epoxide ring, makes it a valuable building block in organic synthesis.[2] However, this reactivity also necessitates careful monitoring of its concentration in various matrices. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, possibly carcinogenic to humans, further underscoring the importance of precise and sensitive analytical methods for its detection and quantification.[3]
This guide focuses on the cross-validation of two primary analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of the performance characteristics of GC-MS and HPLC based on available data.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Spectrophotometry |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in a liquid phase followed by UV or other detection methods. | Colorimetric reaction and measurement of absorbance. |
| Sample Volatility | Requires volatile or derivatized analytes.[4] | Suitable for non-volatile and thermally labile compounds.[5] | Dependent on the reaction product's properties. |
| Limit of Detection (LOD) | High sensitivity, capable of trace-level detection.[5] | 0.0022 g/L for by-products.[6] | Can detect as low as 0.01 µmol/sample.[3] |
| Limit of Quantification (LOQ) | - | 0.0077 g/L for by-products.[6] | - |
| **Linearity (R²) ** | - | 0.9998 for by-products.[6] | - |
| Accuracy (Recovery) | 82% to 107.6% in spiked blood samples.[3] | 91.75% to 98% for by-products.[6] | - |
| Precision (RSD) | 2.3% at 13.4 µg/mL; 10.4% at 0.33 µg/mL.[3] | 1.58% to 3.03% for by-products.[6] | - |
| Specificity | High, with mass spectral confirmation.[5] | Moderate to high, dependent on detector and chromatography. | Low, susceptible to interferences. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a method for the analysis of 1,2-butylene oxide in a biological matrix and can be adapted for other sample types.[3]
Objective: To quantify this compound in a given sample with high sensitivity and specificity.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary Column suitable for volatile organic compounds (e.g., DB-5ms).
Procedure:
-
Sample Preparation: For biological samples like whole blood, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed to isolate the analyte. For other matrices, a suitable solvent extraction should be performed.
-
Injection: A small volume (e.g., 1 µL) of the extracted sample is injected into the GC inlet in splitless mode to maximize sensitivity.
-
GC Separation:
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature of around 40°C, held for a few minutes, followed by a ramp to a final temperature of approximately 250°C.
-
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis, targeting characteristic ions of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is based on a method for the analysis of this compound autopolymerization by-products and can be adapted for the quantification of the monomer.[6]
Objective: To quantify this compound in a sample, particularly for non-volatile matrices or when derivatization is preferred.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., Agilent ZORBAX SB-C18).[6]
Procedure:
-
Derivatization (if necessary): For enhanced sensitivity and chromatographic retention, this compound can be derivatized. A common method involves reaction with a chromophoric agent.
-
Sample Preparation: The sample is dissolved in a suitable solvent compatible with the mobile phase.
-
HPLC Separation:
-
UV Detection: The eluent is monitored at a wavelength appropriate for the derivatized or underivatized analyte.
Method Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical methods for this compound quantification.
Caption: Workflow for cross-validation of analytical methods.
Conclusion
Both GC-MS and HPLC are powerful techniques for the quantification of this compound. GC-MS offers excellent sensitivity and specificity, making it ideal for trace-level analysis and unambiguous identification. HPLC is a versatile and robust method, particularly suitable for less volatile samples and when derivatization can enhance detection. The choice between these methods should be guided by the specific requirements of the study, including the nature of the sample matrix, the expected concentration range of the analyte, and the available instrumentation. For a comprehensive understanding of a sample, employing both techniques can provide complementary and confirmatory data.
References
- 1. This compound: a Key Intermediate in Bio-based Chemical Synthesis - Nanjing Chemical Material Corp. [njchm.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
Mechanistic studies of 1,2-Epoxybutane ring-opening reactions
A comprehensive analysis of the ring-opening reactions of 1,2-epoxybutane reveals distinct mechanistic pathways and product distributions under different catalytic conditions. This guide compares the acid-catalyzed, base-catalyzed, and other nucleophilic ring-opening reactions of this compound, providing experimental data and detailed protocols for researchers in organic synthesis and drug development.
Comparison of this compound Ring-Opening Reactions
The reactivity of the strained three-membered ring of this compound allows for ring-opening under both acidic and basic conditions.[1] The choice of catalyst dictates the regioselectivity of the nucleophilic attack, leading to different constitutional isomers.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the epoxide for nucleophilic attack.[2][3] The reaction proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways.[4][5] The nucleophile preferentially attacks the more substituted carbon atom, as this carbon can better stabilize the partial positive charge that develops in the transition state.[4][6]
For example, the acid-catalyzed hydrolysis of this compound in the presence of dilute aqueous acid yields trans-1,2-butanediol.[2][4] The attack of the water nucleophile occurs at the more substituted secondary carbon.
Caption: Acid-catalyzed ring-opening of this compound.
Base-Catalyzed Ring-Opening
In contrast, base-catalyzed ring-opening of epoxides proceeds via a classic SN2 mechanism.[7] The nucleophile directly attacks one of the carbon atoms of the epoxide ring, and there is no prior protonation of the oxygen atom.[7] Due to steric hindrance, the attack occurs at the less substituted (primary) carbon atom.[4][5][8] This results in a product that is the constitutional isomer of the major product from the acid-catalyzed reaction.
For instance, the reaction of this compound with sodium methoxide in methanol would yield primarily 1-methoxy-2-butanol.[4]
Caption: Base-catalyzed ring-opening of this compound.
Quantitative Data Comparison
The regioselectivity of the ring-opening reaction of this compound with methanol has been studied using various Lewis acid catalysts. The data below summarizes the turnover frequency (TOF) and the regioselectivity for the formation of the product resulting from nucleophilic attack at the more substituted carbon (C2).
| Catalyst | Turnover Frequency (h⁻¹) | Regioselectivity (Attack at C2) (%) |
| Sn-Beta | Not specified | 54 |
| Hf-Beta | Not specified | 56 |
| Zr-Beta | Not specified | 60 |
Data sourced from a study on Lewis acid-catalyzed epoxide ring-opening.[9]
Experimental Protocols
General Protocol for Acid-Catalyzed Ring-Opening (Hydrolysis)
-
Reaction Setup : A round-bottom flask is charged with this compound and a suitable solvent (e.g., water or a mixture of water and a co-solvent like THF). The flask is equipped with a magnetic stirrer and placed in a cooling bath.
-
Catalyst Addition : A catalytic amount of a strong acid (e.g., dilute H₂SO₄ or HClO₄) is added dropwise to the stirred solution.
-
Reaction Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup : The reaction is quenched by the addition of a weak base (e.g., saturated NaHCO₃ solution). The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification : The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield trans-1,2-butanediol.[2][4]
General Protocol for Base-Catalyzed Ring-Opening (Alkoxide Addition)
-
Reaction Setup : A flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of the desired alcohol (e.g., methanol) and a strong base (e.g., sodium metal or sodium hydride) to generate the alkoxide in situ.
-
Substrate Addition : this compound is added dropwise to the stirred alkoxide solution at room temperature or with cooling, depending on the reactivity.
-
Reaction Monitoring : The reaction is monitored by TLC or GC to determine the point of completion.
-
Workup : The reaction is quenched by the addition of water or a saturated aqueous solution of NH₄Cl. The product is extracted into an organic solvent.
-
Purification : The combined organic extracts are washed with brine, dried over an anhydrous salt, and concentrated in vacuo. The resulting product is purified by distillation or chromatography to afford the corresponding 1-alkoxy-2-butanol.[4][8]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and analysis of this compound ring-opening products.
Caption: General experimental workflow for this compound ring-opening.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
A Comparative Guide to the Synthesis of 1,2-Epoxybutane: Theoretical vs. Experimental Yields
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary synthesis routes for 1,2-epoxybutane, a versatile chemical intermediate. We will delve into the theoretical and experimental yields of the chlorohydrin process, epoxidation with peracetic acid, and catalytic epoxidation with hydrogen peroxide, offering a comprehensive overview supported by experimental data and detailed protocols.
At a Glance: Comparing Synthesis Yields
The efficiency of this compound synthesis varies significantly depending on the chosen method. Catalytic methods generally offer higher selectivity and yield compared to traditional approaches.
| Synthesis Method | Oxidizing Agent | Catalyst | Theoretical Yield (%) | Reported Experimental Yield (%) | Reported Selectivity (%) |
| Chlorohydrin Process | Hypochlorous acid (from Cl2 + H2O) | None | ~100% (two steps) | Not widely reported in recent literature | Moderate to Good |
| Peracetic Acid Epoxidation | Peracetic Acid | None or Manganese-based | ~100% | up to 83.8%[1] | Good to Excellent |
| Catalytic Epoxidation | Hydrogen Peroxide (H2O2) | Phosphotungstic Acid | ~100% | 96.8%[2] | 99.6%[2] |
| Catalytic Epoxidation | Hydrogen Peroxide (H2O2) | Titanium Silicate (TS-1) | ~100% | Not explicitly stated | ~99%[3][4] |
Note: Theoretical yield is calculated based on the stoichiometry of the balanced chemical equation, assuming 100% conversion of the limiting reactant and no side reactions. Experimental yields are subject to variations based on reaction conditions, purity of reagents, and catalyst efficiency.
Understanding the Synthesis Pathways
The selection of a synthesis route for this compound depends on various factors, including desired yield, purity, cost, and environmental impact. The following diagram illustrates the primary pathways from the starting material, 1-butene.
Caption: Primary synthesis routes for this compound from 1-butene.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are representative protocols for the key synthesis methods.
Chlorohydrin Process
This traditional two-step method involves the formation of a chlorohydrin intermediate followed by dehydrochlorination.
Step 1: Formation of Butylene Chlorohydrin
-
In a reaction vessel equipped with a stirrer and a gas inlet, charge water.
-
Bubble 1-butene gas through the water while simultaneously introducing chlorine gas.
-
Maintain the reaction temperature between 20-30°C.
-
The reaction is typically carried out until the desired concentration of butylene chlorohydrin is achieved.
Step 2: Dehydrochlorination to this compound
-
To the aqueous solution of butylene chlorohydrin, add a slurry of calcium hydroxide (lime).
-
Heat the mixture to facilitate the ring-closure reaction, which forms this compound.
-
The volatile this compound is then typically removed by steam distillation.
-
The crude product is collected and purified by fractional distillation.
Factors Affecting Yield:
-
pH Control: Maintaining a pH of around 5.0 during chlorohydrination minimizes the formation of byproducts like 1,2-dichlorobutane.[5]
-
Temperature: Higher temperatures can lead to increased byproduct formation.
-
Stoichiometry: Precise control of chlorine and 1-butene addition is critical to maximize the yield of the chlorohydrin intermediate.
Epoxidation with Peracetic Acid
This method involves the direct oxidation of 1-butene using peracetic acid.
Experimental Protocol:
-
In a suitable reactor, dissolve 1-butene in an inert solvent.
-
Slowly add a solution of peracetic acid to the 1-butene solution while maintaining the reaction temperature, typically between 50-80°C.[1]
-
The reaction is often carried out under atmospheric pressure.[1]
-
After the reaction is complete, the mixture is neutralized, and the this compound is separated from the acetic acid byproduct and the solvent.
-
Purification is achieved through distillation.
A continuous flow process using a manganese catalyst has also been developed, demonstrating high conversion and good yields.[6][7]
Factors Affecting Yield:
-
Temperature Control: The reaction is exothermic, and careful temperature control is necessary to prevent runaway reactions and decomposition of peracetic acid.
-
Purity of Peracetic Acid: The presence of impurities can lead to side reactions.
-
Catalyst: While the reaction can proceed without a catalyst, the use of certain metal catalysts, such as those based on manganese, can improve selectivity and reaction rates.[8]
Catalytic Epoxidation with Hydrogen Peroxide
This "green" approach utilizes hydrogen peroxide as the oxidant in the presence of a catalyst, offering high selectivity and producing water as the only major byproduct.
Experimental Protocol (using a phosphotungstic acid catalyst): [2]
-
Prepare a working fluid by mixing toluene, tributyl phosphate, and 50% (mass concentration) hydrogen peroxide in a molar ratio of 1:0.8:1.5. Dehydrate the mixture under reduced pressure.
-
Charge the working fluid and 1-butene into a reactor containing a phosphotungstic acid catalyst (2.0% relative to the working fluid).
-
Maintain the reaction at a temperature of 70°C and a pressure of 0.5 MPa for 5 hours. The molar ratio of 1-butene to 50% hydrogen peroxide should be 3:1.
-
After the reaction, the product is separated and purified by chromatography.
Experimental Protocol (using a Titanium Silicate-1 (TS-1) catalyst): [3][4]
-
The epoxidation is typically carried out in a trickle bed reactor.
-
A liquid phase containing methanol, water, and hydrogen peroxide is fed to the reactor along with a gaseous feed of 1-butene.
-
The reaction is conducted at a controlled temperature (e.g., 40°C) and pressure (e.g., 1 bar).[3][4]
-
The concentration of hydrogen peroxide is confirmed by titration before the experiment.[3][4]
-
The product stream is analyzed to determine the yield and selectivity of this compound.
Factors Affecting Yield:
-
Catalyst Activity and Stability: The choice of catalyst is critical. TS-1 has shown exceptional selectivity for this reaction.[3][4]
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Methanol is commonly used.[3][4]
-
Reaction Conditions: Temperature, pressure, and reactant concentrations must be optimized to maximize yield and minimize the decomposition of hydrogen peroxide.
-
Byproducts: The main byproduct in the TS-1 catalyzed reaction is 1-methoxy-2-butanol, formed from the reaction of this compound with the methanol solvent.[3][4]
Logical Workflow for Method Selection
The choice of a synthesis method is a critical decision in any research or development project. The following workflow outlines the key considerations.
Caption: Decision workflow for selecting a this compound synthesis method.
Conclusion
The synthesis of this compound has evolved from traditional methods like the chlorohydrin process to more efficient and environmentally friendly catalytic routes. While the theoretical yield for the epoxidation of 1-butene is stoichiometrically 100%, the experimental yield is influenced by a multitude of factors including the chosen synthesis pathway, reaction conditions, and catalyst performance. Catalytic epoxidation using hydrogen peroxide over catalysts like phosphotungstic acid or titanium silicate (TS-1) demonstrates superior experimental yields and selectivities, making it a preferred method for high-purity applications. The peracetic acid method offers a viable alternative, while the chlorohydrin process, despite its historical significance, is becoming less favorable due to environmental concerns. This guide provides the foundational data and protocols to aid researchers in selecting the most appropriate synthesis strategy for their specific needs.
References
- 1. US4647678A - Process for the epoxidation of olefinically unsaturated hydrocarbon compounds with peracetic acid - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Conditions in a Trickle Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sciencemadness Discussion Board - Synthesis of Propylene Oxide (2-methyloxirane, 2-epoxypropane, etc.) via Chlorohydrin Intermediate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 7. vapourtec.com [vapourtec.com]
- 8. Efficient and Selective Peracetic Acid Epoxidation Catalyzed by a Robust Manganese Catalyst [organic-chemistry.org]
A Comparative Analysis of Acid- vs. Base-Catalyzed Ring-Opening of 1,2-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of epoxides is a fundamental transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. The choice between acid- and base-catalyzed conditions for the cleavage of the epoxide ring in unsymmetrical epoxides, such as 1,2-epoxybutane, dictates the regiochemical outcome of the reaction. This guide provides a comparative analysis of these two catalytic approaches, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic needs.
Quantitative Data Comparison
The regioselectivity and reaction kinetics of the ring-opening of this compound are highly dependent on the catalytic conditions. The following table summarizes the key quantitative data for the methanolysis of this compound under acidic and basic conditions.
| Parameter | Acid-Catalyzed Opening | Base-Catalyzed Opening |
| Typical Catalyst | H₂SO₄, Solid Acids (e.g., Sn-Beta, Hf-Beta, Zr-Beta) | Sodium Methoxide (NaOMe) |
| Solvent | Methanol (MeOH) | Methanol (MeOH) |
| Temperature | Room Temperature to 60°C | Elevated Temperatures |
| Major Product | 2-Methoxy-1-butanol | 1-Methoxy-2-butanol[1][2][3] |
| Minor Product | 1-Methoxy-2-butanol | 2-Methoxy-1-butanol[4] |
| Product Ratio (Major:Minor) | ~ 1.2:1 to 1.5:1 (favoring attack at the more substituted carbon) | > 99:1 (highly selective for the less substituted carbon) |
| Estimated Rate Constant | k ≈ 0.074 M⁻¹s⁻¹ (for acid-catalyzed hydrolysis at 24°C)[5] | Data not available for direct comparison |
| Reaction Mechanism | Sₙ1-like | Sₙ2 |
Reaction Mechanisms and Regioselectivity
The distinct regiochemical outcomes of acid- and base-catalyzed epoxide ring-opening reactions are a direct consequence of their different reaction mechanisms.
Under acidic conditions , the epoxide oxygen is first protonated, creating a better leaving group. This is followed by the nucleophilic attack of methanol. The transition state has significant carbocationic character, which is more stable on the more substituted carbon atom (C2). Consequently, the nucleophile preferentially attacks the more substituted carbon, leading to the formation of 2-methoxy-1-butanol as the major product.
In contrast, under basic conditions , a strong nucleophile, such as the methoxide ion, directly attacks one of the epoxide carbons in an Sₙ2 reaction. Due to steric hindrance, the nucleophile attacks the less substituted carbon atom (C1), resulting in the highly regioselective formation of 1-methoxy-2-butanol.
Caption: Acid-Catalyzed Ring-Opening of this compound.
Caption: Base-Catalyzed Ring-Opening of this compound.
Experimental Protocols
The following are generalized protocols for the acid- and base-catalyzed methanolysis of this compound. These should be adapted and optimized for specific laboratory conditions and desired scales.
Acid-Catalyzed Methanolysis of this compound
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or a solid acid catalyst
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, reflux condenser, separatory funnel, standard glassware for extraction and distillation.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Stir the reaction mixture at room temperature or gently heat to reflux for a specified time, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to separate the isomeric products.
Base-Catalyzed Methanolysis of this compound
Materials:
-
This compound
-
Sodium metal
-
Methanol (anhydrous)
-
Diethyl ether or other suitable extraction solvent
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, reflux condenser, separatory funnel, standard glassware for extraction and distillation.
Procedure:
-
Prepare a solution of sodium methoxide in methanol by carefully adding small pieces of sodium metal to anhydrous methanol in a flask equipped with a reflux condenser and a drying tube. Allow the sodium to react completely.
-
To the freshly prepared sodium methoxide solution, add this compound dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting 1-methoxy-2-butanol by distillation.
Caption: General workflow for the ring-opening of this compound.
Conclusion
The choice between acid- and base-catalyzed ring-opening of this compound offers a powerful tool for controlling the regioselectivity of the reaction. Acidic conditions favor the formation of the more substituted alcohol (2-methoxy-1-butanol) via an Sₙ1-like mechanism, while basic conditions lead almost exclusively to the less substituted alcohol (1-methoxy-2-butanol) through an Sₙ2 pathway. Understanding these fundamental differences is crucial for the strategic design of synthetic routes in research and drug development. The provided protocols offer a starting point for the practical application of these reactions.
References
- 1. 2-Butanol, 1-methoxy- [webbook.nist.gov]
- 2. 2-Butanol, 1-methoxy- | C5H12O2 | CID 40895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Butanol, 1-methoxy- [webbook.nist.gov]
- 4. 2-Methoxybutan-1-ol | C5H12O2 | CID 85854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]
Evaluating 1,2-Epoxybutane as a Solvent Stabilizer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solvent-based chemical processes, maintaining the integrity of the solvent is paramount to ensure reaction specificity, product purity, and overall process safety. Chlorinated solvents, while highly effective for a range of applications, are susceptible to degradation over time, particularly when exposed to heat, light, air, and moisture. This degradation can lead to the formation of corrosive acidic byproducts, such as hydrochloric acid (HCl), and highly toxic compounds like phosgene, compromising the solvent's efficacy and posing significant safety risks. To counteract this, stabilizers are added to scavenge these harmful byproducts and prolong the solvent's shelf life.
This guide provides an in-depth evaluation of 1,2-Epoxybutane as a solvent stabilizer, primarily for chlorinated hydrocarbons like trichloroethylene (TCE). Its performance is compared with other common alternatives, supported by a review of experimental data and methodologies.
Mechanism of Solvent Degradation and Stabilization
Chlorinated solvents like trichloroethylene degrade through a free-radical chain reaction, often initiated by heat or UV light. This process leads to the formation of acidic compounds and, in the presence of oxygen, highly toxic phosgene. Stabilizers work by interrupting this degradation pathway. Epoxides, such as this compound, are effective acid scavengers. The strained epoxide ring readily reacts with and neutralizes acidic byproducts like HCl, preventing them from catalyzing further degradation.
Comparative Performance of Solvent Stabilizers
While direct, quantitative side-by-side comparisons of solvent stabilizers under identical conditions are not extensively available in public literature, a review of existing data allows for a qualitative and semi-quantitative assessment. The primary role of a stabilizer in chlorinated solvents is to act as an acid acceptor.
| Stabilizer Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |
| Epoxides | This compound , Epichlorohydrin, Propylene Oxide | Acid Scavenger (reacts with HCl) | Highly effective at neutralizing acids. | Can be consumed over time; some epoxides have their own toxicity concerns.[1] |
| Amines | Diisopropylamine, N-methylpyrrole, N-methylmorpholine | Acid Scavenger (forms hydrochlorides) | Effective acid neutralizers. | Can be consumed; may introduce alkalinity which can be undesirable in some reactions.[2] |
| Phenols | Thymol, Butylated Hydroxytoluene (BHT) | Antioxidant (reacts with free radicals and oxygen) | Inhibit oxidative degradation pathways. | Less effective against acid-catalyzed degradation. |
| Alkenes | Amylene | Acid Acceptor and Free Radical Scavenger | Can react with both acids and free radicals. | May be less efficient than dedicated acid scavengers or antioxidants. |
Note: The effectiveness of a stabilizer is highly dependent on the specific solvent, its operating conditions (temperature, exposure to air and light), and the presence of other reactive species. Often, a combination of stabilizers is used to provide comprehensive protection. For instance, a patent describes a synergistic ternary mixture of an amine, a phenol, and an epoxide for stabilizing trichloroethylene.[2]
Experimental Evaluation of Stabilizer Performance
The performance of a solvent stabilizer is typically evaluated through accelerated aging studies. These studies expose the stabilized solvent to elevated temperatures and other stressors to simulate long-term storage and use in a shorter timeframe.
Experimental Protocol: Accelerated Aging of Stabilized Trichloroethylene
1. Objective: To evaluate the effectiveness of this compound and other stabilizers in preventing the degradation of trichloroethylene under accelerated aging conditions.
2. Materials:
-
Trichloroethylene (TCE), high purity grade
-
Stabilizers: this compound, Amylene, Diisopropylamine (or other selected alternatives)
-
Internal standard for GC analysis (e.g., 1,2-dichlorobenzene)
-
Reagents for acid and phosgene determination (e.g., sodium hydroxide solution for titration, aniline solution for colorimetric phosgene detection)
-
Glass vials with PTFE-lined screw caps
3. Sample Preparation:
-
Prepare solutions of TCE containing a known concentration of each stabilizer (e.g., 0.1% w/w).
-
Include a control sample of unstabilized TCE.
-
For quantitative analysis, add a known concentration of the internal standard to each sample.
4. Accelerated Aging Conditions:
-
Place the sealed vials in an oven at an elevated temperature (e.g., 50-70°C).
-
The duration of the study can range from several days to weeks, with samples taken at regular intervals (e.g., 0, 24, 48, 96, 168 hours).
5. Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To monitor the concentration of the stabilizer and to identify and quantify degradation products of TCE.
-
Column: A capillary column suitable for volatile organic compounds (e.g., DB-624).
-
Injector and Detector Temperatures: Typically 200°C and 250°C, respectively.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to separate the components.
-
Quantification: Use the internal standard method to determine the concentration of the stabilizer and any major degradation products.
-
-
Acid Content (Acidity Test): To measure the formation of acidic byproducts.
-
Titrate a known volume of the solvent with a standardized solution of sodium hydroxide using a suitable indicator (e.g., bromothymol blue).
-
-
Phosgene Determination:
-
A colorimetric method can be used where a sample of the solvent vapor is passed through a solution of aniline, and the resulting color change is measured spectrophotometrically.
-
Data Presentation and Interpretation
The data collected from the accelerated aging study should be summarized in tables to facilitate a clear comparison of the stabilizers' performance.
Table 1: Stabilizer Depletion Over Time at [Temperature]°C
| Time (hours) | This compound Conc. (% w/w) | Amylene Conc. (% w/w) | Diisopropylamine Conc. (% w/w) |
| 0 | 0.100 | 0.100 | 0.100 |
| 24 | [Data] | [Data] | [Data] |
| 48 | [Data] | [Data] | [Data] |
| 96 | [Data] | [Data] | [Data] |
| 168 | [Data] | [Data] | [Data] |
A slower depletion rate indicates greater stability of the stabilizer itself and potentially a lower rate of solvent degradation.
Table 2: Formation of Acid (HCl) Over Time at [Temperature]°C
| Time (hours) | Acidity in Unstabilized TCE (meq/L) | Acidity with this compound (meq/L) | Acidity with Amylene (meq/L) | Acidity with Diisopropylamine (meq/L) |
| 0 | 0 | 0 | 0 | 0 |
| 24 | [Data] | [Data] | [Data] | [Data] |
| 48 | [Data] | [Data] | [Data] | |
| 96 | [Data] | [Data] | [Data] | |
| 168 | [Data] | [Data] | [Data] |
Lower acidity values indicate a more effective acid scavenger.
Table 3: Formation of Key Degradation Products (e.g., Dichloroacetyl chloride) by GC-MS at [Temperature]°C
| Time (hours) | Dichloroacetyl chloride in Unstabilized TCE (Area/Area IS) | Dichloroacetyl chloride with this compound (Area/Area IS) | Dichloroacetyl chloride with Amylene (Area/Area IS) | Dichloroacetyl chloride with Diisopropylamine (Area/Area IS) |
| 0 | 0 | 0 | 0 | 0 |
| 24 | [Data] | [Data] | [Data] | [Data] |
| 48 | [Data] | [Data] | [Data] | |
| 96 | [Data] | [Data] | [Data] | |
| 168 | [Data] | [Data] | [Data] |
Lower peak area ratios relative to the internal standard indicate less formation of the degradation product.
Conclusion
This compound is a widely used and effective stabilizer for chlorinated solvents, primarily functioning as an acid scavenger to prevent autocatalytic degradation.[1] Its performance is comparable to other acid-accepting stabilizers like amines. The choice of the optimal stabilizer, or a blend of stabilizers, will depend on the specific application, the operational conditions, and the required shelf life of the solvent. For critical applications in research and drug development, it is recommended to perform dedicated stability studies to qualify a specific stabilized solvent for its intended use. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such evaluations.
References
A Comparative Guide to the Production of 1,2-Epoxybutane: Chlorohydrin vs. Epoxidation Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary industrial methods for the production of 1,2-epoxybutane (also known as butylene oxide), a versatile chemical intermediate crucial in the synthesis of various specialty chemicals and pharmaceuticals. The two main routes, the traditional chlorohydrin process and modern epoxidation methods, are evaluated based on their chemical pathways, reaction conditions, performance metrics, and environmental impact.
Overview of Production Methods
The synthesis of this compound is dominated by two distinct approaches: the long-established chlorohydrin process and various direct epoxidation techniques.
Chlorohydrin Process: This classic method involves a two-step synthesis. Initially, 1-butene is reacted with chlorine in the presence of water to form a mixture of butylene chlorohydrin isomers. This is followed by dehydrochlorination using a base, typically calcium hydroxide or sodium hydroxide, to yield this compound.[1][2]
Epoxidation Methods: These newer methods involve the direct oxidation of the double bond in 1-butene to form the epoxide ring. The most common oxidizing agents employed are peroxyacetic acid and hydrogen peroxide, the latter often in conjunction with a catalyst.[1][2] The catalytic epoxidation of 1-butene with hydrogen peroxide over a titanium silicate (TS-1) catalyst is a prominent example of a more environmentally benign approach.[3]
Quantitative Performance Comparison
The choice of production method is heavily influenced by factors such as yield, selectivity, and reaction conditions. The following tables summarize the available quantitative data for the different processes.
Table 1: Comparison of this compound Production Methods
| Parameter | Chlorohydrin Process | Epoxidation (Peroxyacetic Acid) | Epoxidation (H₂O₂/TS-1 Catalyst) |
| Primary Raw Materials | 1-Butene, Chlorine, Water, Base (e.g., Ca(OH)₂)[1] | 1-Butene, Peroxyacetic Acid[1] | 1-Butene, Hydrogen Peroxide[3] |
| Key Byproducts | Calcium chloride (or sodium chloride), Dichlorobutane[1] | Acetic Acid[4] | Water[5] |
| Typical Yield | Data for this compound is not readily available, but is analogous to propylene oxide processes. | Moderate to High | ~95-97%[4] |
| Selectivity | Generally lower due to byproduct formation. | High | >99%[3][4] |
| Environmental Impact | Significant generation of chlorinated waste and saline wastewater.[5] | Generation of acetic acid, which can be recovered.[4] | Considered a "green" process with water as the only major byproduct.[5] |
Table 2: Experimental Data for Epoxidation of 1-Butene with H₂O₂ and TS-1 Catalyst
| Catalyst | Temperature (°C) | Pressure (bar) | Solvent | 1-Butene Conversion (%) | This compound Selectivity (%) | Reference |
| TS-1 | 40 | 1 | Methanol | Not specified | ~99 | [6] |
| TS-1 | 50 | Not specified | Methanol | Not specified | ~97 | [6] |
| Au/TiO₂ + TS-1 | 40 | 4.8 | Water | Not specified | Not specified (major product was 1,2-butanediol due to hydrolysis) | [1] |
Experimental Protocols
Detailed experimental procedures are essential for replicating and optimizing these synthesis methods in a laboratory setting.
Chlorohydrin Process (General Laboratory Procedure)
The chlorohydrin process for this compound synthesis is typically carried out in two main stages:
Step 1: Synthesis of Butylene Chlorohydrin
-
In a reaction vessel equipped with a stirrer and a gas inlet, charge water.
-
Cool the water to below 10°C.
-
Simultaneously bubble 1-butene gas and chlorine gas through the cold water with vigorous stirring. The molar ratio of butene to chlorine should be maintained at approximately 1:1.
-
The reaction is exothermic and the temperature should be maintained below 40°C.
-
Continue the reaction until the desired concentration of butylene chlorohydrin is achieved. The resulting aqueous solution will contain a mixture of chlorohydrin isomers.
Step 2: Dehydrochlorination to this compound
-
Prepare a slurry of calcium hydroxide in water.
-
Slowly add the butylene chlorohydrin solution from Step 1 to the calcium hydroxide slurry with stirring.
-
The reaction is typically carried out at a temperature of 20-100°C.
-
The this compound formed is volatile and can be removed from the reaction mixture by distillation as it is formed.
-
The distilled product is then further purified by fractional distillation.
Catalytic Epoxidation with Hydrogen Peroxide and TS-1 Catalyst
This procedure describes a continuous flow epoxidation of 1-butene.
Experimental Setup: A packed-bed reactor, such as a trickle bed reactor, is used. The reactor is packed with the TS-1 catalyst.[6]
Procedure:
-
A liquid feed solution is prepared containing hydrogen peroxide (e.g., 30 wt%) dissolved in a suitable solvent, typically methanol.[7]
-
A gaseous feed of 1-butene is used.
-
The liquid and gas feeds are continuously introduced into the reactor at controlled flow rates.
-
The reaction is carried out at a specific temperature (e.g., 40-60°C) and pressure (e.g., atmospheric).[6][7]
-
The reactor effluent, containing this compound, unreacted 1-butene, methanol, and water, is collected.
-
The this compound is separated from the product mixture, typically by distillation.[8]
Process Diagrams
The following diagrams, generated using the DOT language, illustrate the workflows of the chlorohydrin and epoxidation processes.
Caption: Workflow of the Chlorohydrin Process for this compound Production.
Caption: Workflow of the Catalytic Epoxidation of 1-Butene using H₂O₂ and TS-1 Catalyst.
Caption: Logical Comparison of Chlorohydrin and Epoxidation Production Routes.
Conclusion
The production of this compound is at a crossroads, with the industry steadily moving away from the traditional chlorohydrin process towards more sustainable epoxidation methods. The chlorohydrin route, while technologically mature, is burdened by significant environmental drawbacks, primarily the generation of large volumes of chlorinated waste.
In contrast, catalytic epoxidation, particularly with hydrogen peroxide over a TS-1 catalyst, offers a much greener alternative with exceptionally high selectivity and water as the only significant byproduct.[5] While challenges related to catalyst cost and stability remain, the clear environmental and efficiency advantages position epoxidation as the superior and more future-proof technology for the synthesis of this compound, aligning with the growing demand for sustainable chemical manufacturing in the pharmaceutical and other high-value chemical industries.
References
- 1. scispace.com [scispace.com]
- 2. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. cetjournal.it [cetjournal.it]
- 5. US4647678A - Process for the epoxidation of olefinically unsaturated hydrocarbon compounds with peracetic acid - Google Patents [patents.google.com]
- 6. Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Conditions in a Trickle Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN103772325A - Novel method for separating and purifying this compound - Google Patents [patents.google.com]
Structure-Activity Relationship of 1,2-Epoxybutane Derivatives: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 1,2-epoxybutane derivatives, with a focus on their role as enzyme inhibitors. The following information is intended for researchers, scientists, and drug development professionals engaged in the exploration of small molecule therapeutics.
Executive Summary
This compound and its derivatives are a class of reactive organic compounds with significant potential in medicinal chemistry. The strained epoxide ring allows for targeted interactions with biological macromolecules, making them valuable scaffolds for the design of enzyme inhibitors. This guide synthesizes available data on the SAR of these derivatives, primarily focusing on their inhibitory activity against soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of signaling lipids. Additionally, the anti-biofilm and antimicrobial potential of related epoxide-containing structures is examined to provide a broader perspective on their therapeutic applications.
Comparative Analysis of Enzyme Inhibition
The primary therapeutic target identified for compounds structurally related to this compound is soluble epoxide hydrolase (sEH). Inhibition of sEH increases the levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory, anti-hypertensive, and analgesic properties.[1][2][3] The following table summarizes the inhibitory potency of various urea-based derivatives, which are not direct analogues of this compound but contain key structural motifs that inform the SAR.
| Compound ID | Structure | Target Enzyme | IC50 (nM) |
| 5a | N-(1-Acetylpiperidin-4-yl)-N'-(adamant-1-yl) urea | Human sEH | 7.0 |
Table 1: Inhibitory Activity of Conformationally Restricted Urea Derivatives against Human Soluble Epoxide Hydrolase (sEH). Data sourced from a study on conformationally restricted inhibitors of sEH.
Key SAR Insights for sEH Inhibitors:
-
Urea/Amide Moiety: A central urea or amide group appears to be crucial for mimicking the transition state in the enzyme's active site.[1][2]
-
Lipophilic Groups: The presence of bulky, lipophilic groups, such as an adamantyl moiety, often enhances inhibitory potency.
-
Conformational Restriction: Rigidifying the structure, for example by incorporating a piperidine ring, can lead to potent inhibitors.
Antimicrobial and Anti-Biofilm Activity
While specific data on the antimicrobial activity of a broad range of this compound derivatives is limited, studies on related epoxy-containing natural products, such as epoxy-tiglianes, provide valuable insights into their potential in combating bacterial infections and biofilms. Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[4]
| Compound | Target Organism | MIC (µg/mL) | MBEC (µg/mL) |
| EBC-1013 | S. mutans | 32 | - |
| EBC-46 | S. mutans | 256 | - |
| EBC-147 | S. mutans | 1024 | - |
| EBC-1013 | P. gingivalis | 8 | - |
| EBC-46 | P. gingivalis | 128 | - |
| EBC-147 | P. gingivalis | 128 | - |
Table 2: Antimicrobial and Anti-biofilm Activity of Epoxy-Tigliane Derivatives. MIC (Minimum Inhibitory Concentration) and MBEC (Minimum Biofilm Eradication Concentration) values are presented. Data sourced from a study on the antimicrobial activity of epoxy-tigliane structures against oral pathogens.[5]
Key SAR Insights for Antimicrobial Activity:
-
The overall structure and substitution pattern of the epoxy-containing molecule significantly influence its antimicrobial and anti-biofilm efficacy.[5]
-
For the tested epoxy-tiglianes, a clear trend in activity was observed (EBC-1013 > EBC-46 > EBC-147), suggesting that specific structural modifications are key to potency.[5]
Experimental Protocols
Synthesis of this compound Derivatives (General Approach)
The synthesis of this compound derivatives typically involves the epoxidation of the corresponding alkene (1-butene or its substituted analogues). Common methods include:
-
Peroxy Acid Epoxidation: Reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane.
-
Halohydrin Formation and Cyclization: Treatment of the alkene with a halogen (e.g., bromine) in the presence of water to form a halohydrin, followed by intramolecular cyclization using a base.[6]
Subsequent modifications to the epoxide ring or the rest of the molecule can be achieved through various organic reactions to generate a library of derivatives.
In Vitro Enzyme Inhibition Assay (Soluble Epoxide Hydrolase)
The inhibitory activity of compounds against sEH can be determined using a fluorescence-based assay.
-
Reagents: Recombinant human sEH enzyme, a fluorogenic substrate such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphtalen-2-yl)-methyl ester (PHOME).
-
Procedure:
-
The test compounds are pre-incubated with the sEH enzyme in a buffer solution.
-
The enzymatic reaction is initiated by the addition of the PHOME substrate.
-
The hydrolysis of PHOME by sEH generates a fluorescent product.
-
The fluorescence intensity is measured over time using a microplate reader.
-
The rate of reaction is calculated and compared to a control without the inhibitor.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Antimicrobial Susceptibility Testing (MIC Assay)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[5]
-
Media: Appropriate bacterial growth medium (e.g., Tryptic Soy Broth for S. aureus, Brain Heart Infusion for S. mutans).
-
Procedure:
-
Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
A standardized inoculum of the target bacteria is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Signaling Pathways and Logical Relationships
The primary signaling pathway influenced by the this compound derivative analogues discussed is the arachidonic acid metabolic cascade, specifically the branch mediated by cytochrome P450 epoxygenases and soluble epoxide hydrolase.
Caption: Inhibition of Soluble Epoxide Hydrolase (sEH) by this compound Derivatives.
This diagram illustrates how this compound derivatives can inhibit sEH, leading to an accumulation of beneficial EETs and a reduction in the less active DHETs.
Caption: Experimental Workflow for SAR Studies of this compound Derivatives.
This workflow outlines the key steps involved in the synthesis, biological evaluation, and structure-activity relationship analysis of this compound derivatives.
References
- 1. Soluble epoxide hydrolase inhibitors and their potential for treatment of multiple pathologic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial Biofilms and Antibiofilm Agents 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining in vitro topical antimicrobial and antibiofilm activity of epoxy-tigliane structures against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to In-situ Monitoring of 1,2-Epoxybutane Reactions
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount for process optimization, kinetic understanding, and ensuring product quality. This guide provides a comparative analysis of three prominent in-situ techniques—Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Differential Scanning Calorimetry (DSC)—for monitoring the ring-opening reactions of 1,2-Epoxybutane.
Comparison of In-situ Monitoring Techniques
The selection of an appropriate in-situ monitoring technique is contingent on the specific reaction conditions, the required sensitivity, and the nature of the chemical species involved. While spectroscopic methods like FTIR and Raman provide real-time information on molecular structure, calorimetric methods like DSC offer insights into the thermal dynamics of the reaction.
| Feature | In-situ FTIR Spectroscopy | In-situ Raman Spectroscopy | Differential Scanning Calorimetry (DSC) |
| Principle | Measures the absorption of infrared radiation by molecular vibrations. | Measures the inelastic scattering of monochromatic light from molecular vibrations. | Measures the difference in heat flow between a sample and a reference as a function of temperature.[1] |
| Information Obtained | Functional group identification and concentration changes. | Molecular fingerprint, bond vibrations, and changes in molecular structure. | Heat of reaction, reaction kinetics (activation energy, reaction order), and thermal transitions (e.g., glass transition).[2] |
| Key Band for this compound | Disappearance of the epoxide ring C-O stretching band (~890-950 cm⁻¹). | Disappearance of the epoxide ring breathing mode (~1250 cm⁻¹).[3] | Exothermic peak corresponding to the ring-opening reaction. |
| Sensitivity | High for polar bonds, making it excellent for tracking the polar C-O bond in the epoxide ring. | High for non-polar bonds and symmetric vibrations. Less sensitive to water interference.[4] | Highly sensitive to thermal events, capable of detecting small energy changes. |
| Speed | Rapid, with spectra typically acquired in seconds. | Also rapid, with spectra acquired in seconds to minutes. | Slower, as it relies on controlled temperature ramps or isothermal holds.[5] |
| Limitations | Water and other hydroxyl-containing solvents can interfere due to strong IR absorption.[4] | Can be affected by fluorescence from the sample or impurities.[6] | Provides indirect information about chemical conversion based on heat flow; may not be suitable for very slow or low-enthalpy reactions.[7] |
| Ideal Applications | Monitoring reactions in organic solvents where functional group changes are prominent. | Monitoring reactions in aqueous media or systems with fluorescent components where FTIR is challenging.[8] | Determining overall reaction kinetics, thermal stability, and degree of cure in polymerization and curing studies.[7] |
Experimental Protocols
In-situ FTIR Spectroscopy
Objective: To monitor the disappearance of the this compound reactant by tracking the decrease in the absorbance of its characteristic epoxide ring vibration.
Instrumentation:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe or a transmission flow cell.
-
Reaction vessel with a port for the in-situ probe.
-
Temperature and stirring control.
Procedure:
-
Establish a stable baseline by recording the spectrum of the reaction solvent and other reagents before the addition of this compound.
-
Initiate the reaction by adding this compound to the reaction mixture at the desired temperature.
-
Record FTIR spectra at regular intervals (e.g., every 30 seconds) over the course of the reaction.
-
Monitor the decrease in the integrated area of the C-O stretching band of the epoxide ring (approximately 890-950 cm⁻¹).
-
Correlate the decrease in peak area to the concentration of this compound to determine the reaction kinetics.[9]
In-situ Raman Spectroscopy
Objective: To monitor the consumption of this compound by observing the diminishing intensity of the Raman signal corresponding to the epoxide ring breathing mode.
Instrumentation:
-
Raman spectrometer with a laser excitation source (e.g., 785 nm).
-
Immersion probe or non-contact optics focused on the reaction mixture.
-
Reaction vessel compatible with Raman analysis (e.g., glass).
-
Temperature and stirring control.
Procedure:
-
Obtain a reference spectrum of the reaction mixture prior to the introduction of this compound.
-
Start the reaction by adding this compound.
-
Acquire Raman spectra at set time intervals throughout the reaction.
-
Track the intensity of the characteristic Raman peak for the epoxide ring breathing mode (around 1250 cm⁻¹).[3]
-
Normalize the peak intensity against a stable internal standard peak (if available) to account for any fluctuations in laser power or sample alignment.
-
Relate the change in peak intensity to the concentration of the reactant to study the reaction kinetics.
Differential Scanning Calorimetry (DSC)
Objective: To determine the total heat of reaction and the kinetics of the this compound curing or polymerization reaction.
Instrumentation:
-
Differential Scanning Calorimeter.
-
Hermetically sealed aluminum pans.
Procedure:
-
Accurately weigh a small amount (5-10 mg) of the uncured this compound reaction mixture into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
For non-isothermal kinetics, heat the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) through the temperature range of the reaction.
-
For isothermal kinetics, rapidly heat the sample to the desired reaction temperature and hold it for a specified time until the reaction is complete.[2]
-
Record the heat flow as a function of temperature or time.
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH).
-
Analyze the shape of the exotherm to determine kinetic parameters such as the activation energy (Ea) and the reaction order (n) using appropriate models (e.g., Kissinger, Ozawa-Flynn-Wall).[5]
Reaction Pathway Diagrams
The ring-opening of this compound can proceed via different mechanisms depending on the catalytic conditions (acidic or basic).
Experimental Workflow
The following diagram illustrates a typical workflow for conducting and analyzing in-situ monitoring experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. imapsjmep.org [imapsjmep.org]
- 3. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 4. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 5. revistapolimeros.org.br [revistapolimeros.org.br]
- 6. mt.com [mt.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. iris.cnr.it [iris.cnr.it]
Safety Operating Guide
Proper Disposal Procedures for 1,2-Epoxybutane: A Guide for Laboratory Professionals
Disclaimer: 1,2-Epoxybutane is a highly flammable, reactive, and suspected carcinogenic substance. All handling and disposal procedures must be conducted in strict accordance with institutional, local, and national regulations. The information provided here is for guidance and does not supersede regulatory requirements. Personnel must be thoroughly trained on the hazards before handling this chemical.
Immediate Safety & Logistical Information
The primary and required method for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste disposal service.[1] Due to its hazardous characteristics, including high flammability and reactivity, in-lab chemical treatment is not recommended without specific, validated procedures and a thorough risk assessment conducted by qualified personnel.
Key Hazards:
-
Flammability: Highly flammable liquid and vapor with a very low flash point.[2][3] Vapors can travel to an ignition source and flash back.
-
Reactivity: Can polymerize explosively, especially in the presence of acids, bases, and certain metal halides.[2][4] It may react violently with water, particularly when catalyzed, to release heat.[4]
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3][5] It is a suspected human carcinogen.[2][3][5]
Waste Collection and Storage Procedures
Proper segregation, labeling, and storage are critical while awaiting pickup by a hazardous waste contractor.
-
Container: Collect this compound waste in its original container or a designated, compatible, and properly sealed hazardous waste container.[6] Do not mix with other waste streams.[6]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and all applicable hazard pictograms (e.g., Flammable, Health Hazard, Irritant).
-
Storage: Store waste containers in a cool, dry, well-ventilated area designated for flammable hazardous waste, away from heat, sparks, open flames, and incompatible materials.[4] Ensure the storage area has secondary containment.
-
Empty Containers: Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated (e.g., triple-rinsed). The rinsate from cleaning must be collected as hazardous waste.
Spill and Emergency Procedures
In the event of a spill or leak, immediate and appropriate action is required to prevent injury and environmental contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Control Ignition Sources: Eliminate all sources of ignition (e.g., open flames, hot surfaces, sparks from equipment).[4] Use only non-sparking tools for cleanup.
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.
-
Containment: For liquid spills, contain the material using a non-combustible absorbent such as dry sand, earth, or vermiculite.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material and place it into a sealed, properly labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Prohibited Actions: DO NOT wash spills into the sewer system.[4]
Quantitative Data for Safe Handling and Disposal
The following table summarizes key quantitative data relevant to the safe management of this compound. Disposal concentration limits are not fixed and must be determined in accordance with local, state, and federal regulations.
| Parameter | Value | Reference / Notes |
| Flash Point | -22 °C (-8 °F) | [7] Highly Flammable (Hazard Class 3).[4] |
| Boiling Point | 63 °C (145 °F) | [2] |
| Water Solubility | 95.5 g/L at 25°C | [2] Soluble in water. |
| Vapor Pressure | 180 mmHg at 25°C | [2] Significant vapor hazard. |
| Hydrolysis Half-Life | 156 hours (at 37°C, pH 7.4) | [8][9] Hydrolyzes slowly without a catalyst. |
| Incompatible Materials | Strong Acids, Strong Bases, Oxidizing Agents, Anhydrous Metal Halides, Charcoal | [2][4] Contact can cause violent polymerization, fires, and explosions. |
Experimental Protocol: Example of Epoxide Hazard Reduction
The following protocol describes the acid-catalyzed hydrolysis of 1,2-Epoxydecane into the less reactive 1,2-decanediol.[10]
CRITICAL SAFETY WARNING: This procedure is provided for informational purposes only to illustrate a potential chemical treatment method for epoxides. It HAS NOT been validated for this compound. Due to the high reactivity, volatility, and low flash point of this compound, direct application of this protocol could result in an uncontrolled exothermic reaction, violent polymerization, or fire. DO NOT attempt this procedure on this compound without a substance-specific risk assessment and validation by a qualified chemist.
Objective
To open the epoxide ring via hydrolysis to form a diol, which is generally less reactive and hazardous.[10]
Methodology for 1,2-Epoxydecane
-
Reaction Setup: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a condenser.
-
Dilution: Dilute the 1,2-Epoxydecane waste with an equal volume of a suitable solvent like acetone to ensure a homogeneous mixture and to help control the reaction rate.[10]
-
Acid Addition: Slowly, and with vigorous stirring, add 1 M sulfuric acid to the diluted epoxide solution. The reaction is exothermic; the addition rate must be controlled to maintain a gentle reflux.[10]
-
Heating and Monitoring: Heat the mixture to a gentle reflux (approx. 60-70 °C) and maintain for 2-4 hours. The reaction's completion can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting epoxide.[10]
-
Neutralization: After the reaction is complete and the mixture has cooled, carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence stops.[10]
-
Final Disposal: The resulting diol mixture, though less hazardous than the epoxide, must still be collected and disposed of as chemical waste through a licensed hazardous waste contractor.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste management.
References
- 1. pfw.edu [pfw.edu]
- 2. This compound | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. nj.gov [nj.gov]
- 5. cpachem.com [cpachem.com]
- 6. epoxycraft.com [epoxycraft.com]
- 7. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. env.go.jp [env.go.jp]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
